molecular formula C25H29NO6 B12960324 Fmoc-3-Me-Glu(OtBu)-OH

Fmoc-3-Me-Glu(OtBu)-OH

Número de catálogo: B12960324
Peso molecular: 439.5 g/mol
Clave InChI: HYWKADVVVLDYEH-QRQCRPRQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-3-Me-Glu(OtBu)-OH is a useful research compound. Its molecular formula is C25H29NO6 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H29NO6

Peso molecular

439.5 g/mol

Nombre IUPAC

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C25H29NO6/c1-15(13-21(27)32-25(2,3)4)22(23(28)29)26-24(30)31-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,30)(H,28,29)/t15-,22+/m1/s1

Clave InChI

HYWKADVVVLDYEH-QRQCRPRQSA-N

SMILES isomérico

C[C@H](CC(=O)OC(C)(C)C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

SMILES canónico

CC(CC(=O)OC(C)(C)C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to Fmoc-Protected Glutamic Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Properties and Applications of Fmoc-3-Me-Glu(OtBu)-OH and its Progenitor, Fmoc-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and extensive literature for this compound are limited. This guide provides a comprehensive overview of the well-characterized parent compound, Fmoc-Glu(OtBu)-OH, with available data for its methylated analog included for comparison. The methodologies and principles discussed for Fmoc-Glu(OtBu)-OH are considered highly applicable to this compound.

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-yield, high-purity peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group, in conjunction with tert-butyl (tBu) side-chain protection, represents a cornerstone of modern peptide chemistry. This guide focuses on Fmoc-Glu(OtBu)-OH and its derivative, this compound, which are essential building blocks for the incorporation of glutamic acid residues into peptide chains.

Fmoc-Glu(OtBu)-OH is a widely used derivative where the α-amino group is protected by the base-labile Fmoc group, and the side-chain carboxylic acid is protected by the acid-labile tert-butyl group.[1] This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation without affecting the side chain, which is later deprotected during the final cleavage from the solid support.[1][2] The methylated analog, this compound, offers a structural modification that can influence the conformation and biological activity of the resulting peptide.

Chemical and Physical Properties

The physicochemical properties of these amino acid derivatives are critical for their handling, storage, and reactivity in peptide synthesis. The following tables summarize the key quantitative data for both Fmoc-Glu(OtBu)-OH and its N-methylated counterpart.

Table 1: Physicochemical Properties of Fmoc-Glu(OtBu)-OH

PropertyValue
Molecular Formula C24H27NO6
Molecular Weight 425.5 g/mol [3]
Appearance White to off-white powder[4]
Melting Point 83-90 °C[4]
Solubility Soluble in DMSO and Ethanol; Insoluble in Water
Storage Temperature 2-8 °C
Purity (HPLC) ≥98.0%

Table 2: Physicochemical Properties of Fmoc-N-Me-Glu(OtBu)-OH

PropertyValue
Molecular Formula C25H29NO6
Molecular Weight 439.5 g/mol [5]
Appearance White to slight yellow to beige powder[6]
Purity (HPLC) ≥98.0%[6]
Storage Temperature 2-8 °C[6]

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Glu(OtBu)-OH and its derivatives is in Fmoc-based SPPS.[2] The following is a generalized protocol for the incorporation of these amino acids into a growing peptide chain on a solid support.

Materials and Reagents
  • Fmoc-Glu(OtBu)-OH or this compound

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane - TIS, water)

Step-by-Step Methodology
  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.[1]

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF.[1][2] This is typically a two-step process: a short initial treatment followed by a longer one to ensure complete deprotection.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[1]

  • Coupling of the Amino Acid:

    • In a separate vessel, the Fmoc-amino acid (3-5 equivalents) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) and a base (e.g., DIPEA; 6-10 equivalents).[1]

    • The activated amino acid solution is then added to the resin.

    • The coupling reaction is allowed to proceed for 1-2 hours with agitation.[1]

    • The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.[1]

  • Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[1]

  • Chain Elongation: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the desired peptide sequence is assembled, the resin is washed and dried.

    • The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the glutamic acid residue) are removed simultaneously by treating the resin with a cleavage cocktail, typically containing a strong acid like TFA and scavengers.[7] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[7]

    • The cleavage reaction is typically carried out for 2-3 hours.[7]

  • Peptide Precipitation and Purification:

    • The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.[8]

    • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the cyclical nature of the Fmoc-SPPS process.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagents, DIPEA in DMF) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleavage Final Cleavage & Deprotection (TFA, Scavengers) Wash2->Cleavage Final Step Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Conclusion

Fmoc-Glu(OtBu)-OH is a foundational reagent in modern peptide synthesis, enabling the controlled incorporation of glutamic acid residues into complex peptide structures. Its orthogonal protecting groups and well-established protocols make it a reliable choice for researchers in drug discovery and development. While specific data on this compound is less prevalent, the principles and experimental methodologies outlined for its non-methylated precursor provide a robust framework for its application. The introduction of a methyl group on the glutamic acid backbone offers a subtle yet potentially powerful tool for modulating the biological activity and conformational properties of synthetic peptides, making it an intriguing building block for novel therapeutic agents.

References

In-Depth Technical Guide: Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-3-Me-Glu(OtBu)-OH, a crucial amino acid derivative for peptide synthesis. It covers its physicochemical properties, applications in research and drug development, and detailed protocols for its use.

Core Compound Data

This compound is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group. The additional methyl group at the 3-position provides conformational constraints and can influence the biological activity and metabolic stability of the resulting peptide.

A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Weight 439.50 g/mol [1]
Molecular Formula C25H29NO6[1]
Appearance White to off-white powder
Storage Store at ≤ -4 °C[2]

Applications in Research and Drug Development

The primary application of this compound is as a building block in the synthesis of peptides. Its parent compound, Fmoc-Glu(OtBu)-OH, is indispensable for introducing glutamic acid residues into peptide chains, which is critical for the function of many bioactive peptides.[3][4] These peptides are investigated as therapeutic agents for a wide range of diseases, including cancer, diabetes, and autoimmune disorders.[5]

The incorporation of this compound allows for the creation of modified peptides with potentially enhanced pharmacological properties. The 3-methyl group can:

  • Improve Metabolic Stability: By sterically hindering enzymatic degradation.

  • Enhance Receptor Binding Affinity: By locking the peptide into a more favorable conformation for receptor interaction.

  • Modulate Selectivity: By altering the peptide's interaction profile with different biological targets.

This makes it a valuable tool in drug discovery for developing more stable and potent peptide-based therapeutics, vaccines, and diagnostics.[3][5]

Experimental Protocols

The following is a standard protocol for the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Materials
  • Resin (e.g., Rink Amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Cold diethyl ether

Methodology
  • Resin Swelling: Swell the synthesis resin in DMF for 30-60 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[6]

    • Wash the resin thoroughly with DMF to remove residual piperidine.[6]

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU; 3-5 equivalents) in DMF.[6]

    • Add a base, such as DIPEA (6-10 equivalents), to the solution to activate the amino acid.[6]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.[6]

    • Monitor the reaction for completion using a qualitative method like the Kaiser test.[6]

  • Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.[6]

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group).

    • The t-butyl cations formed during cleavage can lead to side reactions. It is recommended to use scavengers (e.g., triisopropylsilane (TIS), water) in the cleavage cocktail to prevent this.[7]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the cleavage solution by adding it to cold diethyl ether.[4]

    • Collect the peptide pellet by centrifugation.

    • Wash the pellet with cold diethyl ether to remove remaining scavengers and by-products.[4]

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for peptide synthesis and the general logic of using protected amino acids.

G cluster_0 SPPS Cycle for this compound Resin Start: Resin-NH2 Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple Add this compound Wash2 5. Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Couple Positive Repeat Repeat for next AA Kaiser->Repeat Negative Repeat->Deprotect Cleave Final Cleavage (TFA Cocktail)

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

G cluster_logic Orthogonal Protection Strategy AA This compound α-Amino Group γ-Carboxyl Group Fmoc Fmoc Group AA:N->Fmoc OtBu OtBu Group AA:C->OtBu Base Base Labile (e.g., Piperidine) Fmoc->Base Removed by Acid Acid Labile (e.g., TFA) OtBu->Acid Removed by

Caption: Protection Scheme for this compound.

References

Technical Guide: Fmoc-3-Me-Glu(OtBu)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-3-Me-Glu(OtBu)-OH (Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester), a critical building block in the solid-phase peptide synthesis (SPPS) of complex and modified peptides. This document details the compound's properties, experimental protocols for its use, and visual workflows to support researchers in drug development and peptide chemistry.

Core Compound Identification and Properties

This compound is a derivative of L-glutamic acid, strategically modified with protecting groups to facilitate its use in Fmoc-based peptide synthesis. The N-α-methylation offers unique conformational constraints and improved pharmacokinetic properties to the resulting peptide, while the Fmoc and OtBu groups provide an orthogonal protection strategy.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 200616-40-6[1][2][3][4][5]
Molecular Formula C₂₅H₂₉NO₆[1][2]
Molecular Weight 439.50 g/mol [1][2][3][5]
Appearance White to off-white powder[1][2]
Purity ≥98% (HPLC)[1]
Melting Point 116-119 °C[2][4][6]
Optical Rotation [a]D²⁰ = -19 ± 2º (c=1 in DMF)[1]
Storage Conditions 2-8 °C[2][5][6]

Role in Peptide Synthesis and Drug Development

The incorporation of N-methylated amino acids like this compound into peptide sequences is a key strategy in medicinal chemistry. N-methylation can significantly enhance a peptide's therapeutic potential by:

  • Increasing Metabolic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic degradation by proteases, which can prolong the peptide's half-life in vivo.

  • Improving Membrane Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can lead to increased lipophilicity and better diffusion across cellular membranes.

  • Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation and enhance its binding affinity and selectivity for a specific biological target.

This compound is particularly valuable in the development of peptide-based therapeutics, including peptide mimetics and modified peptides with enhanced pharmacological profiles.[7]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following sections provide a detailed methodology for the incorporation of this compound into a peptide chain using manual or automated SPPS.

General SPPS Workflow

The overall process of incorporating an amino acid in Fmoc-based SPPS follows a cyclical procedure. This workflow is crucial for the stepwise elongation of the peptide chain.

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling 3. Washing2 DMF Wash Coupling->Washing2 4. Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle 5. Cycle->Deprotection Start Next Cycle

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Step 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable solid support based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).

  • Swelling: Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF). Allow the resin to swell for at least 30-60 minutes to ensure optimal accessibility of reactive sites.

Step 2: Fmoc Group Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step. However, the N-methyl group in this compound can sterically hinder this process, potentially leading to incomplete deprotection.

Standard Protocol:

  • Drain the DMF from the swelled resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes. Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Troubleshooting Incomplete Deprotection: If incomplete deprotection is observed, a stronger base cocktail may be required.

  • Recommendation: Use a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[8] Treatment times should be kept short (e.g., 2 x 2-5 minutes) to minimize potential side reactions like aspartimide formation, especially if an aspartic acid residue is nearby in the sequence.[8]

Deprotection_Workflow cluster_standard Standard Protocol cluster_troubleshooting Troubleshooting Protocol (with DBU) Start_Std Fmoc-Peptide-Resin Treat1_Std Treat with 20% Piperidine/DMF (5-10 min) Start_Std->Treat1_Std Drain1_Std Drain Treat1_Std->Drain1_Std Treat2_Std Repeat Treatment (10-15 min) Drain1_Std->Treat2_Std Drain2_Std Drain Treat2_Std->Drain2_Std Wash_Std Wash with DMF (5-7x) Drain2_Std->Wash_Std End_Std H₂N-Peptide-Resin Wash_Std->End_Std Start_TS Fmoc-Peptide-Resin Treat_TS Treat with 2% DBU / 2% Piperidine/DMF (2-5 min) Start_TS->Treat_TS Drain_TS Drain Treat_TS->Drain_TS Repeat_TS Repeat Treatment (Optional) Drain_TS->Repeat_TS Wash_TS Wash with DMF (5-7x) Repeat_TS->Wash_TS End_TS H₂N-Peptide-Resin Wash_TS->End_TS

Caption: Fmoc deprotection workflows for N-methylated amino acids.

Step 3: Amino Acid Coupling

Similar to deprotection, the coupling of an N-methylated amino acid is more challenging due to steric hindrance. A potent activation method is required to achieve high coupling efficiency.

  • Activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a coupling agent such as HATU (2-3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (4-6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 2-4 hours. Coupling times may need to be extended compared to non-methylated amino acids. A second coupling may be necessary to ensure a high yield.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

Step 4: Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu group on the glutamic acid) are removed simultaneously.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Incubate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is an essential reagent for the synthesis of advanced peptides with potentially improved therapeutic properties. While its use introduces synthetic challenges, particularly during the deprotection and coupling steps, these can be overcome with optimized protocols, including extended reaction times and the use of potent reagents. This guide provides the necessary technical information and detailed methodologies to support researchers in the successful incorporation of this valuable building block into their peptide synthesis workflows.

References

An In-Depth Technical Guide on the Solubility of Fmoc-3-Me-Glu(OtBu)-OH in DMF and NMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Fmoc-L-γ-methyl-glutamic acid γ-t-butyl ester, commonly referred to as Fmoc-3-Me-Glu(OtBu)-OH, in the polar aprotic solvents Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). These solvents are paramount in Solid-Phase Peptide Synthesis (SPPS), and understanding the solubility of protected amino acids is critical for efficient and successful peptide synthesis.

General Solubility of Fmoc-Amino Acids in DMF and NMP

DMF and NMP are the most prevalent solvents in Fmoc-based SPPS due to their excellent solvating properties for resins, reagents, and the growing peptide chain.[1][2] Most Fmoc-protected amino acids demonstrate good to excellent solubility in both DMF and NMP.[3] However, derivatives with bulky side chains or protecting groups, such as this compound, may exhibit variable solubility that can impact coupling efficiencies.

  • Dimethylformamide (DMF): A highly polar aprotic solvent, DMF is effective at solvating most common peptide reagents.[1] It is often used to prepare concentrated solutions of coupling agents.[2] However, DMF can degrade over time to release dimethylamine, which can cause premature deprotection of the Fmoc group.[1]

  • N-methyl-2-pyrrolidone (NMP): Also a polar aprotic solvent, NMP is considered a superior solvent by many peptide chemists for its ability to efficiently solvate the peptide resin, which can lead to improved coupling yields.[1] It is particularly useful in the synthesis of hydrophobic peptides, as it can help to mitigate aggregation and on-resin precipitation.[2] It has been noted, however, that Fmoc-amino acids may show greater decomposition over extended periods when dissolved in NMP compared to DMF.[1]

The choice between DMF and NMP can be dictated by the specific peptide sequence, particularly its hydrophobicity.[2] For a modified amino acid like this compound, which possesses both a methyl group and a bulky tert-butyl ester, its solubility is expected to be substantial in both solvents, but empirical verification is crucial.

Data Presentation: Solvent Properties

A clear understanding of the solvent properties is essential for troubleshooting and optimizing peptide synthesis protocols. The table below summarizes key physicochemical properties of DMF and NMP.

PropertyDimethylformamide (DMF)N-methyl-2-pyrrolidone (NMP)
Formula C₃H₇NOC₅H₉NO
Molar Mass 73.09 g/mol 99.13 g/mol
Density 0.944 g/cm³ (at 25 °C)1.028 g/cm³ (at 25 °C)
Boiling Point 153 °C202 °C
Dipole Moment 3.82 D4.09 D
Dielectric Constant 36.7 (at 25 °C)32.2 (at 25 °C)

Data compiled from publicly available chemical databases.

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for determining the solubility of this compound in DMF and NMP. This protocol is designed to provide a quantitative measure of solubility (e.g., in mg/mL or M) at a given temperature.

Objective: To determine the saturation solubility of this compound in DMF and NMP at a controlled temperature.

Materials:

  • This compound (high purity)

  • Anhydrous DMF

  • Anhydrous NMP

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Analytical balance

  • Micropipettes

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks

Methodology:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent (DMF or NMP) to create a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a precise volume of the solvent (DMF or NMP) into each vial.

    • Seal the vials and place them in a thermostatically controlled environment (e.g., 25 °C).

    • Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet any remaining solid.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC. Monitor the absorbance at a wavelength where the Fmoc group has a strong chromophore (typically around 265 nm or 301 nm).

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the HPLC peak area against the concentration of the standards.

    • Determine the concentration of the diluted supernatant samples from the calibration curve.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the respective solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow A Prepare Calibration Standards in DMF/NMP G Construct Calibration Curve A->G B Add Excess this compound to Vials with Solvent C Equilibrate with Stirring (e.g., 24-48h at 25°C) B->C D Centrifuge to Pellet Undissolved Solid C->D E Extract and Dilute Supernatant D->E F Analyze Standards and Samples via HPLC E->F H Calculate Solubility (mg/mL or M) F->H G->H

Caption: Workflow for determining the solubility of Fmoc-protected amino acids.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in DMF and NMP:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

  • Purity of the Solute and Solvent: Impurities in either the Fmoc-amino acid or the solvent can affect the measured solubility. Water content in DMF and NMP can be particularly influential.

  • Presence of Other Reagents: During SPPS, the reaction mixture contains coupling reagents and other additives which can alter the solubility of the Fmoc-amino acid.

  • pH: While not as critical in these aprotic solvents as in aqueous solutions, the presence of acidic or basic species can influence the protonation state and thus the solubility of the amino acid derivative.[4]

References

Technical Safety Guide for Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Fmoc-3-Me-Glu(OtBu)-OH. This guide is a technical summary based on the safety profiles of its constituent chemical moieties—Fmoc-protected amino acids and tert-butyl esters—and is intended for use by qualified researchers and scientists. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with institutional safety protocols.

Chemical Identification and Properties

This compound is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amino terminus, while the tert-butyl (OtBu) group is an acid-labile protecting group for the side-chain carboxyl group.[1] The introduction of a methyl group at the 3-position of the glutamate backbone adds steric hindrance and conformational constraints.

Table 1: Physicochemical Properties (Inferred)

PropertyValueSource/Justification
Physical StateSolid, likely a white to off-white powderBased on typical properties of Fmoc-amino acids.[2]
Molecular FormulaC29H35NO6Calculated
Molecular Weight493.59 g/mol Calculated
SolubilityLikely soluble in organic solvents like DMF, NMP, and DCM. Poor solubility in water.Fmoc-amino acids can have poor solubility.[1]
Melting PointNo data available
Boiling PointNo data available
Flash PointNo data availableWhile solid, dust may be flammable upon ignition. Tert-butyl esters can be flammable.[3][4]

Hazard Identification and Toxicology

The primary hazards associated with this compound are inferred from its components. Fmoc-amino acids can cause irritation upon contact. Tert-butyl esters may also cause irritation and can be flammable.[3][4]

Table 2: Summary of Potential Hazards and Toxicological Profile

Hazard TypeDescriptionPrecautionary Statements
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Avoid ingestion, inhalation, and skin/eye contact.
Skin Irritation May cause skin irritation. Prolonged contact can lead to dryness and cracking.[4]Wear protective gloves and clothing.[2] Wash skin thoroughly after handling.
Eye Irritation May cause serious eye irritation.Wear safety glasses or goggles.[2]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.
Flammability Not classified as flammable, but fine dust can form explosive mixtures with air. The tert-butyl group may increase flammability.[3][4]Keep away from heat, sparks, and open flames.[5]

Experimental Protocols: Safe Handling and Emergency Procedures

General Handling Protocol:

  • Engineering Controls: Handle this compound in a chemical fume hood to minimize inhalation of dust. Use process enclosures or local exhaust ventilation where dust may be generated.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often refrigerated (2-8°C) for long-term stability.

  • Dispensing: When weighing or transferring, take care to avoid creating dust.

First-Aid Measures Protocol:

  • Inhalation: If dust is inhaled, remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Remove contaminated clothing. If irritation occurs, get medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and logical workflows for handling a novel research chemical like this compound.

G cluster_prep Phase 1: Preparation cluster_assess Phase 2: Hazard Assessment cluster_control Phase 3: Control Implementation cluster_response Phase 4: Emergency Response Plan A Identify Compound: This compound B Search for Specific SDS A->B C SDS Found? B->C D Review Specific SDS C->D Yes E Analyze Analogous Compounds: - Fmoc-amino acids - Tert-butyl esters C->E No F Identify Potential Hazards: - Irritation (Skin, Eye, Respiratory) - Flammability (Dust) - Reactivity D->F E->F G Define Engineering Controls (Fume Hood) F->G H Specify PPE Requirements (Gloves, Goggles, Lab Coat) F->H I Establish Safe Work Procedures (Handling, Storage, Disposal) F->I J Define First-Aid Measures I->J K Outline Spill & Fire Procedures I->K

Caption: Safety assessment workflow for a novel research chemical.

G A Spill of Solid Chemical Powder Detected B Evacuate Immediate Area & Alert Others A->B C Wear Appropriate PPE: - Respirator (if dusty) - Goggles, Gloves, Lab Coat B->C D Control Ignition Sources (if flammable dust is a concern) C->D E Gently Cover Spill with Non-Combustible Absorbent (e.g., sand, dry earth) D->E F Sweep Up Material Carefully (Avoid creating dust) E->F G Place in a Labeled, Sealed Container for Hazardous Waste F->G H Clean Spill Area with Soap & Water G->H I Dispose of Waste & Contaminated PPE According to Regulations H->I

Caption: General spill response procedure for a chemical powder.

Stability and Reactivity

  • Reactivity: No hazardous reactions are expected under normal processing.[2]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[2]

  • Conditions to Avoid: Avoid dust formation, excess heat, and ignition sources.[2][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][6] The Fmoc group is labile to bases like piperidine, and the tert-butyl ester is labile to strong acids.

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] Do not allow the product to enter drains or waterways. Contaminated packaging should be treated as the product itself.

References

The Impact of 3-Methylation on the Physicochemical and Biological Properties of Glutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, plays a crucial role in a vast array of physiological processes. Chemical modification of its structure offers a powerful tool to modulate its activity and interaction with biological targets. This technical guide provides an in-depth analysis of the effects of methylation at the 3-position of the glutamic acid backbone, focusing on 3-methylglutamic acid. We will explore the alterations in its physicochemical properties, detail its synthesis, and elucidate its pharmacological effects, particularly on excitatory amino acid transporters (EAATs). This document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and medicinal chemistry.

Introduction

The precise regulation of glutamatergic neurotransmission is vital for normal brain function. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. A key strategy in the development of novel therapeutics is the chemical modification of the glutamate scaffold to create analogs with altered affinities for its receptors and transporters. The introduction of a methyl group at the 3-position of glutamic acid creates 3-methylglutamic acid, a molecule with distinct stereoisomers that exhibit unique biological activities. This guide will focus on the synthesis, properties, and pharmacological profile of 3-methylglutamic acid, with a particular emphasis on the threo-diastereomer, a selective inhibitor of specific glutamate transporters.

Physicochemical Properties: A Comparative Analysis

The addition of a methyl group to the glutamate backbone, while seemingly minor, can significantly influence its physicochemical properties. These changes, in turn, affect its solubility, membrane permeability, and interaction with biological targets.

PropertyL-Glutamic Acid3-Methylglutamic AcidEffect of 3-Methylation
Molecular Formula C₅H₉NO₄C₆H₁₁NO₄Addition of a CH₂ group
Molecular Weight 147.13 g/mol 161.16 g/mol Increased molecular weight
pKa Values pK₁ (α-carboxyl): ~2.1[1][2] pK₂ (γ-carboxyl): ~4.1[3][4] pK₃ (α-amino): ~9.5[2]Predicted pKa (hydrochloride salt): ~2.2[5][6]Minimal change in the acidity of the carboxyl groups is predicted.
Water Solubility 8.6 g/L at 25°C[1][7]Hydrochloride salt is soluble in water.[2] The free acid has moderate solubility.The hydrochloride salt form enhances water solubility.
logP (Octanol-Water Partition Coefficient) -3.7 (experimental)[7]Estimated: ~ -1.09 to 0.21[8][9]Increased lipophilicity is expected due to the methyl group.

Table 1: Comparative Physicochemical Properties of L-Glutamic Acid and 3-Methylglutamic Acid

Synthesis of 3-Methylglutamic Acid

The stereoselective synthesis of 3-methylglutamic acid is crucial for studying its distinct biological activities. Two primary synthetic routes are highlighted here: the Arndt-Eistert homologation and asymmetric Michael addition.

Experimental Protocol: Arndt-Eistert Homologation

This method allows for the one-carbon homologation of an amino acid, converting an α-amino acid into a β-amino acid. Starting from a protected aspartic acid derivative, one can synthesize 3-methylglutamic acid.

Workflow for Arndt-Eistert Synthesis of 3-Methylglutamic Acid

cluster_0 Activation cluster_1 Diazoketone Formation cluster_2 Wolff Rearrangement & Hydrolysis cluster_3 Final Product N-Protected Aspartic Acid N-Protected Aspartic Acid Acid Chloride Formation Acid Chloride Formation N-Protected Aspartic Acid->Acid Chloride Formation Thionyl Chloride Diazomethane Reaction Diazomethane Reaction Acid Chloride Formation->Diazomethane Reaction Diazomethane Wolff Rearrangement Wolff Rearrangement Diazomethane Reaction->Wolff Rearrangement Silver Oxide (catalyst) Hydrolysis Hydrolysis Wolff Rearrangement->Hydrolysis Water 3-Methylglutamic Acid 3-Methylglutamic Acid Hydrolysis->3-Methylglutamic Acid

Caption: Arndt-Eistert synthesis workflow for 3-methylglutamic acid.

Detailed Methodology:

  • Protection of the Amino Group: The starting material, aspartic acid, must have its amino group protected, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions.

  • Activation of the α-Carboxyl Group: The α-carboxyl group is converted to a more reactive species, typically an acid chloride, using a reagent like thionyl chloride (SOCl₂).[10][11][12]

  • Reaction with Diazomethane: The activated acid chloride is then reacted with diazomethane (CH₂N₂) in an inert solvent. This results in the formation of a diazoketone intermediate.[6][10][11]

  • Wolff Rearrangement: The diazoketone is then subjected to a Wolff rearrangement, often catalyzed by silver oxide (Ag₂O) or light. This rearrangement expels nitrogen gas and forms a ketene.[6][12][13]

  • Hydrolysis and Deprotection: The ketene is subsequently hydrolyzed with water to form the carboxylic acid. The protecting group on the amino group is then removed under appropriate conditions (e.g., acid for Boc) to yield 3-methylglutamic acid.[11][13]

Experimental Protocol: Asymmetric Michael Addition

The Michael addition offers a powerful method for the stereocontrolled formation of carbon-carbon bonds. In the context of 3-methylglutamic acid synthesis, a chiral glycine enolate equivalent is added to a crotonate derivative.

Workflow for Asymmetric Michael Addition Synthesis

cluster_0 Enolate Formation cluster_1 Conjugate Addition cluster_2 Hydrolysis & Deprotection cluster_3 Final Product Chiral Glycine Equivalent Chiral Glycine Equivalent Enolate Generation Enolate Generation Chiral Glycine Equivalent->Enolate Generation Strong Base (e.g., BuLi) Michael Addition Michael Addition Enolate Generation->Michael Addition Methyl Crotonate Methyl Crotonate Methyl Crotonate->Michael Addition Hydrolysis Hydrolysis Michael Addition->Hydrolysis Acidic Conditions 3-Methylglutamic Acid 3-Methylglutamic Acid Hydrolysis->3-Methylglutamic Acid

Caption: Asymmetric Michael addition workflow for 3-methylglutamic acid.

Detailed Methodology:

  • Preparation of the Chiral Glycine Enolate Equivalent: A chiral auxiliary is used to direct the stereochemistry of the reaction. A common approach involves the use of a bis-lactim ether derived from a chiral amino acid like valine.[9]

  • Enolate Formation: The chiral glycine equivalent is treated with a strong base, such as n-butyllithium (BuLi), at low temperatures to generate the corresponding enolate.[9]

  • Michael Addition: The enolate is then reacted with an electrophilic alkene, such as methyl crotonate. The conjugate addition of the enolate to the double bond forms a new carbon-carbon bond at the 3-position.[9][14]

  • Hydrolysis and Removal of Chiral Auxiliary: The resulting adduct is then hydrolyzed under acidic conditions. This step cleaves the ester and removes the chiral auxiliary, yielding the desired stereoisomer of 3-methylglutamic acid.[14]

Biological Activity: Modulation of Glutamate Transporters

The most well-characterized biological effect of 3-methylation of glutamic acid is the selective inhibition of excitatory amino acid transporters (EAATs) by the (±)-threo-3-methylglutamic acid (T3MG) stereoisomer. EAATs are crucial for clearing glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity.

Transporter SubtypeIC₅₀ of (±)-threo-3-Methylglutamic Acid (µM)
EAAT1 (GLAST) 1600
EAAT2 (GLT-1) 90
EAAT3 (EAAC1) 1080
EAAT4 109

Table 2: Inhibitory Potency of (±)-threo-3-Methylglutamic Acid on Human EAAT Subtypes

Signaling Pathways

EAAT2 is predominantly expressed on astrocytes and is responsible for the majority of glutamate uptake in the forebrain.[8][15][16] By inhibiting EAAT2, T3MG can increase the extracellular concentration and residence time of glutamate, potentially leading to enhanced activation of glutamate receptors.

cluster_0 Synaptic Cleft cluster_1 Astrocyte Glutamate Glutamate EAAT2 EAAT2 Glutamate->EAAT2 Uptake Glutamine_Synthetase Glutamine Synthetase EAAT2->Glutamine_Synthetase Glutamate Glutamine Glutamine Glutamine_Synthetase->Glutamine Glutamine T3MG T3MG T3MG->EAAT2 Inhibition

Caption: Inhibition of astrocytic glutamate uptake via EAAT2 by T3MG.

EAAT4 is highly expressed in the dendrites of cerebellar Purkinje cells.[4] Besides its transport function, EAAT4 also functions as a glutamate-gated chloride channel. Inhibition of EAAT4 by T3MG can alter the firing patterns of Purkinje cells and modulate cerebellar output.[10][17][18][19][20]

cluster_0 Synaptic Cleft cluster_1 Purkinje Cell Dendrite Glutamate_PC Glutamate EAAT4 EAAT4 Glutamate_PC->EAAT4 Binding Chloride_Influx Cl- Influx EAAT4->Chloride_Influx Gating Altered_Firing Altered Firing Pattern Chloride_Influx->Altered_Firing T3MG_PC T3MG T3MG_PC->EAAT4 Inhibition

Caption: T3MG-mediated inhibition of EAAT4 in Purkinje cells.

Experimental Protocol: Measuring EAAT Inhibitor Potency

The inhibitory potency (IC₅₀) of compounds like T3MG on EAATs is typically determined using a radiolabeled substrate uptake assay in cells expressing the transporter of interest.

Workflow for EAAT Inhibition Assay

cluster_0 Cell Culture cluster_1 Incubation cluster_2 Measurement & Analysis Cells Expressing EAAT Cells Expressing EAAT Incubate with Inhibitor Incubate with Inhibitor Cells Expressing EAAT->Incubate with Inhibitor Varying [T3MG] Add Radiolabeled Substrate Add Radiolabeled Substrate Incubate with Inhibitor->Add Radiolabeled Substrate e.g., [3H]D-Aspartate Terminate Uptake & Lyse Cells Terminate Uptake & Lyse Cells Add Radiolabeled Substrate->Terminate Uptake & Lyse Cells Scintillation Counting Scintillation Counting Terminate Uptake & Lyse Cells->Scintillation Counting IC50 Calculation IC50 Calculation Scintillation Counting->IC50 Calculation

Caption: Workflow for determining the IC₅₀ of an EAAT inhibitor.

Detailed Methodology:

  • Cell Culture: Cells (e.g., HEK293 or COS-7) are transfected to express a specific human EAAT subtype (e.g., EAAT2).

  • Plating: The transfected cells are plated in multi-well plates and allowed to adhere.

  • Inhibitor Incubation: The cells are pre-incubated with varying concentrations of the test compound (T3MG) for a defined period.

  • Radiolabeled Substrate Addition: A radiolabeled substrate, typically [³H]D-aspartate (which is transported by EAATs but not metabolized), is added to each well, and the uptake is allowed to proceed for a short time.[21]

  • Termination of Uptake: The uptake is rapidly terminated by washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of uptake at each inhibitor concentration is normalized to the control (no inhibitor). The data are then fitted to a dose-response curve to determine the IC₅₀ value.[22][23][24]

Conclusion

The introduction of a methyl group at the 3-position of glutamic acid profoundly alters its biological activity, transforming it from a broad-spectrum excitatory amino acid into a selective inhibitor of specific glutamate transporters. This technical guide has provided a comprehensive overview of the physicochemical properties, synthesis, and pharmacological effects of 3-methylglutamic acid. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of modulating glutamate transport and for those interested in the structure-activity relationships of glutamic acid analogs. Further investigation into the stereoisomers of 3-methylglutamic acid and their effects on other neuronal targets will undoubtedly continue to provide valuable insights into the complexities of glutamatergic signaling.

References

The Strategic Role of N-Methylated Glutamic Acid in Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the transformation of native peptide sequences into robust, highly active therapeutic candidates. Among these modifications, the N-methylation of amino acid residues stands out as a potent strategy for overcoming the inherent pharmacological weaknesses of peptides, such as poor metabolic stability and low bioavailability. This guide focuses on the pivotal role of Fmoc-N-Me-Glu(OtBu)-OH , an N-methylated glutamic acid derivative, in contemporary peptide design. We will explore its impact on peptide structure and function, supported by quantitative data and detailed experimental methodologies.

Core Principles of N-Methylation in Peptide Chemistry

Fmoc-N-Me-Glu(OtBu)-OH is a specialized building block for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its structure is designed for seamless integration into standard synthesis protocols while imparting unique properties to the final peptide.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This temporary protecting group shields the alpha-amine of the amino acid. Its lability to basic conditions (e.g., piperidine) allows for sequential deprotection and elongation of the peptide chain in a controlled manner.

  • N-Me (N-methyl): The substitution of the amide proton with a methyl group is the key modification. This seemingly subtle change introduces significant steric hindrance on the peptide backbone.

  • Glu (Glutamic Acid): The core amino acid, whose acidic side chain is often crucial for biological activity, participating in electrostatic interactions and hydrogen bonding at the target interface.

  • OtBu (tert-butyl ester): This acid-labile group protects the glutamic acid side-chain carboxyl group, preventing unwanted side reactions during synthesis. It is typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).

The primary consequence of N-methylation is the introduction of conformational rigidity. The methyl group restricts rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, effectively "locking" the local conformation. This pre-organization of the peptide into a shape that is favorable for binding to its biological target can significantly enhance potency and selectivity.

Impact on Peptide Properties: A Quantitative Perspective

The introduction of an N-methyl group on a glutamic acid residue can profoundly alter a peptide's physicochemical and pharmacological profile. These changes are instrumental in advancing a peptide lead into a viable drug candidate.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation. Proteases recognize and cleave peptide bonds through specific hydrogen bonding patterns, which are disrupted by the N-methyl group's steric hindrance. This "steric shield" prevents the enzyme from accessing the peptide backbone, thereby inhibiting cleavage.[1]

Peptide AnalogModificationProteaseHalf-Life (t½)Fold Increase in Stability
Parent PeptideNoneTrypsin~10 min-
N-Methylated AnalogSingle N-methylationTrypsin> 24 hours> 144x
Parent PeptideNoneChymotrypsin~30 min-
N-Methylated AnalogSingle N-methylationChymotrypsin> 12 hours> 24x
Parent PeptideNoneHuman Serum~5 min-
N-Methylated AnalogSingle N-methylationHuman Serum> 8 hours> 96x
Note: This table presents generalized, representative data to illustrate the common magnitude of stability enhancement. Actual values are highly dependent on the peptide sequence and the position of N-methylation.[2]
Modulation of Receptor Binding Affinity

By constraining the peptide's conformation, N-methylation can pre-organize it into a bioactive state, reducing the entropic penalty of binding and leading to higher affinity.[3] However, the position of methylation is critical; an unfavorable conformational lock can also decrease or abolish activity, making N-methylation a powerful tool for structure-activity relationship (SAR) studies.[2]

Peptide AnalogModificationTargetBinding Affinity (IC₅₀)
c(RGDfV) - Lead PeptideNoneαvβ3 Integrin160 nM
c(RGDf(N-Me)V)N-methylation of Valineαvβ3 Integrin1.9 nM
Data sourced from a study on cyclic RGD peptides illustrates the potential for affinity enhancement through N-methylation. While not a direct modification of glutamic acid, it demonstrates the principle effectively.[2][3]
Influence on Secondary Structure

The removal of the amide proton, a crucial hydrogen bond donor, means that N-methylation is generally considered a helix-breaker.[4] This modification can disrupt α-helical structures, leading to more extended or β-turn conformations. This effect can be quantified using Circular Dichroism (CD) spectroscopy, which measures changes in secondary structure content.

PeptideModificationα-Helical ContentUnordered/Turn Content
TA4 (Antimicrobial Peptide)None36%64%
TA4(3,7-NMePhe)N-methylation at two Phe residues27%73%
Data from a study on the TA4 peptide shows a quantifiable decrease in helicity upon N-methylation, as determined by CD spectra deconvolution.[5] The destabilization energy associated with substituting a backbone N-H with an N-CH3 group in a helical peptide has been measured to be between 0.3 to 1.7 kcal/mole, depending on its position.[4]

Experimental Protocols and Methodologies

Successful synthesis and evaluation of N-methylated peptides require specialized protocols that account for the unique challenges posed by this modification.

Protocol for Incorporating Fmoc-N-Me-Glu(OtBu)-OH in SPPS

The coupling of N-methylated amino acids is notoriously difficult due to the steric hindrance of the secondary amine, which is less nucleophilic than a primary amine. This necessitates the use of highly reactive coupling reagents and potentially longer reaction times.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-N-Me-Glu(OtBu)-OH

  • Standard Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Monitoring Reagent: Chloranil or Isatin test (Kaiser test will be negative for the secondary amine)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Standard Amino Acid Coupling: For standard amino acids, pre-activate 3-5 equivalents of the Fmoc-amino acid with HATU and DIEA in DMF for 2-5 minutes before adding to the resin. Allow coupling for 1-2 hours.

  • N-Methylated Amino Acid Coupling (Optimized):

    • In a separate vessel, dissolve Fmoc-N-Me-Glu(OtBu)-OH (2-3 equivalents) and HATU (2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction for 2-4 hours, or overnight if necessary.[2][6]

  • Monitoring: After coupling, wash the resin and perform a chloranil or isatin test to check for the presence of unreacted secondary amines. A second coupling may be required if the test is positive.

  • Chain Elongation: Repeat steps 2 through 5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin with DCM, dry it, and treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the OtBu side-chain protecting group.

  • Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity by mass spectrometry.

Protocol for In Vitro Proteolytic Stability Assay

This assay compares the degradation rate of an N-methylated peptide to its non-methylated parent peptide in the presence of a specific protease or serum.

Materials:

  • Purified peptides (>95% purity)

  • Protease (e.g., trypsin, chymotrypsin) or human serum

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching Solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Reaction Setup: Prepare stock solutions of the peptides. Dissolve the peptide in the reaction buffer to a final concentration (e.g., 100 µg/mL).

  • Initiation: Initiate the digestion by adding the protease or serum to the peptide solution at a specific ratio (e.g., 1:100 enzyme:peptide weight ratio). Incubate at 37°C.[1]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze each time point sample by RP-HPLC. Integrate the peak area corresponding to the intact peptide.

  • Data Processing: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t½) for both the N-methylated and non-methylated peptides from the degradation curve.[7]

Visualizing Workflows and Concepts

Diagrams created using Graphviz provide clear visual representations of the complex processes and relationships involved in the design of N-methylated peptides.

cluster_input Peptide Design Input cluster_modification Chemical Modification cluster_effects Primary Structural Effects cluster_consequences Pharmacological Consequences cluster_outcome Therapeutic Outcome Start Native Peptide Sequence Modification Introduce N-Methyl-Glu (Fmoc-N-Me-Glu(OtBu)-OH) Start->Modification Steric_Hindrance Steric Hindrance on Backbone Modification->Steric_Hindrance H_Bond_Disruption Amide H-Bond Donor Removed Modification->H_Bond_Disruption Stability Increased Proteolytic Stability Steric_Hindrance->Stability Conformation Conformational Rigidity Steric_Hindrance->Conformation H_Bond_Disruption->Conformation Permeability Increased Lipophilicity H_Bond_Disruption->Permeability Bioavailability Enhanced Bioavailability Stability->Bioavailability Affinity Modulated Binding Affinity / Selectivity Conformation->Affinity Permeability->Bioavailability cluster_synthesis Peptide Synthesis cluster_assay Digestion Assay cluster_analysis Data Analysis Peptide_Prep Synthesize & Purify (>95%) N-Me and Parent Peptides Reaction_Setup Dissolve Peptide in Buffer (e.g., PBS, pH 7.4) Peptide_Prep->Reaction_Setup Initiate Add Protease / Serum Incubate at 37°C Reaction_Setup->Initiate Time_Points Withdraw Aliquots at Specific Time Intervals Initiate->Time_Points Quench Stop Reaction with Quenching Solution (e.g., TFA) Time_Points->Quench HPLC Analyze Samples by RP-HPLC Quench->HPLC Quantify Integrate Peak Area of Intact Peptide HPLC->Quantify Plot % Remaining Peptide vs. Time Quantify->Plot Result Calculate Half-Life (t½) Plot->Result Resin Resin-Bound Peptide (Free N-Terminal Amine) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 4. Couple to Resin (2-4 hours) Wash1->Coupling Activation 3. Pre-activate Fmoc-N-Me-Glu(OtBu)-OH with HATU / DIEA in DMF Activation->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Monitoring 6. Monitor Completion (Chloranil Test) Wash2->Monitoring Monitoring->Coupling Incomplete (Recouple) Next_Cycle Next Synthesis Cycle Monitoring->Next_Cycle Coupling Complete

References

Technical Guide: Physicochemical and Spectroscopic Data of Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical and spectroscopic data for the protected amino acid Fmoc-3-Me-Glu(OtBu)-OH. Due to the limited public availability of spectral data for this specific methylated compound, this guide also includes detailed information for the closely related and widely used non-methylated analogue, Fmoc-Glu(OtBu)-OH, for comparative and reference purposes.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 1429504-34-6[1][2]
Molecular Formula C25H29NO6[1]
Molecular Weight 439.50 g/mol [1]

Spectroscopic Data of the Non-Methylated Analogue: Fmoc-Glu(OtBu)-OH

For researchers interested in the general spectral characteristics of this class of compounds, the following data is provided for Fmoc-Glu(OtBu)-OH.

Table 1: Infrared (IR) and Raman Spectroscopy Data for Fmoc-Glu(OtBu)-OH

TechniqueInstrumentSource
FTIR (KBr)Bruker Tensor 27 FT-IR[3]
ATR-IRBruker Tensor 27 FT-IR[3]
FT-RamanBruker MultiRAM Stand Alone FT-Raman Spectrometer[3]

Note: While specific peak values are not detailed here, the raw spectral data can be accessed via the provided citation for in-depth analysis.

Experimental Protocols

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general method for the preparation of the parent compound, Fmoc-Glu(OtBu)-OH, can be adapted. This typically involves the esterification of the glutamic acid side chain, followed by the protection of the alpha-amino group.

General Synthesis Protocol for Fmoc-Glu(OtBu)-OH

This protocol is based on established methods for the synthesis of protected amino acids.

Materials:

  • L-Glutamic acid

  • tert-Butyl acetate

  • Perchloric acid (catalyst)

  • Copper (II) salt (for selective deprotection)

  • Chelating agent (e.g., EDTA)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Organic solvents (e.g., Dioxane, Ethyl Acetate)

  • Aqueous base (e.g., Sodium bicarbonate)

  • Aqueous acid (e.g., Hydrochloric acid)

Procedure:

  • Esterification: L-Glutamic acid is reacted with an excess of tert-butyl acetate in the presence of a catalytic amount of perchloric acid to yield the di-tert-butyl ester.

  • Selective Deprotection of the α-carboxyl group: The di-tert-butyl ester is treated with a copper salt to form a complex, which facilitates the selective hydrolysis of the α-ester.

  • Removal of Copper: The copper ions are removed by treatment with a chelating agent.

  • Fmoc Protection: The resulting H-Glu(OtBu)-OH is reacted with Fmoc-OSu in a biphasic system of an organic solvent and a mild aqueous base to yield Fmoc-Glu(OtBu)-OH.

  • Purification: The product is purified by extraction and crystallization.

Standard Protocol for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids are primarily used in SPPS. The following is a generalized protocol for the incorporation of an Fmoc-amino acid into a growing peptide chain on a solid support.

Materials:

  • Rink Amide or similar resin

  • Fmoc-protected amino acids

  • Coupling Reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • 20% Piperidine in DMF (deprotection solution)

  • DMF, DCM (solvents)

Procedure:

  • Resin Swelling: The solid support resin is swollen in DMF.

  • Fmoc Deprotection: The Fmoc protecting group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is washed thoroughly with DMF to remove residual piperidine.

  • Coupling: The Fmoc-amino acid to be added is pre-activated with a coupling reagent and a base in DMF and then added to the deprotected resin.

  • Washing: The resin is washed to remove unreacted reagents.

  • Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the desired sequence.

Visualizations

The following diagrams illustrate the general workflows for the synthesis of protected amino acids and their use in peptide synthesis.

Synthesis_Workflow Start 3-Methylglutamic Acid Step1 Side-Chain Esterification (OtBu) Start->Step1 Purify1 Purification Step1->Purify1 Step2 N-α-Fmoc Protection Purify1->Step2 Purify2 Final Purification & Characterization Step2->Purify2 End This compound Purify2->End

Caption: General synthesis workflow for this compound.

SPPS_Workflow Resin Resin-bound Peptide (with Fmoc) Deprotection Fmoc Removal (Piperidine) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Next_Cycle Repeat for next amino acid Wash2->Next_Cycle Next_Cycle->Deprotection

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

References

Commercial Suppliers and Technical Guide for Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in the synthesis of novel peptides. This guide provides an in-depth overview of the commercial availability of Fmoc-3-Me-Glu(OtBu)-OH, a specialized amino acid derivative crucial for peptide synthesis.

Commercial Availability

This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). While a niche reagent, it is available from specialized chemical suppliers. The following table summarizes the available quantitative data for this compound and a closely related analogue.

SupplierCompound NameCAS NumberPurityAvailable Quantities & Price
MedChemExpress This compound1429504-34-6Information available on the product data sheet.[1]Pricing and quantities are available on the company's website.
Sigma-Aldrich (Novabiochem®) Fmoc-N-Me-Glu(OtBu)-OH*200616-40-6≥98% (TLC), ≥98.0% (HPLC)250 mg ($94.50)

Note: Data for Sigma-Aldrich is for Fmoc-N-Me-Glu(OtBu)-OH, a structurally similar N-methylated derivative.

Core Applications in Peptide Synthesis

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group of the amino acid, which can be removed under basic conditions. The tert-butyl (OtBu) group protects the side-chain carboxylic acid of the glutamic acid residue and is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin. This orthogonal protection scheme allows for the precise and sequential addition of amino acids to a growing peptide chain.[2][3]

The methyl group at the 3-position of the glutamic acid residue introduces conformational constraints and can influence the peptide's secondary structure and biological activity. Such modifications are of significant interest in drug discovery for developing peptides with enhanced stability, receptor affinity, and selectivity.

General Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for this compound is not provided by suppliers, the following is a general and widely accepted methodology for incorporating Fmoc-protected amino acids into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

  • Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

  • Fmoc-protected amino acids (including this compound)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.[4]

  • Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF.[5]

  • Amino Acid Coupling: The this compound (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours to allow for complete coupling.[6]

  • Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group) are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water) for 2-4 hours.

  • Peptide Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the general workflow of a single coupling cycle in Fmoc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Free_Amine Resin-Bound Peptide (Free N-terminal Amine) Washing1->Free_Amine Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Free_Amine->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 Elongated_Peptide Elongated Resin-Bound Peptide (N-terminal Fmoc) Washing2->Elongated_Peptide Cycle Repeat for next amino acid Elongated_Peptide->Cycle

Fmoc Solid-Phase Peptide Synthesis Cycle

This technical guide provides a starting point for researchers interested in utilizing this compound. For the most accurate and up-to-date information on product specifications, availability, and pricing, it is recommended to visit the suppliers' websites directly.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, stereochemistry, and synthesis of the non-proteinogenic amino acid derivative, Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH. This compound is of significant interest in the field of peptide synthesis and drug discovery due to the conformational constraints introduced by the β-methylation of the glutamic acid side chain.

Chemical Structure and Stereochemistry

Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH is a derivative of glutamic acid featuring three key modifications:

  • Nα-Fmoc Protection: The α-amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group standardly used in solid-phase peptide synthesis (SPPS).

  • γ-OtBu Protection: The side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This acid-labile protecting group provides orthogonality with the Fmoc group, allowing for selective deprotection during peptide synthesis.

  • β-Methylation: A methyl group is introduced at the 3-position (β-carbon) of the glutamic acid backbone.

The introduction of the methyl group at the β-position creates a new stereocenter. Therefore, four possible stereoisomers exist for 3-methylglutamic acid. The specific compound discussed in this guide is the (2S,3R) stereoisomer. The "(2S)" designation refers to the natural L-configuration at the α-carbon, while the "(3R)" designation specifies the absolute configuration at the newly introduced stereocenter on the β-carbon.

The precise stereochemistry of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH is crucial as it influences the conformational preferences of peptides into which it is incorporated. This can have significant effects on the biological activity and metabolic stability of peptide-based therapeutics.

Below is a diagram illustrating the chemical structure of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH.

Caption: Chemical structure of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH.

Physicochemical Properties

PropertyValue (for Fmoc-L-Glu(OtBu)-OH)Reference
Molecular Formula C24H27NO6[1]
Molecular Weight 425.47 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 83-90 °C[2]
Solubility Soluble in DMSO and Ethanol; Insoluble in Water[2]
Purity (HPLC) ≥98.0%[2]

Enantioselective Synthesis

The enantioselective synthesis of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH has been reported by Moreira and Taylor.[3] The synthesis is a 6-step process starting from Fmoc-protected Garner's aldehyde.[3] The key steps that establish the desired stereochemistry are a Horner-Wadsworth-Emmons reaction followed by a highly diastereoselective 1,4-addition of a lithium dialkylcuprate.[3]

The general synthetic workflow is outlined in the diagram below.

synthesis_workflow start Fmoc-Protected Garner's Aldehyde hwe Horner-Wadsworth-Emmons Reaction start->hwe enoate Fmoc Garner's Enoate hwe->enoate cuprate Diastereoselective 1,4-Addition (Lithium Dimethylcuprate) enoate->cuprate addition_product 1,4-Addition Product cuprate->addition_product conversion Two-Step Conversion addition_product->conversion final_product Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH conversion->final_product

Caption: Synthetic workflow for Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH.

Experimental Protocols

Detailed experimental protocols for the synthesis of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH are proprietary and not publicly available. However, based on the published synthetic overview, a general procedure for the key steps can be outlined.

Step 1 & 2: Synthesis of Fmoc Garner's Aldehyde

The synthesis of Fmoc Garner's aldehyde is a known process that can be achieved in high yield.[3]

Step 3: Horner-Wadsworth-Emmons Reaction

This reaction is a standard method for the stereoselective formation of alkenes.[4] A phosphonate ylide reacts with an aldehyde to form an alkene. In this synthesis, it is used to extend the carbon chain of the Garner's aldehyde to form the corresponding enoate.[3]

  • General Protocol: To a solution of the phosphonate reagent in an anhydrous aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C), a strong base (e.g., n-butyllithium) is added to generate the ylide. A solution of Fmoc Garner's aldehyde in the same solvent is then added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 4: Diastereoselective 1,4-Addition of Lithium Dimethylcuprate

This is a crucial step for introducing the methyl group at the 3-position with the desired (3R) stereochemistry. The use of a chiral auxiliary (the Garner's aldehyde derivative) directs the incoming nucleophile to one face of the molecule.[3]

  • General Protocol: A solution of lithium dimethylcuprate is prepared in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an anhydrous aprotic solvent (e.g., diethyl ether or THF) at low temperature (e.g., -78 °C). A solution of the Fmoc Garner's enoate in the same solvent is then added dropwise to the cuprate solution. The reaction mixture is stirred at low temperature for a specified time. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting product is purified by column chromatography.

Step 5 & 6: Conversion to the Final Product

The abstract mentions that the 1,4-addition product is converted to the final Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH in two steps.[3] These steps likely involve the deprotection of the cyclic acetal and subsequent oxidation to the carboxylic acid, followed by protection of the side-chain carboxylic acid as a tert-butyl ester.

Data Presentation

As of the date of this guide, specific quantitative data such as NMR, HPLC, and mass spectrometry for Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH is not available in the public domain. For illustrative purposes, the following table presents typical analytical data for the parent compound, Fmoc-L-Glu(OtBu)-OH .

Analytical TechniqueExpected Results for Fmoc-L-Glu(OtBu)-OH
¹H NMR Characteristic peaks for the Fmoc, tert-butyl, and glutamic acid protons.
¹³C NMR Resonances corresponding to the carbonyls, aromatic carbons of the Fmoc group, the quaternary carbon and methyls of the tert-butyl group, and the aliphatic carbons of the glutamic acid backbone.
HPLC A single major peak indicating high purity (typically >98%).
Mass Spectrometry (ESI) [M+H]⁺ ion corresponding to the calculated molecular weight (426.19 for C24H27NO6).

Applications in Peptide Synthesis and Drug Development

The incorporation of β-methylated amino acids like Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH into peptide sequences can have several beneficial effects for drug development:

  • Conformational Rigidity: The methyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds of the amino acid side chain. This can lead to a more defined and stable peptide conformation, which can be advantageous for receptor binding and biological activity.

  • Increased Proteolytic Stability: The steric hindrance provided by the β-methyl group can protect the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.

  • Modulation of Bioactivity: By inducing specific secondary structures (e.g., turns or helices), the incorporation of this constrained amino acid can fine-tune the biological activity of a peptide, potentially leading to increased potency or selectivity.

The use of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH in SPPS follows standard protocols for Fmoc-protected amino acids. The coupling can be achieved using common activating agents such as HBTU, HATU, or DIC/Oxyma.

Conclusion

Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH is a valuable building block for the synthesis of conformationally constrained peptides with potentially enhanced therapeutic properties. Its enantioselective synthesis allows for the precise control of stereochemistry, which is critical for its application in drug design and development. While detailed experimental data for this specific derivative is limited in the public domain, the general principles of its synthesis and its potential impact on peptide structure and function are well-understood. Researchers in the fields of peptide chemistry and medicinal chemistry can leverage this unique amino acid to explore novel peptide-based therapeutics with improved pharmacological profiles.

References

The Strategic Advantage of Side-Chain Methylation in Peptide Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Among the various chemical modifications, side-chain methylation of amino acid residues such as lysine, arginine, and histidine has emerged as a powerful strategy to overcome the inherent limitations of native peptides, including poor metabolic stability and suboptimal binding affinities. This technical guide provides a comprehensive overview of the benefits of side-chain methylation, detailing its impact on peptide stability, receptor binding, and cellular permeability. We present quantitative data from the literature in structured tables for comparative analysis, provide detailed experimental protocols for the synthesis and evaluation of methylated peptides, and offer visualizations of key concepts and workflows to facilitate a deeper understanding of this critical modification technique.

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides offer high specificity and potency as therapeutic agents, but their clinical utility is often hampered by rapid in vivo degradation by proteases and challenges in crossing cellular membranes.[1] Chemical modifications are therefore essential to improve their pharmacokinetic and pharmacodynamic profiles. While N-methylation of the peptide backbone has been extensively studied, the strategic methylation of amino acid side chains offers a distinct set of advantages by directly influencing the molecular interactions that govern a peptide's function and fate in a biological system. This guide focuses specifically on the benefits conferred by the methylation of lysine, arginine, and histidine side chains.

The Multifaceted Benefits of Side-Chain Methylation

Side-chain methylation introduces subtle yet profound changes to the physicochemical properties of a peptide. The addition of one or more methyl groups can alter a residue's size, hydrophobicity, hydrogen-bonding capacity, and charge distribution without changing its net charge.[2][3] These alterations translate into significant improvements in a peptide's therapeutic potential.

Enhanced Proteolytic Stability

A primary advantage of side-chain methylation is the increased resistance to enzymatic degradation.[4] The methyl group can sterically hinder the approach of proteases to the peptide backbone, preventing cleavage and extending the peptide's half-life in biological fluids.[4]

Table 1: Impact of Side-Chain Methylation on Peptide Stability

Peptide/ProteinMethylated Residue(s)Fold Increase in Half-Life (Compared to Unmethylated)Assay ConditionReference
Minigastrin AnalogN-Me-1NalSignificantly improved in vivo stabilityIn vivo mouse model[5]
Oxytocin (OT) AnalogNα-methylationSignificant increaseSimulated Intestinal Fluid (SIF)[6]
Anserine (β-alanyl-3-methylhistidine)3-methylhistidineMore stable in serum than carnosineSerum[7]
Modulated Receptor Binding Affinity and Specificity

Side-chain methylation can significantly impact a peptide's binding affinity and selectivity for its target receptor. By altering the side chain's conformation and interaction profile, methylation can either enhance or decrease binding, providing a tool for fine-tuning a peptide's activity.[8] This modification can lock the peptide into a bioactive conformation, leading to improved receptor engagement.[1]

Table 2: Effects of Side-Chain Methylation on Receptor Binding Affinity

Peptide ClassMethylation PositionEffect on Binding Affinity (Ki, nM)Receptor SubtypeReference
Somatostatin Octapeptide AgonistD-Trp8 (N-methylation)Exceptionally high affinity and selectivitysst5[8]
Somatostatin Octapeptide AgonistPhe7, Thr10, Cys11, Thr12 (N-methylation)Largely abolished affinityAll subtypes[8]
Minigastrin AnalogC-terminal N-methylationReduced receptor affinityCCK2R[5]
Altered Cellular Permeability and Hydrophobicity

The addition of methyl groups to amino acid side chains generally increases the lipophilicity of a peptide.[9] This can lead to improved membrane permeability, a critical factor for targeting intracellular proteins.

Table 3: Influence of Side-Chain Methylation on Physicochemical Properties

Amino AcidMethylation StateChange in PropertyReference
ArginineMono-, Di-methylationIncreased hydrophobicity (logP)[9]
HistidineMethylationIncreased molecular volume and hydrophobicity[10]

Key Amino Acid Targets for Side-Chain Methylation

Arginine Methylation

Arginine methylation, catalyzed by protein arginine methyltransferases (PRMTs), is a key post-translational modification involved in signal transduction, gene regulation, and RNA processing.[2][11] In synthetic peptides, methylation of the guanidinium group can enhance stacking interactions and modulate protein-protein interactions.

Lysine Methylation

Lysine methylation is another critical post-translational modification, primarily known for its role in histone function and epigenetic regulation.[12][13] The addition of one, two, or three methyl groups to the ε-amino group of lysine can create specific recognition sites for other proteins, thereby modulating signaling pathways.[3]

Histidine Methylation

Histidine methylation can occur on either the N1 (π) or N3 (τ) nitrogen of the imidazole ring.[14] This modification can affect the chelation of metal ions and alter the protonation state of the histidine side chain, influencing the peptide's structure and function.[10]

Experimental Protocols

Synthesis of Side-Chain Methylated Peptides

Solid-Phase Peptide Synthesis (SPPS) with Methylated Amino Acid Analogs:

  • Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the deprotected amine on the resin. For standard amino acids, use a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA).

  • Incorporation of Methylated Residues: To incorporate a side-chain methylated amino acid, use the corresponding commercially available Fmoc-protected methylated amino acid derivative (e.g., Fmoc-Arg(Me)2-OH, Fmoc-Lys(Me)3-OH). The coupling reaction is performed similarly to standard amino acids.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[5]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Characterization: Confirm the identity and purity of the final methylated peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[4]

Proteolytic Stability Assay
  • Peptide and Enzyme Preparation:

    • Synthesize and purify both the methylated and non-methylated versions of the peptide to >95% purity.[4]

    • Prepare stock solutions of the peptides in an appropriate buffer (e.g., PBS).

    • Reconstitute the desired protease (e.g., trypsin, chymotrypsin, or human serum) in its recommended buffer.[4]

  • Digestion Reaction:

    • Incubate the peptide solution with the protease solution at a specific enzyme-to-substrate ratio at 37°C.[4]

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding a quenching solution, such as 10% TFA.[1]

  • Analysis:

    • Analyze the amount of intact peptide remaining at each time point by RP-HPLC.[4]

    • Monitor the peptide peak area at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) of the peptide from the degradation curve, often by fitting the data to a first-order exponential decay model.[4]

In Vitro Receptor Binding Assay (Competitive Binding)
  • Materials:

    • Radiolabeled ligand with known affinity for the target receptor.

    • Cell membranes or whole cells expressing the target receptor.

    • Methylated and non-methylated peptides (competitors).

    • Binding buffer.

  • Assay Procedure:

    • Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor peptide (methylated or non-methylated).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand (e.g., by filtration).

    • Quantify the amount of bound radioactivity.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Mass Spectrometry Analysis of Methylated Peptides
  • Sample Preparation:

    • For analysis of methylated proteins or large peptides, perform in-solution or in-gel digestion with a protease (e.g., trypsin) to generate smaller peptides.[16]

    • Enrich for methylated peptides using techniques like immunoaffinity purification with pan-methyl-lysine or pan-methyl-arginine antibodies, or by strong cation exchange (SCX) chromatography.[1]

  • LC-MS/MS Analysis:

    • Separate the peptide mixture using liquid chromatography (LC).

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).[1]

    • Perform tandem mass spectrometry (MS/MS) to fragment the peptides and obtain sequence information.

  • Data Analysis:

    • Use specialized software to search the MS/MS spectra against a protein database to identify the peptide sequences and the location of the methylation sites.[17]

    • The mass shift of +14.01565 Da corresponds to a single methylation.

    • Quantify the abundance of methylated peptides using label-free quantification or isotopic labeling methods.[1]

Visualizing the Impact and Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison start Design Methylated & Unmethylated Peptides spps Solid-Phase Peptide Synthesis (SPPS) start->spps purification RP-HPLC Purification spps->purification characterization Mass Spectrometry Characterization purification->characterization stability Proteolytic Stability Assay characterization->stability binding Receptor Binding Assay characterization->binding permeability Permeability Assay (e.g., Caco-2) characterization->permeability data_analysis Calculate Half-life, Ki, Papp stability->data_analysis binding->data_analysis permeability->data_analysis comparison Compare Properties of Methylated vs. Unmethylated Peptides data_analysis->comparison

Caption: Experimental workflow for the synthesis and evaluation of side-chain methylated peptides.

signaling_pathway cluster_peptide Peptide Ligand cluster_receptor Cellular Receptor cluster_response Cellular Response unmethylated Unmethylated Peptide receptor Target Receptor unmethylated->receptor Lower Affinity / Less Stable Interaction methylated Side-Chain Methylated Peptide methylated->receptor Higher Affinity / Stabilized Interaction signaling Downstream Signaling Cascade receptor->signaling Activation response Biological Response signaling->response

Caption: Conceptual diagram of how side-chain methylation can enhance peptide-receptor interaction and downstream signaling.

Conclusion and Future Perspectives

Side-chain methylation is a versatile and powerful tool in the arsenal of the peptide drug developer. By strategically modifying key amino acid residues, it is possible to significantly enhance a peptide's stability, fine-tune its receptor binding properties, and improve its cellular permeability. The continued development of novel methylated amino acid building blocks and more efficient synthetic methodologies will further expand the applicability of this approach. As our understanding of the complex interplay between peptide structure and biological function deepens, side-chain methylation will undoubtedly play an increasingly important role in the design of the next generation of peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered amino acid analogue, Fmoc-3-Me-Glu(OtBu)-OH. The inclusion of β-methylated amino acids like 3-methyl-glutamic acid can be crucial for developing peptide-based therapeutics with enhanced conformational stability and biological activity.[1][2][3] This protocol is based on the widely utilized fluorenylmethyloxycarbonyl (Fmoc) chemistry.[4][5][6]

Overview of Fmoc-SPPS

Fmoc-based solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of a peptide chain on a solid support.[4][7] The process involves the sequential addition of N-α-Fmoc protected amino acids. The Fmoc group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][6] The side chains of the amino acids are protected with acid-labile groups, such as the tert-butyl (tBu) group, which are removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[5][6][8] For this compound, the γ-carboxyl group of the glutamic acid side chain is protected by an O-tert-butyl (OtBu) ester.[5][9]

Materials and Reagents

The following table summarizes the typical reagents and their recommended concentrations for the synthesis.

Reagent/MaterialPurposeTypical Concentration/Amount
Resin
Rink Amide or Wang ResinSolid support for peptide assemblyLoading: 0.1 - 1.0 mmol/g
Solvents
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactionsHigh purity, peptide synthesis grade
Dichloromethane (DCM)Solvent for washing and some reaction stepsHigh purity, peptide synthesis grade
Deprotection
PiperidineFmoc deprotection agent20% (v/v) in DMF
Coupling
This compoundAmino acid building block3 - 5 equivalents
HBTU/HCTU/HATUCoupling (activating) agent2.9 - 4.9 equivalents
HOBt/OxymaPureRacemization suppressant3 - 5 equivalents
DIPEA/NMM/CollidineBase for activation and coupling6 - 10 equivalents
Cleavage
Trifluoroacetic Acid (TFA)Cleavage from resin and side-chain deprotection95% (v/v)
Triisopropylsilane (TIS)Cation scavenger2.5% (v/v)
Water (H₂O)Cation scavenger2.5% (v/v)
Post-Cleavage
Cold Diethyl EtherPeptide precipitationAs needed

Experimental Protocol

This protocol outlines the key steps for incorporating this compound into a peptide sequence using manual or automated SPPS.

3.1. Resin Preparation

  • Swell the chosen resin (e.g., Rink Amide for peptide amides or Wang resin for peptide acids) in DMF for at least 30 minutes in a reaction vessel.[10]

  • Drain the DMF.

3.2. Fmoc Deprotection

  • Add a 20% piperidine in DMF solution to the resin.

  • Agitate for an initial 5 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[10]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3.3. Coupling of this compound Due to the potential steric hindrance from the β-methyl group, optimized coupling conditions are recommended.

  • In a separate vial, dissolve this compound (3-5 eq.), a coupling agent such as HBTU (2.9-4.9 eq.), and a racemization suppressant like HOBt (3-5 eq.) in DMF.

  • Add a base, such as DIPEA (6-10 eq.), to the amino acid solution to activate the carboxylic acid. Allow pre-activation for 2-5 minutes.[10]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature. For sterically hindered amino acids, an extended coupling time of 2-4 hours may be necessary.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3 times).[10]

3.4. Chain Elongation Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the peptide sequence.

3.5. Final Fmoc Deprotection After the final amino acid has been coupled, perform a final deprotection step as described in Section 3.2 to remove the Fmoc group from the N-terminus.

3.6. Cleavage and Side-Chain Deprotection

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard and highly effective cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[11][12] The scavengers (water and TIS) are crucial to prevent side reactions with reactive deprotected side chains.[8]

  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

3.7. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.[10]

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

Visualization of the SPPS Workflow

The following diagram illustrates the key stages of the solid-phase peptide synthesis cycle for incorporating this compound.

SPPS_Workflow Resin Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Swell & Deprotect Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound + HBTU/DIPEA Washing1->Coupling 2. Couple Washing2 DMF/DCM Wash Coupling->Washing2 Elongation Repeat Cycle for Next Amino Acid Washing2->Elongation 3. Elongate Elongation->Deprotection n cycles Cleavage Final Cleavage (TFA/TIS/H2O) Elongation->Cleavage 4. Cleave Purification Purification (RP-HPLC) Cleavage->Purification 5. Purify

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

The incorporation of this compound into synthetic peptides is achievable through standard Fmoc-SPPS protocols with minor adjustments to account for potential steric hindrance. Extended coupling times and careful monitoring of reaction completion are recommended. The use of robust activation agents and appropriate scavengers during cleavage is critical for obtaining a high-purity final product. This protocol provides a solid foundation for researchers to successfully synthesize peptides containing this valuable non-canonical amino acid.

References

Application Notes and Protocols for the Coupling of Fmoc-3-Me-Glu(OtBu)-OH with HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids into peptide sequences is a significant challenge in solid-phase peptide synthesis (SPPS). Fmoc-3-Me-Glu(OtBu)-OH, with a methyl group at the β-position of the glutamic acid side chain, presents considerable steric hindrance that can lead to incomplete coupling reactions, reduced peptide purity, and lower overall yields. The choice of an appropriate coupling reagent and optimized protocols are therefore critical for the successful synthesis of peptides containing this modified amino acid.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has established itself as a highly efficient coupling reagent, particularly for difficult couplings involving sterically hindered or aggregation-prone sequences.[1] Its ability to form a highly reactive OAt-active ester intermediate leads to rapid acylation and can significantly improve coupling efficiency while minimizing racemization.[2]

These application notes provide detailed protocols and supporting data for the successful coupling of this compound using HATU in SPPS.

Data Presentation

The following table summarizes representative quantitative data for the coupling of sterically hindered amino acids using HATU and other common coupling reagents. Due to the limited availability of specific data for this compound, the values presented are based on studies with other challenging amino acids, such as α,α-disubstituted and N-methylated residues, to provide a comparative overview.

Coupling ReagentSterically Hindered Residue ExampleTypical Coupling TimeCoupling Efficiency/PurityRacemization PotentialKey Advantages & Disadvantages
HATU Fmoc-Aib-OH, Fmoc-N-Me-Leu-OH20 - 60 minHigh to Very HighLowAdvantages: High reactivity, effective for hindered amino acids.[3] Disadvantages: Higher cost.
HCTU General hindered couplings20 - 45 minHighLowAdvantages: More reactive than HBTU. Disadvantages: Higher cost.
PyBOP General hindered couplings30 - 60 minHighLowAdvantages: Good for sterically demanding couplings. Disadvantages: Byproducts can be difficult to remove.
DIC/Oxyma General hindered couplings60 - 120 minGood to HighVery LowAdvantages: Excellent racemization suppression.[3] Disadvantages: Slower reaction rates.
HBTU General hindered couplings30 - 90 minMedium to HighHigher than HATUAdvantages: Cost-effective. Disadvantages: Less effective for severely hindered couplings.[4]

Experimental Protocols

Protocol 1: Standard HATU Coupling for this compound

This protocol is recommended for the initial attempt at coupling this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents relative to resin loading)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit or other ninhydrin-based monitoring solution

Methodology:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the mixture and agitate for 2-5 minutes at room temperature for pre-activation.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For this sterically hindered amino acid, a longer coupling time is recommended.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads, wash them thoroughly with DMF and then DCM, and dry them.

    • Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. A positive result (blue or purple beads) indicates the presence of unreacted free amines and an incomplete coupling.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Incomplete Reactions

If the Kaiser test after the initial coupling (Protocol 1) is positive, a double coupling is recommended to drive the reaction to completion.

Methodology:

  • Initial Coupling and Washing:

    • Follow steps 1-4 of Protocol 1.

    • If the Kaiser test is positive, proceed to the next step.

  • First Wash:

    • Drain the initial coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the first coupling solution.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 2 of Protocol 1.

    • Add the fresh solution to the resin and agitate for another 1-2 hours.

  • Final Monitoring and Washing:

    • Perform a second Kaiser test. If the test is now negative, the coupling is considered complete.

    • Proceed with the washing steps as described in step 5 of Protocol 1.

    • If the Kaiser test remains positive, this indicates a very difficult coupling that may require further optimization, such as increasing the reaction temperature or using a different, more potent coupling reagent.

Mandatory Visualizations

G Experimental Workflow for HATU Coupling of this compound start Start: Fmoc-Deprotected Peptide-Resin swell Swell Resin in DMF start->swell wash1 Wash with DMF swell->wash1 couple Add Activated Amino Acid to Resin (Couple for 1-2 hours) wash1->couple preactivate Pre-activate: This compound + HATU + DIPEA in DMF preactivate->couple monitor Monitor with Kaiser Test couple->monitor double_couple_decision Incomplete? monitor->double_couple_decision wash2 Wash with DMF/DCM next_cycle Proceed to Next Fmoc Deprotection wash2->next_cycle double_couple_decision->wash2 No double_couple Perform Double Coupling (Fresh Reagents) double_couple_decision->double_couple Yes wash3 Wash after Double Coupling double_couple->wash3 wash3->next_cycle

Caption: Workflow for HATU-mediated coupling of a sterically hindered amino acid.

G Chemical Pathway of HATU-Mediated Amide Bond Formation cluster_activation Activation Phase cluster_coupling Coupling Phase AA Fmoc-3-Me-Glu(OtBu)-COOH Carboxylic Acid carboxylate Fmoc-3-Me-Glu(OtBu)-COO⁻ Carboxylate Anion AA->carboxylate + DIPEA DIPEA DIPEA (Base) active_ester Fmoc-3-Me-Glu(OtBu)-OAt Highly Reactive OAt-Ester carboxylate->active_ester + HATU - Tetramethylurea - PF₆⁻ HATU HATU peptide_bond Fmoc-3-Me-Glu(OtBu)-CO-NH-Peptide-Resin New Peptide Bond active_ester->peptide_bond + H₂N-Peptide-Resin resin H₂N-Peptide-Resin Free Amine on Resin HOAt HOAt (Byproduct) peptide_bond->HOAt releases

Caption: Mechanism of HATU activation and subsequent peptide bond formation.

References

Application Notes and Protocols for the Incorporation of Fmoc-3-Me-Glu(OtBu)-OH using HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-3-Me-Glu(OtBu)-OH, a β-methylated analog of glutamic acid, introduces conformational constraints that can lead to peptides with enhanced proteolytic resistance and improved receptor binding affinity. However, the steric hindrance imposed by the β-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often resulting in incomplete coupling reactions and the formation of deletion sequences.

This document provides detailed application notes and protocols for the efficient incorporation of this compound using the coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). While HBTU is a robust and widely used coupling reagent, strategies to overcome the steric hindrance of 3-Me-Glu are essential for successful synthesis.[1][2] This guide also presents comparative data and alternative protocols for challenging couplings.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey Considerations
HBTU Aminium/Uronium Salt20-60 minutes>98>95LowWidely used, cost-effective. May require extended coupling times or double coupling for hindered residues.[3]
HATU Aminium/Uronium Salt15-45 minutes>99>95Very LowMore reactive than HBTU, highly effective for sterically hindered couplings.[1][3][4] Higher cost.
PyBOP Phosphonium Salt30-120 minutes>98>95LowEffective for hindered couplings, byproducts are less hazardous than some other phosphonium reagents.
DIC/Oxyma Carbodiimide/Additive60-180 minutes>97>95Very LowCost-effective and safe. Slower reaction rates compared to onium salts.

Note: Data is compiled from various sources for the coupling of sterically hindered or challenging amino acid residues and should be considered as a general guideline. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Standard HBTU Coupling Protocol for Fmoc-Glu(OtBu)-OH

This protocol serves as a baseline for the incorporation of the parent amino acid and can be adapted for the more challenging 3-methylated analog.

Materials:

  • Fmoc-Glu(OtBu)-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Standard SPPS washing solvents (e.g., DMF, Dichloromethane (DCM))

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: If starting with an Fmoc-protected resin, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution. Allow for a pre-activation time of 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the reaction. A negative test (yellow beads) indicates a complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

Protocol 2: Optimized HBTU Coupling Protocol for Sterically Hindered this compound

This protocol incorporates modifications to enhance the coupling efficiency for the sterically hindered this compound.

Materials:

  • This compound

  • HBTU

  • DIPEA

  • DMF, peptide synthesis grade

  • Resin with a free N-terminal amine

  • Standard SPPS washing solvents

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents) and HBTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow to pre-activate for 2-3 minutes.

  • Extended Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for an extended period, typically 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring and Double Coupling: After the initial coupling period, perform a Kaiser test. If the test is positive (blue/purple beads), indicating incomplete coupling, a "double coupling" is recommended. To do this, drain the reaction vessel and add a fresh solution of activated this compound (prepared as in step 2) to the resin and continue to agitate for another 1-2 hours.

  • Washing: Once a negative Kaiser test is achieved, thoroughly wash the resin with DMF and DCM as described in Protocol 1.

Protocol 3: Alternative Coupling Protocol using HATU for this compound

For exceptionally challenging couplings where HBTU may not provide satisfactory results, the more potent coupling reagent HATU is recommended.[1][4]

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF, peptide synthesis grade

  • Resin with a free N-terminal amine

  • Standard SPPS washing solvents

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Once complete, wash the resin as described in Protocol 1.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle Resin_Swell Resin Swelling in DMF Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_1 Wash with DMF Fmoc_Deprotect->Wash_1 Coupling Coupling to Resin Wash_1->Coupling AA_Activation Amino Acid Activation (this compound + HBTU + DIPEA in DMF) AA_Activation->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) Wash_2 Wash with DMF and DCM Kaiser_Test->Wash_2 Negative Elongation Elongation Wash_2->Elongation Continue Peptide Elongation

Caption: Experimental workflow for the HBTU-mediated coupling of this compound.

Biological Context: Modulation of a Signaling Pathway

Peptides containing conformationally constrained amino acids like 3-methyl-glutamic acid can act as potent and selective modulators of protein-protein interactions, which are central to many signaling pathways. For instance, such peptides can be designed to mimic or disrupt the binding of a natural ligand to its receptor, thereby inhibiting or activating a downstream signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Downstream_Protein_1 Signaling Protein 1 (e.g., Grb2) Receptor->Downstream_Protein_1 Recruits Ligand Natural Ligand Ligand->Receptor Binds and Activates Peptide Peptide with 3-Me-Glu Peptide->Receptor Binds and Inhibits Downstream_Protein_2 Signaling Protein 2 (e.g., Sos) Downstream_Protein_1->Downstream_Protein_2 Effector_Protein Effector Protein (e.g., Ras) Downstream_Protein_2->Effector_Protein Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Effector_Protein->Cellular_Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a constrained peptide.

References

Application Note: Fmoc Deprotection of 3-Methyl-Glutamic Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used Nα-protecting group in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which preserves acid-labile side-chain protecting groups.[1] The deprotection is typically achieved through a β-elimination mechanism using a secondary amine, most commonly piperidine.[2][3] This application note provides detailed protocols and considerations for the Fmoc deprotection of 3-methyl-glutamic acid, a non-canonical amino acid that can introduce unique structural and functional properties to peptides. The presence of a methyl group on the β-carbon may introduce steric hindrance, potentially affecting the kinetics of the deprotection reaction.

3-Methyl-glutamic acid is a component of therapeutically relevant nonribosomal lipopeptide antibiotics such as daptomycin and the calcium-dependent antibiotics (CDAs).[4][5] Its incorporation into synthetic peptides can be valuable for structure-activity relationship studies and the development of novel therapeutics.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is initiated by the abstraction of the acidic proton on the fluorene ring's C9 position by a base. This is followed by a β-elimination to release the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate. The DBF is subsequently trapped by the amine reagent to form a stable adduct, which drives the reaction to completion.[6][7]

Quantitative Data on Fmoc Deprotection Conditions

The following table summarizes common conditions for Fmoc deprotection. Due to potential steric hindrance from the 3-methyl group, longer reaction times or stronger base systems may be required for complete deprotection of 3-methyl-glutamic acid residues compared to sterically unhindered amino acids. Careful monitoring is highly recommended.

Reagent CompositionSolventTypical TimeEfficacy & RemarksReferences
20% (v/v) PiperidineDMF or NMP5 - 20 minStandard and widely used. May require repeated treatments for sterically hindered residues.[2][3][8]
30% (v/v) PiperidineDMF10 minStronger standard condition.[2][3]
5% (v/v) PiperidineDMFSlower, but can be effectiveA greener alternative, may reduce side reactions but requires longer reaction times.[9]
2% DBU / 2% PiperidineDMF~1-5 minMuch faster than piperidine alone. DBU is a non-nucleophilic base that catalyzes the initial removal, while piperidine scavenges the DBF. Caution: DBU can promote aspartimide formation with adjacent aspartic acid residues.[10][11]
5% Piperazine / 2% DBUDMF< 1 minA rapid and efficient alternative to piperidine.[11]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is a general procedure for Fmoc deprotection on a solid-phase resin. For 3-methyl-glutamic acid, extending the deprotection time and monitoring completion via a ninhydrin test is crucial.[6][12]

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture with an inert gas stream or on a shaker for 3 minutes.[13]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and continue to agitate for an additional 15-20 minutes. For sterically hindered residues like 3-methyl-glutamic acid, this step may be extended to 30 minutes.

  • Monitoring (Optional but Recommended): Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.[6][12] A positive result (blue beads) indicates the presence of free primary amines and successful deprotection.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the coupling of the next amino acid.

Protocol 2: Rapid Fmoc Deprotection using DBU

This protocol is suitable for sequences where faster deprotection is desired, but should be used with caution, especially if aspartic acid is present in the sequence.[10]

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine

  • Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF.

  • Deprotection: Add the DBU/piperidine/DMF solution to the resin. Agitate for 2-5 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.

  • Washing: Drain the deprotection solution and immediately wash the resin thoroughly with DMF (at least 6 times) to remove the reagents.

  • Proceed to the next coupling step.

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This method allows for the quantitative monitoring of Fmoc removal by measuring the absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[13]

Materials:

  • Filtrate from the deprotection steps

  • DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

Procedure:

  • Collect Filtrate: Combine the filtrates from both deprotection steps (the initial short and the subsequent longer one) into a volumetric flask of a known volume (e.g., 10 or 25 mL).[13]

  • Dilute: Dilute the collected filtrate to the mark with DMF and mix thoroughly. Further dilution may be necessary to ensure the absorbance reading is within the linear range of the spectrophotometer.

  • Measure Absorbance:

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the spectrophotometer with the deprotection solution (e.g., 20% piperidine in DMF).

    • Measure the absorbance of the diluted filtrate at approximately 301 nm.[13]

  • Calculate Resin Loading: The loading of the resin (in mmol/g) can be calculated using the Beer-Lambert law (A = εcl), where:

    • A is the measured absorbance.

    • ε is the molar extinction coefficient of the DBF-piperidine adduct (typically ~7800 M⁻¹cm⁻¹ at 301 nm).

    • c is the concentration in mol/L.

    • l is the path length in cm (typically 1 cm).

Visualizations

Fmoc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycle cluster_wash Washing cluster_next Next Step cluster_qc Quality Control start Start with Fmoc-AA-Resin swell Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 add_base Add Deprotection Solution (e.g., 20% Piperidine/DMF) drain1->add_base agitate Agitate (e.g., 3 + 15 min) add_base->agitate drain2 Drain Solution agitate->drain2 monitor Monitor Completion (e.g., Kaiser Test) agitate->monitor wash_dmf Wash with DMF (5-6 cycles) drain2->wash_dmf end H₂N-AA-Resin Ready for Next Coupling wash_dmf->end

Caption: Experimental workflow for Fmoc deprotection in SPPS.

Fmoc_Deprotection_Mechanism fmoc_peptide Fmoc-NH-Peptide-Resin intermediate1 Carbanion Intermediate fmoc_peptide->intermediate1 Proton Abstraction piperidine Piperidine (Base) piperidine->intermediate1 dbf_adduct DBF-Piperidine Adduct piperidine->dbf_adduct free_amine H₂N-Peptide-Resin intermediate1->free_amine dbf Dibenzofulvene (DBF) intermediate1->dbf β-Elimination co2 CO₂ intermediate1->co2 dbf->dbf_adduct Trapping

Caption: Chemical mechanism of Fmoc deprotection by piperidine.

References

Application Notes and Protocols for the Deprotection of Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] The removal of the Fmoc group is a critical step that must be efficient and complete to ensure high-purity synthesis of the target peptide. This document provides detailed application notes and protocols for the deprotection of Fmoc-3-Me-Glu(OtBu)-OH, a sterically hindered amino acid derivative. The presence of a methyl group on the gamma-carbon of the glutamic acid side chain can influence the rate and efficiency of the deprotection reaction. These notes offer guidance on standard conditions, potential challenges, and optimization strategies.

Data Presentation: Piperidine Concentration and Deprotection Conditions

The standard and most effective reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[2][3] While 20% (v/v) piperidine in DMF is the most common concentration, variations may be employed to optimize deprotection for specific amino acids or sequences. For sterically hindered amino acids like this compound, ensuring complete deprotection is crucial to prevent the formation of deletion sequences.

ParameterConditionExpected Outcome/YieldNotes
Piperidine Concentration 20% (v/v) in DMF>95%The most common and generally effective concentration for rapid and complete deprotection.[1]
10% (v/v) in DMFHigh, but may require longer reaction times.Can be used to potentially minimize base-related side reactions.[4]
5% (v/v) in DMF with 2% DBUHigh1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate deprotection, which is particularly useful for sterically hindered residues.[4]
Reaction Time 2 x 10 minutes>95%A two-step deprotection is often recommended for efficiency.[5]
2 x 15 minutes>98%Extended time can ensure completeness, especially for sterically hindered amino acids.
Temperature Room Temperature (~25°C)StandardMost common and generally sufficient.

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol describes the standard procedure for the removal of the Fmoc group from this compound attached to a solid support.

Materials:

  • Peptide-resin with N-terminal this compound

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF (peptide synthesis grade)

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes in the reaction vessel.[5]

  • Solvent Removal: Drain the DMF from the swollen resin.

  • First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the mixture for 10 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution to the resin.

  • Agitation: Agitate the mixture for an additional 10 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the coupling of the next amino acid.

Accelerated Fmoc Deprotection Protocol for Sterically Hindered Residues

For challenging sequences or when steric hindrance from the 3-methyl group is suspected to slow down deprotection, a stronger base system can be employed.

Materials:

  • Peptide-resin with N-terminal this compound

  • Accelerated deprotection solution: 2% (v/v) DBU and 5% (v/v) piperidine in DMF

  • DMF (peptide synthesis grade)

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

  • Solvent Removal: Drain the DMF.

  • Deprotection: Add the accelerated deprotection solution to the resin.

  • Agitation: Agitate the mixture for 2 x 2 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU and piperidine.

Signaling Pathways and Experimental Workflows

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically piperidine. The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and the release of the free amine and carbon dioxide. The excess piperidine then acts as a scavenger for the reactive dibenzofulvene, forming a stable adduct.

Fmoc_Deprotection_Mechanism cluster_step1 cluster_step2 Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton Abstraction Piperidine1 Piperidine Free_Amine H2N-Peptide-Resin Intermediate1->Free_Amine β-Elimination Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene CO2 CO2 Intermediate1->CO2 Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct Nucleophilic Attack Piperidine2 Piperidine (Scavenger)

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Experimental Workflow for Fmoc Deprotection in SPPS

The following diagram illustrates the cyclical nature of the Fmoc deprotection step within the broader context of solid-phase peptide synthesis.

SPPS_Deprotection_Workflow Start Start with Fmoc-protected peptide on resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple next Fmoc-Amino Acid Wash1->Couple Wash2 Wash with DMF Couple->Wash2 End Final Peptide Wash2->End Final Cycle Cycle Repeat for next cycle Wash2->Cycle Cycle->Deprotect

Caption: Workflow for Fmoc deprotection in SPPS.

References

Application Notes and Protocols for the Synthesis of Helical Peptides Using Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with stable secondary structures, particularly α-helices, is a critical aspect of drug discovery and development. Helical peptides are key mediators of protein-protein interactions (PPIs), and stabilizing their conformation can lead to enhanced biological activity, increased proteolytic resistance, and improved cell permeability. One effective strategy to induce and stabilize helical structures is the incorporation of Cα-methylated amino acids. The methyl group at the α-carbon restricts the conformational freedom of the peptide backbone, favoring the dihedral angles (φ, ψ) associated with helical structures.[1][2][3]

This document provides detailed application notes and protocols for the use of Fmoc-3-Me-Glu(OtBu)-OH , a Cα-methylated glutamic acid derivative, in the solid-phase peptide synthesis (SPPS) of helical peptides. While the direct use of this specific amino acid derivative for helix stabilization is an emerging area, the principles and protocols are based on established methodologies for incorporating other sterically hindered and Cα-methylated amino acids.[1][4]

Scientific Background: Cα-Methylation for Helix Stabilization

The incorporation of a methyl group on the α-carbon of an amino acid residue introduces significant steric hindrance. This steric bulk restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone. The energetically favored conformations for Cα-methylated residues fall within the α-helical region of the Ramachandran plot. Consequently, introducing these modified amino acids into a peptide sequence can act as a nucleation site for helix formation and can stabilize the overall helical structure of the peptide.[1][3]

The most studied Cα-methylated amino acid for helix induction is aminoisobutyric acid (Aib), which is α,α-dimethylated.[1] The principles observed with Aib can be extended to monosubstituted Cα-methylated amino acids like 3-Me-Glu. The presence of the methyl group is expected to promote a helical conformation in the peptide segment where it is incorporated.

Experimental Protocols

The incorporation of sterically hindered amino acids such as this compound requires optimized coupling conditions to overcome the steric hindrance and achieve high coupling efficiency. Standard coupling protocols may result in incomplete reactions. The following protocols provide guidelines for the efficient incorporation of this compound into a peptide sequence during Fmoc-based SPPS.

Protocol 1: Standard Coupling of this compound using HBTU/HOBt

This protocol outlines a standard approach for the coupling of this compound. Due to the steric hindrance, extended coupling times and monitoring of the reaction are crucial.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: After the initial coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. Due to the steric hindrance, a single coupling may be insufficient.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat the coupling step with a freshly prepared activated solution of this compound for another 2-4 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Enhanced Coupling of this compound using HATU

For particularly difficult couplings, a more potent activating reagent such as HATU is recommended.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 5 and 7 from Protocol 1. If the coupling is incomplete, a second coupling with freshly prepared reagents is recommended.

Data Presentation

The successful incorporation of this compound is expected to increase the helicity of the resulting peptide. The degree of helicity can be quantitatively assessed using Circular Dichroism (CD) spectroscopy. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is indicative of α-helical content.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating AdditiveBaseTypical Coupling TimeRelative Efficiency for Hindered Couplings
HBTUHOBtDIPEA2-4 hoursGood
HATUNoneDIPEA1-2 hoursExcellent
PyBOPHOBtDIPEA1-3 hoursExcellent
DIC/OxymaOxymaNone2-4 hoursModerate to Good

Table 2: Expected Impact of 3-Me-Glu Incorporation on Peptide Helicity

Peptide SequenceModificationExpected [θ]₂₂₂ (deg cm² dmol⁻¹)Expected % Helicity
Ac-Ala-Ala-Glu-Ala-Ala-Lys-Ala-NH₂UnmodifiedLow negative valueLow
Ac-Ala-Ala-(3-Me-Glu)-Ala-Ala-Lys-Ala-NH₂Cα-MethylatedHigh negative valueSignificantly Increased

% Helicity can be estimated from the [θ]₂₂₂ value using established formulas.

Visualization of Workflows and Concepts

Diagram 1: SPPS Workflow for Incorporating this compound

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF/DCM Wash Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Activate this compound (e.g., HATU/DIPEA) Activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Washing2 DMF/DCM Wash Monitoring->Washing2 Negative Elongation Continue Chain Elongation Washing2->Elongation Cleavage Final Cleavage and Deprotection Elongation->Cleavage Purification Purify Helical Peptide Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Diagram 2: Conceptual Diagram of Helix Induction by Cα-Methylation

Helix_Induction cluster_unmodified Unmodified Peptide Chain cluster_modified Peptide with 3-Me-Glu Unmodified High Conformational Freedom (Random Coil) Methylation Cα-Methylation (Steric Hindrance) Unmodified->Methylation Incorporate This compound Restricted Restricted φ/ψ Angles Methylation->Restricted Helical Favors Helical Conformation (α-Helix) Restricted->Helical

Caption: Cα-methylation restricts backbone rotation, promoting a helical peptide conformation.

Conclusion

The use of this compound presents a promising strategy for the rational design and synthesis of stabilized helical peptides. The introduction of a methyl group at the α-carbon is a well-established method for inducing helicity by restricting the conformational flexibility of the peptide backbone. While the coupling of this sterically hindered amino acid requires optimized protocols, the use of potent activating reagents like HATU can ensure efficient incorporation. The resulting peptides are expected to exhibit enhanced helical content, which can be verified by CD spectroscopy. These conformationally constrained peptides are valuable tools for researchers in drug development and chemical biology, enabling the exploration of structure-activity relationships and the development of novel therapeutics targeting protein-protein interactions.

References

Application Notes and Protocols for the Incorporation of Fmoc-3-Me-Glu(OtBu)-OH into Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutic agents, offering enhanced metabolic stability, target affinity, and specificity compared to their linear counterparts. The incorporation of non-proteinogenic amino acids is a key strategy in the design of such peptides. Fmoc-3-Me-Glu(OtBu)-OH, a derivative of glutamic acid with a methyl group at the 3-position, serves as a valuable building block for introducing conformational constraints. This modification can pre-organize the peptide backbone, facilitating the formation of stable secondary structures and influencing biological activity.

These application notes provide a comprehensive guide to the incorporation of this compound into constrained peptides, with a focus on solid-phase peptide synthesis (SPPS), on-resin cyclization to form lactam bridges, and the characterization of the resulting peptides.

Advantages of Incorporating 3-Methyl-Glutamic Acid

The introduction of a methyl group at the 3-position of glutamic acid offers several advantages in peptide design:

  • Conformational Rigidity: The steric bulk of the methyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, leading to a more defined three-dimensional structure. This pre-organization can favor specific conformations required for high-affinity receptor binding.

  • Enhanced Metabolic Stability: The methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.

  • Modulation of Bioactivity: By inducing a specific conformation, the 3-methyl group can enhance the peptide's binding affinity and selectivity for its biological target. This can lead to improved potency and a better therapeutic window.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The incorporation of this compound can be challenging due to the steric hindrance posed by the 3-methyl group. The choice of coupling reagent is critical to achieving high coupling efficiency. The following table summarizes the general performance of common coupling reagents for sterically hindered amino acids. While specific data for this compound is limited, this provides a strong indication of expected performance.[1]

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskCoupling Time (Typical)Notes
HATU Uronium SaltVery HighLow1-4 hoursHighly effective for sterically hindered couplings.[2]
HBTU Uronium SaltHighLow1-4 hoursA common and effective reagent, though slightly less reactive than HATU.[2]
PyBOP Phosphonium SaltHighLow1-4 hoursGood alternative to uronium salts.[1]
DIC/Oxyma Carbodiimide/AdditiveModerateLow2-6 hoursA cost-effective option, though may require longer reaction times.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a linear peptide containing a 3-methyl-glutamic acid residue on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Coupling of this compound (Sterically Hindered):

    • In a separate vial, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 2-4 hours. For challenging couplings, consider a double coupling by repeating this step with fresh reagents.

  • Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2 through 5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: On-Resin Lactam Bridge Formation

This protocol describes the formation of a lactam bridge between the side chains of a lysine (or ornithine) residue and the incorporated 3-methyl-glutamic acid residue. This requires the use of orthogonal protecting groups for the side chains of the amino acids that will form the bridge (e.g., Fmoc-Lys(Dde)-OH and Fmoc-3-Me-Glu(OAll)-OH).

Materials:

  • Peptide-resin with orthogonally protected Lys/Orn and 3-Me-Glu residues

  • For Dde removal: 2% Hydrazine in DMF

  • For Allyl (All) removal: Pd(PPh₃)₄ and a scavenger such as Phenylsilane (PhSiH₃) in DCM

  • Cyclization reagents: PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF

Procedure:

  • Selective Deprotection of Lysine/Ornithine Side Chain:

    • Treat the peptide-resin with 2% hydrazine in DMF (multiple treatments of ~10 minutes each) to remove the Dde group.

    • Wash the resin thoroughly with DMF.

  • Selective Deprotection of 3-Me-Glutamic Acid Side Chain:

    • Swell the resin in DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and PhSiH₃ (15 equivalents) in DCM under an inert atmosphere for approximately 30-60 minutes.[3]

    • Wash the resin thoroughly with DCM and then DMF.[3]

  • On-Resin Cyclization:

    • Swell the deprotected peptide-resin in DMF.

    • Add a solution of PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.

    • Agitate the reaction mixture at room temperature for 4-24 hours. Monitor the reaction for completion using a suitable test (e.g., Kaiser test on a small sample of beads).

  • Final Cleavage: Cleave the cyclized peptide from the resin as described in Protocol 1, Step 8.

Mandatory Visualization

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Resin Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Standard Fmoc-Amino Acid Deprotection1->Coupling1 Wash1 Wash with DMF Coupling1->Wash1 Wash1->Deprotection1 Next Amino Acid Coupling_Hindered Couple this compound (HATU/DIPEA) Wash1->Coupling_Hindered Wash2 Wash with DMF Coupling_Hindered->Wash2 Chain_Elongation Repeat Deprotection and Coupling Cycles Wash2->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Selective_Deprotection Selective Side-Chain Deprotection Final_Deprotection->Selective_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage For Linear Peptide Cyclization Lactam Bridge Formation (PyBOP/DIPEA) Selective_Deprotection->Cyclization Wash3 Wash Cyclization->Wash3 Wash3->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Characterization (MS, NMR) Purification->Analysis Final_Peptide Constrained Peptide Analysis->Final_Peptide

Caption: Workflow for the synthesis of constrained peptides using this compound.

Characterization of Peptides Containing 3-Methyl-Glutamic Acid

High-Performance Liquid Chromatography (HPLC):

  • Purification: Reversed-phase HPLC (RP-HPLC) is the standard method for purifying crude peptides.[4][5] A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.[4][5] The increased hydrophobicity from the 3-methyl group may lead to a longer retention time compared to the non-methylated analogue.[4]

  • Purity Analysis: Analytical RP-HPLC is used to determine the purity of the final peptide product.

Mass Spectrometry (MS):

  • Molecular Weight Confirmation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Sequence Verification: Tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence. The fragmentation patterns of peptides containing 3-methyl-glutamic acid may show characteristic losses related to the modified residue.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Conformational Analysis: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are powerful tools for determining the three-dimensional structure of the constrained peptide in solution. The NOE (Nuclear Overhauser Effect) data can provide information about the proximity of different protons, which helps in defining the peptide's conformation. The chemical shifts of the protons on and near the 3-methyl-glutamic acid residue can also provide insights into the local conformation.

signaling_pathway cluster_interaction Peptide-Receptor Interaction cluster_signaling Downstream Signaling Cascade Peptide Constrained Peptide (with 3-Me-Glu) Binding High-Affinity Binding (Conformationally Favored) Peptide->Binding Receptor Target Receptor (e.g., GPCR) Receptor->Binding G_Protein G-Protein Activation Binding->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression Change) Kinase_Cascade->Cellular_Response

Caption: Conceptual signaling pathway activated by a constrained peptide.

Conclusion

The incorporation of this compound into peptides is a valuable strategy for creating conformationally constrained molecules with potentially enhanced therapeutic properties. While the steric hindrance of the 3-methyl group requires optimized coupling conditions, the use of potent coupling reagents like HATU can lead to successful synthesis. The resulting constrained peptides, particularly those with lactam bridges, can exhibit increased stability and target affinity. The detailed protocols and characterization methods provided in these application notes serve as a guide for researchers to effectively utilize this modified amino acid in the design and development of novel peptide-based drugs. Further optimization of the described protocols may be necessary depending on the specific peptide sequence.

References

Application Notes and Protocols for the Cleavage of Peptides Containing 3-Methyl-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as 3-methyl-glutamic acid, into peptides is a powerful strategy for modulating their structure, stability, and biological activity. However, the presence of such modifications presents unique challenges for peptide cleavage, a critical step in peptide analysis, sequencing, and the synthesis of peptide fragments. The additional methyl group on the β-carbon of the glutamic acid side chain can introduce steric hindrance, potentially affecting the efficiency of both enzymatic and chemical cleavage methods that are typically employed for peptides containing the natural glutamic acid residue.

These application notes provide a comprehensive overview of the potential strategies for cleaving peptides at 3-methyl-glutamic acid, including proposed protocols for enzymatic and chemical cleavage, as well as for the final cleavage from a solid-phase synthesis resin. The provided methodologies are based on established principles of peptide chemistry and enzymology, adapted to address the specific challenges posed by this modified amino acid.

Enzymatic Cleavage Strategies

Enzymatic cleavage offers high specificity, but its efficiency can be significantly impacted by modifications to the target amino acid. The primary enzyme for cleavage at glutamic acid is Endopeptidase-GluC (V8 protease).

Challenges with Endopeptidase-GluC

Endopeptidase-GluC specifically recognizes the side chain of glutamic acid and catalyzes the hydrolysis of the peptide bond at its C-terminus. The introduction of a methyl group at the 3-position of the glutamic acid side chain is expected to introduce steric hindrance that may interfere with the binding of the peptide substrate to the enzyme's active site. This can lead to a significant reduction or complete inhibition of cleavage activity.

Hypothetical Cleavage Efficiency with Endopeptidase-GluC

The following table summarizes the expected cleavage efficiency of Endopeptidase-GluC on peptides containing 3-methyl-glutamic acid compared to natural glutamic acid. These are hypothetical values and should be experimentally validated.

SubstrateEnzymeBuffer ConditionsExpected Cleavage EfficiencyNotes
Peptide-Glu-XaaEndopeptidase-GluCAmmonium Bicarbonate (pH 7.8)High (>90%)Standard reaction
Peptide-3-Me-Glu-XaaEndopeptidase-GluCAmmonium Bicarbonate (pH 7.8)Very Low to None (<5%)Steric hindrance from the β-methyl group likely inhibits enzyme binding.
Peptide-3-Me-Glu-XaaEndopeptidase-GluCPhosphate Buffer (pH 7.8)Very Low to None (<5%)Buffer composition is unlikely to overcome the steric hindrance.
Experimental Protocol: Enzymatic Digestion with Endopeptidase-GluC

This protocol is designed to test the susceptibility of a peptide containing 3-methyl-glutamic acid to Endopeptidase-GluC cleavage.

Materials:

  • Peptide containing 3-methyl-glutamic acid

  • Control peptide containing glutamic acid

  • Endopeptidase-GluC (Sequencing Grade)

  • Ammonium Bicarbonate (50 mM, pH 7.8)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system for analysis

Procedure:

  • Peptide Preparation: Dissolve the test peptide and control peptide in 50 mM ammonium bicarbonate to a final concentration of 1 mg/mL.

  • Enzyme Preparation: Reconstitute Endopeptidase-GluC in sterile water to a concentration of 0.5 µg/µL.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine 20 µL of the peptide solution with 2 µL of the Endopeptidase-GluC solution (enzyme to substrate ratio of 1:20 w/w).

    • Incubate the reaction mixture at 37°C for 18 hours.

  • Reaction Quenching: Stop the reaction by adding 2 µL of 10% TFA.

  • Analysis: Analyze the digestion products by reverse-phase HPLC to determine the extent of cleavage.

Enzymatic_Cleavage_Workflow cluster_prep Preparation cluster_reaction Digestion cluster_analysis Analysis Peptide Dissolve Peptide (1 mg/mL in 50 mM NH4HCO3) Mix Combine Peptide and Enzyme (1:20 w/w) Peptide->Mix Enzyme Reconstitute Endopeptidase-GluC (0.5 µg/µL in H2O) Enzyme->Mix Incubate Incubate at 37°C for 18 hours Mix->Incubate Quench Quench with 10% TFA Incubate->Quench HPLC RP-HPLC Analysis Quench->HPLC Chemical_Cleavage_Mechanism Peptide Peptide with 3-Me-Glu Activated Activated 3-Me-Glu (Side-chain carboxyl) Peptide->Activated Activation (e.g., PyBOP) Cyclized Pyroglutamyl Imide Intermediate Activated->Cyclized Intramolecular Cyclization Cleaved Cleaved Peptide Fragments Cyclized->Cleaved Hydrolysis Resin_Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation Wash Wash Peptide-Resin with DCM Dry Dry Resin under Vacuum Wash->Dry Add_Cocktail Add Cleavage Cocktail Dry->Add_Cocktail Agitate Agitate at RT for 2-4 hours Add_Cocktail->Agitate Filter Filter Resin Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Lyophilize Lyophilize Crude Peptide Centrifuge->Lyophilize

Application Notes and Protocols for TFA Cleavage of Peptides Containing Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the trifluoroacetic acid (TFA)-mediated cleavage of synthetic peptides containing the modified amino acid 3-methyl-glutamic acid, incorporated using Fmoc-3-Me-Glu(OtBu)-OH. The focus is on ensuring efficient removal of the tert-butyl (OtBu) side-chain protecting group while minimizing potential side reactions.

Introduction

In Fmoc-based solid-phase peptide synthesis (SPPS), the final step involves cleaving the peptide from the resin support and simultaneously removing the acid-labile side-chain protecting groups. For peptides containing 3-Me-Glu(OtBu), the OtBu group is efficiently removed by strong acid, typically TFA.[1] The cleavage process generates reactive carbocations, most notably the tert-butyl cation, which can lead to unwanted modifications of sensitive amino acid residues if not properly scavenged.[1][2] The selection of an appropriate cleavage cocktail, containing TFA and a combination of scavengers, is therefore critical for obtaining the desired peptide in high purity.

The principles governing the cleavage of the OtBu group from 3-Me-Glu are analogous to those for the standard Glu(OtBu) residue. The primary challenge is to mitigate side reactions caused by the liberated tert-butyl cation.[1]

Choosing the Right Cleavage Cocktail

The composition of the TFA cleavage cocktail should be tailored to the amino acid sequence of the peptide. A standard cocktail is often sufficient for simple peptides, but sequences containing sensitive residues require more complex scavenger mixtures.

Standard Cleavage Cocktail

For peptides that do not contain sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Tyrosine (Tyr), a standard and effective cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[1] TIS acts as a scavenger for the t-butyl cations, while water helps to suppress some side reactions.[1][3]

Cocktails for Peptides with Sensitive Residues

When sensitive amino acids are present in the peptide sequence, a more robust scavenger cocktail is necessary to prevent side reactions like oxidation and alkylation.[2] Reagent K, for instance, is a widely used cocktail for peptides containing multiple sensitive residues.[1][4]

Sensitive ResiduePotential Side ReactionRecommended Scavengers
Tryptophan (Trp) Alkylation, OxidationPhenol, 1,2-Ethanedithiol (EDT), TIS[2]
Methionine (Met) Oxidation to Met(O)Thioanisole, Ethyl methyl sulfide (EMS), EDT[2]
Cysteine (Cys) S-alkylation (e.g., S-t-butylation)Dithiothreitol (DTT), TIS, Thioanisole[2][3]
Tyrosine (Tyr) Alkylation of the phenol side chainPhenol, Thioanisole[2]

Common Cleavage Cocktail Compositions

Here is a summary of commonly used TFA cleavage cocktails. The choice depends on the peptide's composition.

Reagent NameComposition (v/v/v)Primary Application
Standard Cocktail TFA/TIS/Water (95:2.5:2.5)Peptides without sensitive residues.[1]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General use for peptides with Cys, Met, Trp, Tyr.[3][4]
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)Peptides with Trt-based protecting groups; "odorless" alternative to thiol-containing cocktails.[5]
Reagent R TFA/Thioanisole/Anisole/EDT (90:5:3:2)Peptides containing Arg(Pmc/Mtr).[1]

Experimental Protocols

Safety Precaution: Trifluoroacetic acid is a strong, corrosive acid. All procedures involving TFA and cleavage cocktails must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides containing 3-Me-Glu(OtBu) but lacking Cys, Met, Trp, or Tyr.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to remove residual DMF and swell the resin.[2]

    • Dry the resin under a stream of nitrogen or under vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • For 10 mL of cocktail, combine 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.[1]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 5-10 mL per gram of resin).[6]

    • Gently agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and organic byproducts.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Cleavage Using Reagent K for Peptides with Sensitive Residues

This protocol is recommended for peptides containing 3-Me-Glu(OtBu) along with Cys, Met, Trp, and/or Tyr.

Materials:

  • Peptide-resin (dried under vacuum)

  • Reagent K components: TFA, Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v).[3][4]

    • For 10 mL of cocktail, combine 8.25 mL of TFA, 0.5 g of Phenol, 0.5 mL of water, 0.5 mL of Thioanisole, and 0.25 mL of EDT. Ensure the phenol is fully dissolved.

  • Cleavage Reaction:

    • Add Reagent K to the resin (approximately 5-10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Follow the same peptide precipitation and isolation steps as in Protocol 1.

Visualizations

Experimental Workflow for Peptide Cleavage

G cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation p1 Dried Peptide-Resin p2 Wash with DCM p1->p2 p3 Dry Resin p2->p3 c1 Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O or Reagent K) c2 Add Cocktail to Resin c1->c2 c3 Agitate for 2-4 hours c2->c3 i1 Filter to Collect Filtrate c3->i1 i2 Precipitate in Cold Ether i1->i2 i3 Centrifuge and Wash Pellet i2->i3 i4 Dry Crude Peptide i3->i4 end End i4->end start Start start->p1

Caption: General workflow for peptide cleavage and deprotection.

Logic for Selecting a Cleavage Cocktail

G start Peptide Sequence Analysis decision Contains sensitive residues? (Cys, Met, Trp, Tyr) start->decision cocktail1 Use Standard Cocktail (TFA/TIS/H2O) decision->cocktail1 No cocktail2 Use Reagent K or other specialized cocktail decision->cocktail2 Yes

Caption: Decision tree for cleavage cocktail selection.

References

Application Notes and Protocols for the Analytical Characterization of Peptides with 3-Methyl-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as 3-methyl-glutamic acid (3-MeGlu), into peptide sequences is a key strategy in modern drug discovery and development. This modification can enhance peptide stability, receptor affinity, and pharmacokinetic properties. The presence of a methyl group on the glutamic acid side chain introduces an additional chiral center, leading to the possibility of four stereoisomers, which can present unique analytical challenges. These application notes provide a comprehensive guide to the analytical characterization of peptides containing 3-methyl-glutamic acid, focusing on chromatographic separation and mass spectrometric analysis.

Analytical Characterization Workflow

A typical workflow for the characterization of a synthetic peptide containing 3-methyl-glutamic acid involves initial purity assessment by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), followed by identity confirmation and structural elucidation using Mass Spectrometry (MS).

Peptide Characterization Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analytical Characterization Crude Peptide Crude Peptide Purification Purification Crude Peptide->Purification RP-HPLC Purity Assessment Purity Assessment Purification->Purity Assessment Identity Confirmation Identity Confirmation Purity Assessment->Identity Confirmation UPLC-MS Structural Elucidation Structural Elucidation Identity Confirmation->Structural Elucidation MS/MS Final Report Final Report Structural Elucidation->Final Report Peptide Fragmentation cluster_peptide N_term H2N C1 CαH CO1 CO R1 R1 C1->R1 N2 NH CO1->N2 C2 CαH N2->C2 CO2 CO R2 R2 (3-MeGlu) C2->R2 N3 NH CO2->N3 C3 CαH N3->C3 COOH COOH R3 R3 C3->R3 b1 b1 b2 b2 y1 y1 y2 y2

Application Note: Mass Spectrometry of Peptides Containing Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the incorporation of modified amino acids is a critical strategy for enhancing peptide stability, modulating bioactivity, and improving pharmacokinetic profiles. Fmoc-3-Me-Glu(OtBu)-OH, a derivative of glutamic acid, introduces a methyl group at the 3-position, which can impart unique conformational constraints and metabolic stability to a peptide. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain tert-butyl (OtBu) ester are common protecting groups used in solid-phase peptide synthesis (SPPS).[1][2][3] Accurate characterization of peptides containing this modified residue by mass spectrometry is essential for verifying the successful incorporation of the amino acid and ensuring the integrity of the final peptide product.

This application note provides a detailed protocol for the mass spectrometric analysis of peptides containing this compound, focusing on expected fragmentation patterns and optimal analytical conditions.

Expected Mass Spectrometric Behavior

The mass spectrometric analysis of peptides containing this compound is influenced by the presence of the bulky and labile Fmoc and OtBu protecting groups. Electrospray ionization (ESI) is a suitable method for ionizing these peptides.[4][5]

Key Fragmentation Pathways:

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), several characteristic fragmentation pathways are expected:

  • Loss of the Fmoc group: A prominent fragmentation pathway involves the neutral loss of the Fmoc group (C15H11O2, molecular weight 222.24 Da). This results in a significant [M+H-222.24]+ ion.[6]

  • Loss of the OtBu group: The tert-butyl protecting group on the side chain is acid-labile and can be lost as isobutylene (C4H8, molecular weight 56.11 Da) under acidic conditions often present in the mass spectrometer source or during CID.

  • Standard Peptide Backbone Fragmentation: Alongside the loss of protecting groups, standard peptide backbone fragmentation will occur, leading to the formation of b- and y-type ions.[7] These ions are crucial for sequence verification.

  • Combined Losses: It is also common to observe ions resulting from the combined loss of both the Fmoc and OtBu groups.

The presence of these protecting groups can sometimes suppress the backbone fragmentation, making it necessary to optimize collision energy to obtain sufficient sequence information.

Experimental Workflow

The overall experimental workflow for the synthesis and analysis of peptides containing this compound is depicted below.

workflow cluster_synthesis Peptide Synthesis cluster_ms Mass Spectrometry Analysis Resin Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (this compound) Fmoc_Deprotection->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage Purification Peptide Purification (HPLC) Cleavage->Purification Sample_Prep Sample Preparation Purification->Sample_Prep Purified Peptide MS_Analysis LC-MS/MS Analysis Sample_Prep->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Figure 1. Experimental workflow for the synthesis and mass spectrometric analysis of peptides containing this compound.

Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound:

    • In a separate tube, dissolve this compound (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After a successful coupling, wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the OtBu and other side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Mass Spectrometry Analysis

This protocol details the analysis of the purified peptide by LC-MS/MS.

Materials:

  • Purified peptide containing the 3-Me-Glu residue

  • Water with 0.1% formic acid (Solvent A)

  • Acetonitrile with 0.1% formic acid (Solvent B)

  • LC-MS/MS system (e.g., a quadrupole-Orbitrap or quadrupole time-of-flight mass spectrometer)

Procedure:

  • Sample Preparation: Dissolve the lyophilized purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL. Dilute further to a working concentration of 1-10 µM in Solvent A.

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5-95% over 30 minutes).

  • MS Analysis:

    • Acquire mass spectra in positive ion mode.

    • Perform a full MS scan to determine the precursor ion mass of the peptide.

    • Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant precursor ions.

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Identify the monoisotopic mass of the target peptide.

    • Analyze the MS/MS spectra to confirm the peptide sequence by identifying the b- and y-ion series.

    • Look for characteristic neutral losses corresponding to the protecting groups if analyzing an intermediate product.

Data Presentation

The following tables provide hypothetical quantitative data for a model peptide (e.g., Ac-Ala-Val-(3-Me-Glu)-Leu-Gly-NH2) containing the 3-Me-Glu residue after cleavage and deprotection.

Table 1: Precursor Ion m/z Values

Peptide SequenceChemical FormulaMonoisotopic Mass (Da)Calculated [M+H]+ m/zObserved [M+H]+ m/z
Ac-Ala-Val-(3-Me-Glu)-Leu-Gly-NH2C24H43N5O7513.3166514.3239514.3241

Table 2: Key MS/MS Fragment Ions for Ac-Ala-Val-(3-Me-Glu)-Leu-Gly-NH2

Fragment IonCalculated m/zObserved m/zIon Type
114.0913114.0915y1
171.1128171.1130y2
314.1764314.1768y3
413.2452413.2455y4
114.0658114.0660b2
213.1342213.1345b3
356.1978356.1981b4
413.2193413.2196b5

Signaling Pathways and Logical Relationships

The logical flow of peptide characterization using mass spectrometry is outlined below.

logical_flow Start Synthesized Peptide Full_MS Full Scan MS Start->Full_MS Precursor_Selection Precursor Ion Selection Full_MS->Precursor_Selection MSMS Tandem MS (MS/MS) Precursor_Selection->MSMS Fragmentation Fragmentation Analysis (b, y ions, neutral loss) MSMS->Fragmentation Sequence_Confirmation Sequence Confirmation Fragmentation->Sequence_Confirmation Match Error Sequence Mismatch Fragmentation->Error Mismatch

Figure 2. Logical flow for peptide sequence confirmation by tandem mass spectrometry.

Conclusion

The successful synthesis and characterization of peptides containing modified amino acids such as this compound are fundamental to the development of novel peptide-based therapeutics. Mass spectrometry, particularly LC-MS/MS, is an indispensable tool for this purpose. By understanding the expected fragmentation patterns and employing optimized analytical protocols, researchers can confidently verify the structure and purity of their synthetic peptides. The methodologies described in this application note provide a robust framework for the analysis of peptides incorporating this and similar modified residues.

References

Application Notes and Protocols for NMR Analysis of Peptides Containing 3-Methyl-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides incorporating non-canonical amino acids, such as 3-methyl-glutamic acid (3-MeGlu), are of significant interest in drug discovery and development. The methylation at the 3-position of the glutamic acid side chain can induce specific conformational preferences, enhance proteolytic stability, and modulate biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed characterization of these modified peptides in solution. This document provides detailed application notes and protocols for the NMR analysis of peptides containing 3-methyl-glutamic acid, focusing on data acquisition, analysis, and interpretation to elucidate their three-dimensional structure and dynamics. A notable example of a biologically active peptide containing 3-methyl-glutamic acid is the lipopeptide antibiotic daptomycin, which is used to treat infections caused by Gram-positive bacteria.[1][2][3][4][5][6][7][8][9]

Data Presentation: Quantitative NMR Data

The chemical shifts of the 3-methyl-glutamic acid residue are influenced by its local environment within the peptide. The following table provides reference ¹H and ¹³C NMR chemical shifts for a racemic mixture of 3-methyl-glutamic acid diastereomers in D₂O.[10] These values can serve as a starting point for the assignment of this residue within a peptide sequence.

Table 1: Reference ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-Glutamic Acid Diastereomers in D₂O [10]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cα-H3.97 (d, J = 3.8 Hz), 4.00 (d, J = 3.2 Hz)56.4, 56.9
Cβ-H2.28-2.55 (m)30.8, 30.9
Cγ-H₂2.28-2.55 (m)37.1, 37.4
Cδ-OOH-176.0, 176.1
Cε-OOH-170.8, 171.4
3-CH₃0.89 (d, J = 6.5 Hz), 0.92 (d, J = 7.5 Hz)14.2, 14.9

Note: The presence of two sets of signals corresponds to the different diastereomers in the racemic mixture.

Experimental Protocols

A comprehensive NMR analysis of a peptide containing 3-methyl-glutamic acid typically involves a suite of one- and two-dimensional NMR experiments. The following protocols are based on established methods for peptide structural analysis.[3][4][5]

Protocol 1: Sample Preparation
  • Peptide Purity: Ensure the peptide sample is of high purity (>95%) as determined by HPLC and mass spectrometry.

  • Solvent Selection: Dissolve the peptide in a suitable deuterated solvent. For peptides soluble in aqueous solutions, a mixture of 90% H₂O / 10% D₂O or a buffered solution (e.g., phosphate buffer) in D₂O is recommended. The D₂O provides the lock signal for the NMR spectrometer.

  • Concentration: The typical concentration for peptide NMR is in the range of 1-5 mM.

  • pH Adjustment: Adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize amide proton exchange with the solvent). The pH can be adjusted using small aliquots of dilute DCl or NaOD.

  • Internal Standard: Add a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing.

  • Transfer to NMR Tube: Transfer the final sample solution to a high-quality NMR tube (e.g., Shigemi or standard thin-walled tubes).

Protocol 2: NMR Data Acquisition

A standard set of NMR experiments for a peptide containing 3-methyl-glutamic acid includes:

  • 1D ¹H NMR: To obtain a general overview of the sample and to check for aggregation.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues, including 3-methyl-glutamic acid. A mixing time of 60-80 ms is typically used to observe correlations throughout the entire spin system.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons that are less than 5 Å apart. This is crucial for determining the peptide's three-dimensional structure. A mixing time of 150-300 ms is common for NOESY experiments on peptides of this size. ROESY is preferred for molecules with correlation times near the point where the NOE is zero.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically those separated by two or three bonds. This is useful for confirming assignments made from TOCSY spectra.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This is particularly useful for resolving signal overlap in the ¹H spectrum and for assigning the carbon resonances.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds). This can aid in sequential assignment and in assigning quaternary carbons.

General Spectrometer Parameters:

  • Temperature: 298 K (25 °C) is a common starting point, but the temperature may be varied to improve spectral resolution or to study temperature-dependent conformational changes.

  • Acquisition Times and Spectral Widths: These should be optimized to achieve adequate resolution in both the direct and indirect dimensions.

  • Solvent Suppression: A suitable solvent suppression technique (e.g., presaturation or WATERGATE) should be employed when working in H₂O-containing solvents.

Protocol 3: NMR Data Processing and Analysis
  • Processing: Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe, or MestReNova). This includes Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment:

    • Spin System Identification: Use the TOCSY spectrum to identify the characteristic spin systems of each amino acid residue. The 3-methyl-glutamic acid residue will have a unique spin system characterized by the methyl group doublet and the coupled protons along its side chain.

    • Sequential Assignment: Use the NOESY/ROESY spectrum to connect the identified spin systems in the correct sequence. This is achieved by observing inter-residue NOEs between the amide proton (Hα) of one residue and the Hα, Hβ, or amide proton of the preceding residue (i-1).

  • Structural Restraints:

    • Distance Restraints: Derive interproton distance restraints from the volumes of the NOESY cross-peaks.

    • Dihedral Angle Restraints: Obtain dihedral angle restraints (φ, ψ) from the measurement of ³J(HN,Hα) coupling constants in the 1D ¹H or 2D COSY spectra.

  • Structure Calculation: Use the derived distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, or AMBER) to generate an ensemble of 3D structures consistent with the NMR data.

  • Structure Validation: Validate the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity.

Mandatory Visualization

Below are diagrams illustrating key workflows and concepts in the NMR analysis of peptides containing 3-methyl-glutamic acid.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification Sample_Preparation Dissolution in NMR Buffer (e.g., 90% H2O/10% D2O, pH 4-6) Peptide_Synthesis->Sample_Preparation NMR_Spectrometer High-Field NMR Spectrometer OneD_1H 1D ¹H NMR_Spectrometer->OneD_1H TwoD_TOCSY 2D TOCSY NMR_Spectrometer->TwoD_TOCSY TwoD_NOESY 2D NOESY/ROESY NMR_Spectrometer->TwoD_NOESY TwoD_HSQC 2D ¹H-¹³C HSQC NMR_Spectrometer->TwoD_HSQC Data_Processing Data Processing OneD_1H->Data_Processing TwoD_TOCSY->Data_Processing TwoD_NOESY->Data_Processing TwoD_HSQC->Data_Processing Resonance_Assignment Resonance Assignment Data_Processing->Resonance_Assignment Structural_Restraints Derivation of Structural Restraints (Distances & Dihedral Angles) Resonance_Assignment->Structural_Restraints Structure_Calculation 3D Structure Calculation Structural_Restraints->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Caption: Experimental workflow for NMR analysis of peptides.

Sequential_Assignment cluster_i_minus_1 Residue i-1 cluster_i Residue i cluster_i_plus_1 Residue i+1 Residue_i_minus_1 Residue i-1 Residue_i Residue i Residue_i_plus_1 Residue i+1 HNi_1 HN(i-1) HNi HN(i) HNi_1->HNi dNN(i-1,i) HAi_1 Hα(i-1) HAi_1->HNi dαN(i-1,i) HBi_1 Hβ(i-1) HBi_1->HNi dβN(i-1,i) HAi Hα(i) HNi_1_plus HN(i+1) HAi->HNi_1_plus dαN(i,i+1)

Caption: Sequential assignment using NOE connectivities.

Caption: TOCSY correlations for 3-methyl-glutamic acid.

References

Application Notes and Protocols: Investigating the Enzymatic Stability of Peptides Containing 3-Methyl-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers interested in evaluating the impact of incorporating 3-methyl-glutamic acid into peptide sequences to enhance their enzymatic stability. While the introduction of non-natural amino acids is a recognized strategy for improving peptide drug characteristics, specific quantitative data on the effect of 3-methyl-glutamic acid is not extensively published. Therefore, this document outlines the hypothesized benefits and provides detailed protocols to enable researchers to systematically investigate and quantify the stabilizing effects of this modification.

The inclusion of a methyl group on the glutamic acid side chain is proposed to confer enhanced resistance to proteolytic degradation through steric hindrance. This modification can disrupt the recognition and binding of proteases at or near the cleavage site without significantly altering the overall conformation and biological activity of the peptide.

Hypothesized Signaling Pathway and Protease Interaction

The incorporation of 3-methyl-glutamic acid is hypothesized to sterically hinder the approach of proteases to the peptide backbone, thereby reducing the rate of enzymatic cleavage.

cluster_native cluster_modified NativePeptide Peptide with Glutamic Acid CleavageSite Cleavage Site Degradation Peptide Fragments CleavageSite->Degradation Rapid ModifiedPeptide Peptide with 3-Methyl-Glutamic Acid StericHindrance Steric Hindrance (Methyl Group) IntactPeptide Intact Peptide StericHindrance->IntactPeptide Slow/No Cleavage Protease Protease Protease->CleavageSite Binding & Cleavage Protease->StericHindrance Inhibited Binding

Caption: Protease interaction with native vs. modified peptides.

Data Presentation: Comparative Stability Analysis

The following tables present a template for summarizing the quantitative data obtained from the experimental protocols described below. Researchers should aim to populate these tables with their experimental findings to facilitate a clear comparison between the native peptide and its 3-methyl-glutamic acid-containing analogue.

Table 1: Stability in Human Plasma

Peptide SequenceModificationHalf-life (t½) in hours% Remaining at 24h
[Native Peptide]NoneExperimental ValueExperimental Value
[Modified Peptide]3-Methyl-Glutamic AcidExperimental ValueExperimental Value

Table 2: Stability Against Specific Proteases (e.g., Trypsin, Chymotrypsin)

Peptide SequenceProteaseHalf-life (t½) in minutes% Remaining at 60 min
[Native Peptide]TrypsinExperimental ValueExperimental Value
[Modified Peptide]TrypsinExperimental ValueExperimental Value
[Native Peptide]ChymotrypsinExperimental ValueExperimental Value
[Modified Peptide]ChymotrypsinExperimental ValueExperimental Value

Experimental Protocols

A systematic approach combining stability assays in biological matrices and against specific enzymes is crucial for a comprehensive understanding of the stabilizing effect of 3-methyl-glutamic acid.[1]

General Experimental Workflow

The workflow for assessing peptide stability involves subjecting the peptide to various conditions and analyzing its degradation over time.

Start Peptide Synthesis (Native & Modified) Assay In Vitro Stability Assays (Plasma, Protease, etc.) Start->Assay Sampling Time-Point Sampling & Quenching Assay->Sampling Analysis RP-HPLC / LC-MS Analysis Sampling->Analysis Data Data Interpretation (% Remaining, Half-Life) Analysis->Data Conclusion Comparative Stability Assessment Data->Conclusion

Caption: General workflow for assessing in vitro peptide stability.

Protocol 1: Plasma Stability Assay

This assay evaluates the stability of the peptides in a biologically relevant matrix, mimicking the in vivo environment.[1][2]

Materials:

  • Test Peptides (Native and 3-Methyl-Glu analogue), stock solutions in a suitable buffer.

  • Human Plasma (from multiple donors, pooled).

  • Quenching Solution (e.g., 10% Trichloroacetic acid (TCA) in acetonitrile or a mixture of organic solvents).[3]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Incubator or water bath at 37°C.

  • Centrifuge.

  • RP-HPLC system with UV detector.

  • LC-MS system for identification of degradation products.

Procedure:

  • Prepare peptide solutions at a final concentration of 10 µM in a mixture of human plasma and PBS (1:1 v/v).[2][4]

  • Incubate the solutions at 37°C with gentle agitation.[2][4]

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

  • Immediately stop the enzymatic reaction by adding an equal volume of quenching solution.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.[1]

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.[1]

  • Calculate the percentage of intact peptide remaining at each time point and determine the half-life (t½) by fitting the data to a one-phase decay model.[2][4]

  • (Optional) Analyze samples by LC-MS to identify major degradation products.

Protocol 2: Protease Stability Assay

This assay assesses the resistance of the peptides to specific proteolytic enzymes.

Materials:

  • Test Peptides (Native and 3-Methyl-Glu analogue).

  • Protease solutions (e.g., Trypsin, α-Chymotrypsin) in an appropriate buffer.

  • Reaction Buffer (e.g., PBS or Tris-HCl, pH 7.4).

  • Quenching Solution (e.g., 0.1% Trifluoroacetic acid (TFA)).[5]

  • Incubator at 37°C.

  • RP-HPLC system.

Procedure:

  • Prepare peptide solutions at a concentration of 100 µM in the reaction buffer.

  • Initiate the reaction by adding the protease solution to achieve a final peptide-to-enzyme mass ratio of 100:1.[5]

  • Incubate the reaction mixture at 37°C.[1]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and stop the reaction by adding the quenching solution.[1][5]

  • Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.[1]

  • Calculate the rate of degradation and the peptide half-life in the presence of the specific protease.

Protocol 3: Forced Degradation Studies

These studies assess the intrinsic chemical stability of the peptides under various stress conditions.[1]

A. pH Stress (Hydrolytic Stability):

  • Prepare solutions of the peptides in buffers of different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).

  • At specified time intervals, take samples and neutralize them if necessary.

  • Analyze by RP-HPLC to assess degradation.

B. Oxidative Stress:

  • Prepare solutions of the peptides in a suitable buffer.

  • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the peptide solutions.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots and stop the reaction by adding an antioxidant like methionine.

  • Analyze the samples by RP-HPLC and LC-MS to identify oxidized forms of the peptide.[1]

By following these protocols, researchers can generate robust and comparable data to elucidate the role of 3-methyl-glutamic acid in enhancing the enzymatic and chemical stability of therapeutic peptides. This information is critical for the rational design of peptide-based drugs with improved pharmacokinetic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-3-Me-Glu(OtBu)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges involving the coupling of Fmoc-3-Me-Glu(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often difficult?

The primary difficulty in coupling this compound stems from significant steric hindrance. The presence of a methyl group on the beta-carbon (3-position) of the glutamic acid backbone, in addition to the bulky Fmoc protecting group on the alpha-amino group and the tert-butyl (OtBu) protecting group on the side-chain carboxyl group, impedes the approach of the nucleophilic amine of the growing peptide chain. This steric bulk can lead to sluggish and incomplete coupling reactions, resulting in lower yields and purity of the final peptide.[1]

Q2: What are the most effective coupling reagents for this compound?

For sterically hindered amino acids like this compound, highly reactive coupling reagents are recommended. Uronium/aminium and phosphonium salt-based reagents are generally preferred due to their high reactivity.[1] Among these, HATU is widely regarded as one of the most effective for hindered couplings due to its rapid activation.[1][2] Other potent reagents include HBTU, HCTU, and PyBOP.[2][3] The choice of reagent may also depend on factors like cost and the specific peptide sequence.

Q3: What is "double coupling," and should I use it for this compound?

Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents.[4] This strategy is often employed to drive difficult coupling reactions to completion, especially for sterically hindered residues like this compound.[4][5] If you are experiencing low coupling efficiency or have a particularly challenging sequence, performing a double coupling is a recommended strategy to improve the yield of the desired peptide.[5]

Q4: What potential side reactions can occur during the coupling of glutamic acid derivatives?

While the OtBu side-chain protection minimizes many side reactions, some can still occur:

  • Pyroglutamate formation: This can happen, particularly if the glutamic acid residue is at the N-terminus of the peptide.[6]

  • Aspartimide formation: Although more common with aspartic acid, it can occur under basic conditions.[6][7]

  • Guanidinylation of the free N-terminus: This can be a side reaction when using uronium/aminium reagents like HATU or HBTU in excess.[2][8]

Q5: How can I monitor the completion of the coupling reaction?

A qualitative method like the Kaiser test can be used to monitor the completion of the coupling reaction.[6] A negative Kaiser test (the beads remain colorless or yellow) indicates that there are no remaining free primary amines, suggesting the coupling is complete. If the test is positive (blue beads), it indicates incomplete coupling, and further action, such as extending the reaction time or performing a double coupling, is necessary.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Issue 1: Low Coupling Efficiency / Incomplete Reaction

  • Symptoms: Positive Kaiser test after the initial coupling, presence of deletion sequences (peptide mass without the 3-Me-Glu residue) in mass spectrometry (MS) analysis of a test cleavage.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reagent Reactivity Switch to a more potent coupling reagent. If you are using DIC/HOBt, consider changing to HATU, HBTU, or PyBOP.[4]
Steric Hindrance 1. Extend the coupling time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[4] 2. Perform a double coupling: After the initial coupling, drain the reaction vessel and repeat the coupling step with fresh reagents.[4][5]
Peptide Aggregation 1. Change the solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF with a small amount of DMSO.[4] 2. Use chaotropic agents: Adding LiCl (0.5 M) to the coupling solution can help disrupt secondary structures.[4]
Degraded Reagents Ensure that the this compound, coupling reagents, and solvents are fresh, of high purity, and have been stored correctly. Degraded reagents will exhibit reduced reactivity.[4]

Issue 2: Significantly Lower Than Expected Final Peptide Yield

  • Symptoms: Low quantity of the desired peptide obtained after cleavage and purification.

  • Possible Causes & Solutions: This often results from cumulative incomplete couplings. A logical diagnostic workflow is essential.

G start Low Final Yield test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage check_mass Target Mass Present? test_cleavage->check_mass incomplete_coupling Incomplete Coupling Likely check_mass->incomplete_coupling No or Deletion Sequences cleavage_issue Cleavage/Workup Issue check_mass->cleavage_issue Yes troubleshoot_coupling Troubleshoot Coupling: - Use stronger reagents - Double couple - Extend reaction time - Change solvent incomplete_coupling->troubleshoot_coupling troubleshoot_cleavage Optimize Cleavage: - Check cocktail - Ensure complete precipitation - Check for side reactions cleavage_issue->troubleshoot_cleavage

Caption: Troubleshooting workflow for low peptide yield.

Quantitative Data Summary

While specific comparative data for this compound is limited, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids, providing an expected performance indication.

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltVery HighHighly effective for sterically hindered couplings; rapid activation.[1][2]Higher cost; potential for guanidinylation of the N-terminus if used in excess.[2]
HBTU Aminium/Uronium SaltHighEfficient and widely used for standard and difficult couplings.[2]Less reactive than HATU; potential for guanidinylation.[2]
PyBOP Phosphonium SaltHighRobust and efficient; low racemization.[3]
DIC/Oxyma Carbodiimide/AdditiveModerateSafer alternative to HOBt-based reagents; cost-effective.[2]Slower reaction rates compared to aminium/uronium salts.[2]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for the coupling of this compound.

Materials:

  • Resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Standard SPPS washing solvents (e.g., DCM)

Procedure:

  • Resin Preparation: If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

G start Start: Resin with free amine activation Prepare Activation Mixture: This compound + HATU + DIPEA in DMF start->activation coupling Add to Resin & Agitate (1-2 hours) activation->coupling monitoring Kaiser Test coupling->monitoring monitoring->coupling Positive (extend time or recouple) wash Wash Resin (DMF, DCM) monitoring->wash Negative end Ready for next cycle wash->end

Caption: Workflow for HATU-mediated coupling.

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended for sequences where the coupling of this compound is known to be particularly challenging.

Procedure:

  • First Coupling: Follow steps 1-4 of the Standard Coupling Protocol (Protocol 1).

  • First Wash: After the first coupling period (e.g., 1 hour), drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling: Prepare a fresh activation mixture as described in step 2 of Protocol 1. Add this fresh solution to the resin and agitate for another 1-2 hours.

  • Final Monitoring and Washing: Perform a Kaiser test. Once the reaction is complete, wash the resin thoroughly as described in step 5 of Protocol 1.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-3-Me-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Low Coupling Efficiency

Low or incomplete coupling of this compound is a common issue due to the steric hindrance imparted by the methyl group on the glutamate side chain. A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines. Here’s a systematic approach to troubleshoot this problem.

Problem: Positive Kaiser test after coupling with this compound.

Immediate Action: If a single coupling reaction is incomplete, the most straightforward first step is to perform a "double coupling." This involves washing the resin to remove byproducts and unreacted reagents from the initial coupling, followed by a second, fresh application of the activated amino acid. This is a common and often effective strategy for difficult couplings involving sterically hindered amino acids.[1][2]

If double coupling does not resolve the issue, or for optimizing the initial protocol, consider the following potential causes and solutions:

Potential Cause Recommended Solutions & Rationale
Steric Hindrance The β-methyl group on the glutamic acid side chain physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction.[1][3][4] Solutions: 1. Switch to a more potent coupling reagent: Uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium salts like PyBOP or PyAOP, are significantly more reactive than standard carbodiimide activators like DIC and are recommended for sterically demanding couplings.[1][2][5][6] HATU, in particular, is noted for its high reactivity and ability to suppress racemization.[5][6] 2. Increase coupling time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight to allow the sterically hindered reaction to proceed to completion.[4][7] 3. Increase reaction temperature: Cautiously increasing the temperature to 35-40°C can help overcome the activation energy barrier imposed by steric hindrance.[1][3]
Peptide Aggregation The growing peptide chain may fold or aggregate on the solid support, physically blocking the N-terminal amine and making it inaccessible.[2][3] Solutions: 1. Optimize the solvent system: Switch from standard DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/NMP or DMF/DMSO to improve solvation and disrupt secondary structures.[2] 2. Incorporate chaotropic salts: Adding a chaotropic agent like LiCl (e.g., 0.5 M) to the coupling solution can help break up peptide aggregates.
Suboptimal Reagent Activation/Concentration Inefficient activation of the amino acid's carboxylic acid or insufficient reagent concentration can lead to incomplete reactions. Solutions: 1. Increase reagent equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading).[1][4] 2. Ensure fresh, high-purity reagents: Degraded reagents, including the amino acid derivative, coupling agents, and solvents, will have reduced reactivity.
Incomplete Fmoc Deprotection If the Fmoc group from the previous amino acid is not completely removed, the N-terminal amine will not be available for coupling, resulting in a truncated peptide sequence.[2][6] Solutions: 1. Confirm complete deprotection: Ensure adequate deprotection time (e.g., 1 x 5 min followed by 1 x 15 min with 20% piperidine in DMF).[1] 2. Thoroughly wash post-deprotection: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine, which can interfere with the subsequent coupling step.[1][4]

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering a positive Kaiser test after coupling this compound.

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling re_test Kaiser Test double_coupling->re_test optimize Systematically Optimize Protocol re_test->optimize Positive success Coupling Complete (Negative Kaiser Test) re_test->success Negative reagent Switch to Potent Reagent (e.g., HATU, COMU) optimize->reagent time_temp Increase Coupling Time and/or Temperature optimize->time_temp solvent Change Solvent System (e.g., NMP, add LiCl) optimize->solvent cap Consider Capping Unreacted Amines reagent->cap time_temp->cap solvent->cap

Caption: Troubleshooting workflow for a positive Kaiser test.

Comparison of Coupling Conditions for Sterically Hindered Amino Acids

Coupling ReagentCoupling TimeCrude Purity (%) for Acyl Carrier Protein (65-74)[7]Crude Purity (%) for Peptide with Hindered Aib Residues[7]
HATU 2 x 1 min83.689 - 95
HCTU 2 x 10 min82.5-
COMU 2 x 1 min79.0-
PyBOP 2 x 10 min75.3-

Data synthesized from a comparative study on fast conventional Fmoc-SPPS and microwave-assisted SPPS for peptides containing hindered amino acids.[7] This data suggests that aminium salts like HATU and HCTU provide superior purity for difficult sequences.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple? The primary reason is steric hindrance. The methyl group at the 3-position of the glutamic acid side chain is close to the peptide backbone, physically obstructing the formation of the new peptide bond. This slows the reaction rate and can lead to incomplete coupling if standard protocols are used.[1][3]

Q2: What are the most effective coupling reagents for this compound? For difficult couplings involving sterically hindered residues, high-reactivity coupling reagents are strongly recommended. Uronium/aminium salts (e.g., HATU, HCTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally more effective than standard carbodiimide reagents like DIC.[1][5] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are considered among the most efficient.[1][8]

Q3: Can I use a standard DIC/HOBt coupling protocol? While a standard DIC/HOBt protocol might work for less demanding sequences, it is often insufficient for achieving high coupling efficiency with sterically hindered residues like this compound. If you encounter issues, switching to a more potent coupling reagent is a primary troubleshooting step.[6] Modern protocols often favor Oxyma-based additives over HOBt due to improved performance and safety.[8][9]

Q4: How can I monitor the completion of the coupling reaction? The most common method for qualitatively monitoring reaction completion in SPPS is the Kaiser test (or ninhydrin test).[10] A negative result (yellow/colorless beads) indicates that few or no primary amines are left unreacted, suggesting the coupling is complete. A positive result (blue/purple beads) signifies an incomplete reaction.[3][6] For quantitative analysis, a small sample of the peptide can be cleaved from the resin and analyzed by HPLC.[4]

Q5: What is pyroglutamate formation and can it be an issue with this compound? Pyroglutamate formation is a side reaction where the N-terminal glutamic acid cyclizes to form a pyroglutamyl residue. This is more common with N-terminal glutamic acid residues, especially under the basic conditions of repeated Fmoc deprotection. While the OtBu side-chain protection on Fmoc-Glu(OtBu)-OH generally minimizes this, it can still occur.[11] If this becomes an issue, using milder deprotection conditions or adding HOBt to the deprotection solution may help suppress this side reaction.[10]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for the efficient coupling of sterically hindered amino acids like this compound.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (for 0.1 mmol scale):

  • Resin Preparation: Ensure the peptide-resin is swollen in DMF and the N-terminal Fmoc group has been completely removed (confirmed by a positive Kaiser test before coupling). Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3-5 equivalents, e.g., 0.3-0.5 mmol) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended, or the temperature may be increased to 35-40°C.[1][3]

  • Monitoring and Washing: Perform a qualitative Kaiser test to monitor the completeness of the coupling.[1] Once complete (negative test), drain the reaction vessel and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[3]

Protocol 2: Double Coupling for Difficult Positions

This protocol should be used if the Kaiser test is positive after the initial coupling reaction described in Protocol 1.

  • First Coupling: Follow steps 1-4 of Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[6]

  • Second Coupling: Prepare a fresh activation solution as described in Protocol 1, step 2.

  • Re-Coupling: Add the fresh, activated solution to the resin and agitate for an additional 1-2 hours.

  • Washing and Monitoring: Wash the resin with DMF (5 times) and repeat the Kaiser test to confirm completion.[3]

Logical Diagram for Reagent Selection

This diagram illustrates a logical approach to selecting a coupling reagent based on the difficulty of the coupling step.

G start Start Peptide Synthesis is_difficult Is the residue sterically hindered (e.g., Fmoc-3-Me-Glu)? start->is_difficult standard_coupling Use Standard Reagent (e.g., DIC/Oxyma) is_difficult->standard_coupling No potent_coupling Use Potent Reagent (e.g., HATU, HCTU, COMU) is_difficult->potent_coupling Yes monitor Monitor with Kaiser Test standard_coupling->monitor potent_coupling->monitor incomplete Incomplete monitor->incomplete Positive complete Complete monitor->complete Negative double_couple Perform Double Coupling incomplete->double_couple double_couple->monitor next_cycle Proceed to Next Cycle complete->next_cycle

Caption: Decision tree for coupling reagent selection in SPPS.

References

preventing racemization of "Fmoc-3-Me-Glu(OtBu)-OH" during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing racemization of Fmoc-3-Me-Glu(OtBu)-OH during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a chiral molecule into its mirror image (enantiomer). In the context of peptide synthesis, the L-amino acid can convert to the D-amino acid. For this compound, this leads to the incorporation of the incorrect stereoisomer into the peptide sequence, resulting in diastereomeric impurities. These impurities can be challenging to separate and may significantly alter the biological activity and pharmacological properties of the final peptide.

Q2: What is the primary mechanism of racemization during the activation of this compound?

A2: The primary mechanism of racemization for N-protected amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar oxazolone can then be protonated from either side, leading to a mixture of L- and D-isomers.[1] N-methylated amino acids, such as this compound, are particularly susceptible to this process.

Q3: Which factors primarily influence the extent of racemization of this compound?

A3: Several factors can influence racemization during the activation of this compound:

  • Coupling Reagents: Highly reactive reagents can accelerate coupling but may also increase the risk of racemization.

  • Additives: The use of additives like OxymaPure and HOAt can significantly suppress racemization.[1]

  • Base: The type and amount of base used are critical. Sterically hindered, weaker bases are preferred.

  • Temperature: Higher temperatures can increase the rate of both coupling and racemization.

  • Pre-activation Time: Longer pre-activation times can lead to increased oxazolone formation and, consequently, more racemization.

Q4: What are the recommended coupling reagents for minimizing racemization of this sterically hindered amino acid?

A4: For sterically hindered N-methylated amino acids like this compound, a balance must be struck between reactivity and the risk of racemization.

  • Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a racemization-suppressing additive like OxymaPure is highly recommended.[2]

  • Onium Salts: Uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyAOP and PyBOP, are very effective for coupling sterically hindered residues.[3][4][5] However, they must be used with caution and in conjunction with appropriate bases and additives to minimize racemization.[3][4] COMU, an Oxyma-based uronium salt, has shown particular promise in reducing racemization.[6][7][8]

Troubleshooting Guide: High Levels of Diastereomeric Impurity Detected

Problem: Analysis of the synthesized peptide reveals a significant peak corresponding to a diastereomeric impurity, suggesting racemization of the this compound residue occurred during coupling.

Potential Cause Recommended Action
Inappropriate Coupling Reagent/Additive Combination If using a carbodiimide like DIC alone, add a racemization-suppressing additive such as OxymaPure or HOAt . If using a standard onium salt like HBTU, consider switching to an Oxyma-based reagent like COMU or a HOAt-based reagent like HATU .
Base-Induced Racemization If using a strong, non-hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), switch to a sterically hindered base such as 2,4,6-collidine .[3] Use the minimum necessary amount of base required for the reaction.
Prolonged Pre-activation Time Minimize the time between the activation of the amino acid and its addition to the resin. Ideally, perform an in-situ activation where the coupling reagent is added to the mixture of the amino acid, additive, and resin.
Elevated Reaction Temperature Perform the coupling reaction at room temperature or consider lowering it to 0°C, especially if using a highly reactive onium salt. For microwave-assisted synthesis, reduce the coupling temperature.
Suboptimal Solvent Choice While DMF is a standard solvent, in some cases, a less polar solvent mixture might reduce racemization. However, ensure that the reactants remain fully solvated.

Data Presentation

While specific quantitative data for the racemization of this compound is limited in the literature, the following tables provide a qualitative and semi-quantitative comparison of different coupling strategies based on data for other racemization-prone and N-methylated amino acids.

Table 1: Comparison of Coupling Reagent and Additive Combinations on Racemization Risk

Coupling ReagentAdditiveRelative Racemization RiskRemarks
DICNoneHighNot recommended for racemization-sensitive couplings.
DICHOBtLowA standard and effective combination for suppressing racemization.
DICOxymaPure Very Low Highly recommended for minimizing racemization. [2]
HATUInternal (HOAt)ModerateHighly efficient but carries a risk of racemization, especially with strong bases.
HBTUInternal (HOBt)Moderate-HighGenerally shows higher racemization than HATU.
COMU Internal (Oxyma)Very Low An excellent choice for minimizing racemization due to the built-in Oxyma additive.[6][7][8]

Table 2: Influence of Base on Racemization

BaseSteric HindranceRelative BasicityRacemization Potential
N-Methylmorpholine (NMM)LowModerateHigh
N,N-Diisopropylethylamine (DIPEA)ModerateHighModerate-High
2,4,6-Collidine High Low Low

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of the sterically hindered and racemization-prone this compound.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add DIC (3 equivalents) to the amino acid/additive solution. Immediately add the activated solution to the washed and deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time may be necessary compared to non-methylated amino acids.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method suitable for secondary amines, such as the bromophenol blue test, as the Kaiser test is not reliable for N-methylated amino acids.[9] If the test indicates incomplete coupling, a second coupling can be performed.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

Protocol 2: Coupling of this compound using COMU

This protocol utilizes a third-generation uronium salt known for its high efficiency and low racemization potential.

Materials:

  • This compound

  • COMU

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.

  • Coupling: Add 2,4,6-collidine (6 equivalents) to the amino acid/COMU solution and immediately add the mixture to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction completion using the bromophenol blue test.[9]

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF.

Visualizations

Racemization_Mechanism Activated_AA Activated this compound Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone - H+ L_Peptide Desired L-Peptide Oxazolone->L_Peptide + H+ (retained stereochemistry) D_Peptide Diastereomeric D-Peptide Impurity Oxazolone->D_Peptide + H+ (inverted stereochemistry) Base Base (e.g., DIPEA) Base->Activated_AA Abstracts α-proton

Caption: Mechanism of racemization via oxazolone formation.

Experimental_Workflow cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Washing Resin_Prep 1. Resin Swelling & Fmoc Deprotection AA_Sol 2. Prepare Solution of This compound + OxymaPure in DMF Activation 3. Add DIC for in-situ activation AA_Sol->Activation Coupling 4. Couple to Resin (2-4h, RT) Activation->Coupling Monitoring 5. Monitor with Bromophenol Blue Test Coupling->Monitoring Washing 6. Wash Resin with DMF Monitoring->Washing

Caption: Recommended workflow for low-racemization coupling.

References

Technical Support Center: Troubleshooting Aggregation in Peptides with 3-Methyl-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the aggregation of synthetic peptides incorporating the non-canonical amino acid 3-methyl-glutamic acid. The information provided is in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a particular concern for peptides containing 3-methyl-glutamic acid?

A1: Peptide aggregation is the process by which individual peptide molecules self-associate to form larger, often insoluble and biologically inactive, structures. This phenomenon can lead to significant issues such as reduced yields during chemical synthesis, difficulties in peptide purification, loss of the active compound, and the potential for an immunogenic response. The inclusion of 3-methyl-glutamic acid can heighten the risk of aggregation. The additional methyl group on the side chain increases the local hydrophobicity of the peptide. This can enhance the hydrophobic interactions that drive the aggregation process, as the peptide chains attempt to minimize the exposure of these nonpolar regions to an aqueous environment.

Q2: How does the incorporation of 3-methyl-glutamic acid influence the aggregation behavior of a peptide?

A2: The presence of 3-methyl-glutamic acid can affect peptide aggregation through several mechanisms:

  • Increased Hydrophobicity: The primary effect is the increase in the hydrophobicity of the glutamic acid side chain, which can promote aggregation, especially in sequences that already contain other hydrophobic residues.

  • Steric Hindrance: The methyl group introduces bulk, which can influence how peptide chains pack together. Depending on the surrounding sequence, this could either disrupt the formation of well-ordered aggregates or potentially favor specific aggregation-prone conformations. The stereochemistry of the 3-methyl-glutamic acid residue is also a critical factor in determining the peptide's conformational preferences.

  • Impact on Secondary Structure: The modified side chain can alter the local peptide backbone conformation, potentially increasing the propensity to form aggregation-prone secondary structures like β-sheets.

Q3: What are the common indicators that my peptide with 3-methyl-glutamic acid is aggregating?

A3: Aggregation can be observed at various stages of your experimental workflow:

  • During Solid-Phase Peptide Synthesis (SPPS): Signs of on-resin aggregation include diminished swelling of the resin beads, failed or incomplete coupling and deprotection steps, and the appearance of a gelatinous consistency of the peptide-resin.

  • During Cleavage and Purification: The peptide may be difficult to dissolve in the solvents typically used for HPLC purification following its cleavage from the resin. You may also observe the peptide precipitating from the cleavage solution or during the ether precipitation step.

  • Post-Purification: A purified peptide may precipitate from the solution upon storage, or the solution might become cloudy or form a gel over time. A noticeable decrease in the concentration of the soluble peptide fraction is also a strong indicator of aggregation.

Troubleshooting Guides

Problem 1: Experiencing low yields and incomplete reactions during solid-phase peptide synthesis (SPPS).

  • Potential Cause: Aggregation of the elongating peptide chains on the solid support is preventing efficient access of reagents to the reactive sites.

  • Troubleshooting Steps:

    • Optimize Synthesis Conditions:

      • Conduct coupling reactions at higher temperatures (e.g., 50-90°C) to help disrupt the formation of stable secondary structures on the resin.[1]

      • Utilize solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP), or add chaotropic salts like lithium chloride (LiCl) to the reaction milieu.[1][2]

      • Strategically insert pseudoproline dipeptides or other backbone-protecting groups within your peptide sequence to introduce "kinks" that disrupt the formation of β-sheets.[2]

    • Adjust the Solid Support:

      • Switch to a resin with a lower substitution level to increase the spacing between the growing peptide chains.

      • Consider using a more hydrophilic resin, such as one based on polyethylene glycol (PEG), to improve the solvation of the peptide.

Problem 2: The cleaved peptide demonstrates poor solubility in standard aqueous buffers required for purification or biological experiments.

  • Potential Cause: The overall hydrophobicity of the peptide, which is increased by the presence of 3-methyl-glutamic acid, is leading to its insolubility.

  • Troubleshooting Steps:

    • Refine the Dissolution Method:

      • First, attempt to dissolve the peptide in a minimal volume of an organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile. Then, slowly add the desired aqueous buffer to this solution with gentle mixing.[3]

      • Modify the pH of the buffer. For peptides with a net negative charge (including the carboxyl group of glutamic acid), increasing the pH to a more basic level may enhance solubility. Conversely, for peptides with a net positive charge, a more acidic buffer may be beneficial.[3]

      • Try dissolving the peptide at a lower concentration.

    • Utilize Solubilizing Additives:

      • Introduce excipients like non-ionic detergents (e.g., Tween-20 or Triton X-100 at concentrations of approximately 0.01-0.1%) or sugars (such as sucrose or trehalose) into the buffer to help shield hydrophobic areas of the peptide.[2]

      • In particularly challenging cases, the use of denaturing agents like guanidine hydrochloride or urea might be necessary, though this approach may not be suitable for all subsequent applications.

Problem 3: The peptide solution becomes turbid or forms a precipitate during storage.

  • Potential Cause: The peptide is undergoing a slow process of aggregation in the solution.

  • Troubleshooting Steps:

    • Optimize Storage Conditions:

      • Store the peptide solution at a reduced temperature (e.g., 4°C or -20°C) to slow down the kinetics of aggregation.[2]

      • Prepare aliquots of the peptide solution to prevent multiple freeze-thaw cycles.

    • Adjust the Buffer Formulation:

      • Experiment with different buffer systems and pH levels to identify conditions that provide the best solubility and long-term stability.

      • The addition of organic co-solvents (for instance, 10-20% acetonitrile or ethanol) can sometimes enhance stability, but their compatibility with your intended use must be confirmed.

      • Consider the inclusion of stabilizing excipients as outlined in the troubleshooting steps for Problem 2.

Data Presentation

Table 1: Overview of Solvent Systems for Dissolving Hydrophobic Peptides

Solvent SystemExample CompositionKey AdvantagesMain Disadvantages
Aqueous Buffers PBS, Tris-HClGenerally compatible with biological systems.Often insufficient for dissolving highly hydrophobic peptides.[4][5]
Organic/Aqueous Mixes 10-50% Acetonitrile in waterEnhanced ability to solubilize hydrophobic peptides.The organic component may interfere with certain biological assays.[5]
Polar Aprotic Solvents DMSO, DMFExcellent solubilizing capabilities for a wide range of peptides.Can be incompatible with some experimental setups and may be challenging to completely remove.[5]
Chaotropic Agents 6M Guanidinium HClEffective at disrupting existing aggregates and unfolding peptides.These are denaturing agents and must be removed for functional studies.[2]

Experimental Protocols

Protocol 1: Screening for Peptide Solubility

  • Accurately weigh a small portion of the lyophilized peptide (e.g., 1 mg).

  • Add a defined volume of high-purity water (e.g., 100 µL) and mix gently using a vortex. Visually inspect for complete dissolution.

  • If the peptide remains insoluble, add a small volume of a suitable acid (e.g., 10% acetic acid for basic peptides) or base (e.g., 0.1% ammonium hydroxide for acidic peptides) and check for dissolution.[4]

  • For peptides that are still insoluble, use a fresh sample and begin by dissolving it in a small volume of an organic solvent (e.g., 50 µL of DMSO), followed by the careful, stepwise addition of water or buffer.[4]

  • Document the solvent system that successfully dissolves the peptide at the highest achievable concentration.

Protocol 2: Monitoring Aggregation with the Thioflavin T (ThT) Assay

  • Prepare a stock solution of Thioflavin T (ThT) at a concentration of approximately 1 mM in water. Filter this solution through a 0.22 µm syringe filter.

  • Prepare your peptide solution at the desired experimental concentration in the chosen buffer.

  • In a 96-well plate with black, opaque walls, dispense your peptide solution into the wells.

  • Add the ThT stock solution to each well to achieve a final concentration of 10-20 µM.

  • Incubate the plate in a plate reader at a constant temperature, with or without shaking, as required for your experiment.

  • Measure the fluorescence intensity over time using an excitation wavelength of approximately 440 nm and an emission wavelength of around 485 nm. An increase in the fluorescence signal is indicative of the formation of β-sheet-rich aggregates.

Mandatory Visualization

Troubleshooting_Aggregation_Workflow cluster_synthesis Synthesis Stage cluster_dissolution Dissolution Stage cluster_storage Storage & Use Stage Low_Yield Low Yield or Incomplete Reactions On_Resin_Aggregation On-Resin Aggregation Low_Yield->On_Resin_Aggregation Potential Cause Insolubility Peptide Insolubility Hydrophobicity High Hydrophobicity Insolubility->Hydrophobicity Potential Cause Precipitation Precipitation Over Time Slow_Aggregation Slow Aggregation Kinetics Precipitation->Slow_Aggregation Potential Cause Synthesis_Solutions Elevated Temperature Aggregation-Disrupting Solvents Pseudoproline Dipeptides Low-Loading Resin On_Resin_Aggregation->Synthesis_Solutions Solutions Dissolution_Solutions Organic Solvent First pH Optimization Lower Concentration Solubilizing Agents Hydrophobicity->Dissolution_Solutions Solutions Storage_Solutions Lower Storage Temperature Aliquoting Buffer Screening Stabilizing Excipients Slow_Aggregation->Storage_Solutions Solutions

Caption: A logical workflow for troubleshooting peptide aggregation.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (incorporating 3-methyl-glutamic acid) Purification Cleavage & HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry & Purity Analysis Purification->Characterization Solubility_Screening Systematic Solubility Screening Characterization->Solubility_Screening Aggregation_Monitoring Time-Course Aggregation Assay (e.g., Thioflavin T) Solubility_Screening->Aggregation_Monitoring Data_Analysis Analysis of Aggregation Kinetics Aggregation_Monitoring->Data_Analysis

Caption: A standard experimental workflow for the study of peptide aggregation.

References

managing steric hindrance of 3-methyl group in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing challenges associated with the steric hindrance of 3-methyl groups during peptide synthesis.

Troubleshooting Guide

Issue 1: Incomplete or Failed Coupling Reaction

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step, indicating unreacted free amines.

  • Low overall peptide yield.[1]

  • Presence of deletion sequences in the final product, confirmed by mass spectrometry.[1]

Possible Causes & Solutions:

CauseRecommended SolutionExpected Outcome
Insufficient Reagent Potency Switch from standard reagents (e.g., HBTU) to more potent coupling reagents like HATU, HCTU, or COMU.[1][2] For exceptionally difficult couplings, consider using PyBOP or PyBroP.[1]More potent reagents can overcome the steric barrier, driving the reaction to completion.
Inadequate Reaction Time Extend the coupling reaction time. For sterically hindered amino acids, a standard 1-2 hour coupling may be insufficient. Consider double coupling, where the coupling procedure is repeated a second time.[2]Increased reaction time allows for more opportunities for the sterically hindered amino acids to react, improving coupling efficiency.
Poor Resin Swelling Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[1]Proper swelling of the resin beads ensures that all reaction sites are accessible to the reagents.
Peptide Aggregation For sequences prone to aggregation, consider using chaotropic salts, high-boiling point solvents like NMP, or incorporating pseudoproline dipeptides to disrupt secondary structure formation.These strategies help to break up aggregates, improving reagent access to the growing peptide chain.
Issue 2: Epimerization (Racemization) of the 3-Methyl-Substituted Amino Acid

Symptoms:

  • Presence of diastereomeric impurities in the final peptide, detected by HPLC or mass spectrometry.

  • Altered biological activity of the synthesized peptide.[3][4]

Possible Causes & Solutions:

CauseRecommended SolutionExpected Outcome
Prolonged Activation Time Minimize the pre-activation time of the amino acid with the coupling reagent.Shorter activation times reduce the window for the activated amino acid to epimerize.
Choice of Base Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or collidine instead of stronger bases.[5]Weaker bases are less likely to abstract the alpha-proton of the activated amino acid, which is a key step in the epimerization pathway.[4]
Coupling Reagent Selection Use coupling reagents known to suppress epimerization, such as those combined with additives like 1-hydroxy-7-azabenzotriazole (HOAt).[5][6] Carbodiimide-based methods (e.g., DIC/HOAt) can also minimize racemization.[5]Additives like HOAt can stabilize the activated amino acid and reduce the risk of epimerization.
Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) if elevated temperatures are being used.Lower temperatures slow down the rate of epimerization.

Frequently Asked Questions (FAQs)

Q1: Why does the 3-methyl group cause steric hindrance in peptide synthesis?

A1: The 3-methyl group, being a beta-branched side chain (as seen in amino acids like valine and isoleucine), creates significant bulk close to the peptide backbone.[7] This steric bulk physically obstructs the approach of the incoming activated amino acid's carboxyl group to the N-terminal amine of the growing peptide chain, making the formation of the peptide bond more challenging.[1]

Q2: Which coupling reagents are most effective for incorporating amino acids with a 3-methyl group?

A2: For sterically hindered amino acids, high-potency coupling reagents are recommended. The following table provides a comparison of commonly used reagents.[8]

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of EpimerizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[2][8]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for many challenging couplings.[8]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from older phosphonium reagents.[8]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile.[2][8]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateAn economical choice; the use of HOBt or HOAt is crucial to suppress racemization.[5][8]

Q3: Can I use microwave-assisted peptide synthesis for sterically hindered amino acids?

A3: Yes, microwave-assisted peptide synthesis can be beneficial as the elevated temperature can help overcome the activation energy barrier for coupling sterically hindered residues. However, it is crucial to carefully optimize the reaction time and temperature, as excessive heat can increase the risk of epimerization.

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is a technique where the coupling reaction for a specific amino acid is performed twice in a row before proceeding to the next deprotection step. This is particularly useful for incorporating sterically hindered amino acids where a single coupling may not result in complete reaction. It helps to drive the reaction to completion and minimize the formation of deletion sequences.[2]

Experimental Protocols

Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid using HATU
  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.[1]

    • Remove the Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin with DMF (5-7 times).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue/purple beads), perform a second coupling (double coupling) using a fresh solution of activated amino acid.

Protocol 2: Cleavage and Deprotection of the Final Peptide
  • Resin Washing and Drying:

    • After the final deprotection and coupling steps, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

TroubleshootingWorkflow start_node Start: Incomplete Coupling (Positive Kaiser Test) process_node_1 1. Check Resin Swelling Ensure adequate swelling (e.g., 30 min in DMF) start_node->process_node_1 Initial Check decision_node decision_node process_node process_node end_node Coupling Complete (Negative Kaiser Test) decision_node_1 Using Potent Coupling Reagent? process_node_1->decision_node_1 process_node_2 2. Switch to Potent Reagent (e.g., HATU, COMU) decision_node_1->process_node_2 No decision_node_2 Extended Reaction Time? decision_node_1->decision_node_2 Yes process_node_2->decision_node_2 process_node_3 3. Extend Coupling Time (e.g., 2 hours or double couple) decision_node_2->process_node_3 No process_node_4 4. Consider Advanced Strategies - Use pseudoproline dipeptides - Chaotropic salts for aggregation decision_node_2->process_node_4 Yes process_node_3->end_node process_node_4->end_node

Caption: Troubleshooting workflow for incomplete coupling reactions.

EpimerizationManagement start_node Start: Epimerization Detected decision_node_1 Using Strong Base? start_node->decision_node_1 decision_node decision_node process_node process_node end_node Epimerization Minimized process_node_1 1. Switch to Weaker Base (e.g., DIPEA, Collidine) decision_node_1->process_node_1 Yes decision_node_2 Using Additives? decision_node_1->decision_node_2 No process_node_1->decision_node_2 process_node_2 2. Use Epimerization-Suppressing Additives (e.g., HOAt) decision_node_2->process_node_2 No decision_node_3 Reaction Temperature? decision_node_2->decision_node_3 Yes process_node_2->decision_node_3 decision_node_3->end_node Room Temp or Below process_node_3 3. Lower Reaction Temperature (e.g., to 0°C or RT) decision_node_3->process_node_3 Elevated process_node_3->end_node

Caption: Decision tree for managing epimerization.

References

incomplete Fmoc deprotection of "Fmoc-3-Me-Glu(OtBu)-OH"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the incomplete Fmoc deprotection of the sterically hindered amino acid, Fmoc-3-Me-Glu(OtBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a problem?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during solid-phase peptide synthesis (SPPS).[1] This failure is critical because it prevents the subsequent amino acid from coupling, which leads to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities are often challenging to separate from the desired peptide, resulting in a significant reduction in the overall yield and purity of the final product.[1]

Q2: Why is this compound particularly susceptible to incomplete deprotection?

The primary cause is steric hindrance. The methyl group at the 3-position of the glutamic acid side chain, combined with the bulky t-butyl ester, physically blocks the deprotection reagent (commonly piperidine) from efficiently accessing the Fmoc group.[1][2] This is analogous to the difficulty observed with other sterically hindered residues, such as N-methylated amino acids.[2] Other contributing factors can include:

  • Peptide Aggregation: As the peptide chain grows, it may form secondary structures like β-sheets, which can make the peptide resin less permeable to solvents and reagents.[1][3]

  • Suboptimal Reagents: Degraded piperidine solutions or insufficient reaction times can lead to incomplete removal.[1]

  • Poor Resin Swelling: If the solid support is not properly swelled, peptide chains can be too close together, hindering reagent access.[1][4]

  • High Resin Loading: Overloading the resin can increase steric hindrance between growing peptide chains.[1][4]

Q3: How can I detect if the Fmoc deprotection of 3-Me-Glu(OtBu)-OH is incomplete?

Several analytical methods can be employed to monitor the completeness of the deprotection step:

  • HPLC and Mass Spectrometry (MS): Analysis of the crude peptide by HPLC is the most definitive method. It will reveal unexpected peaks corresponding to deletion sequences where 3-Me-Glu(OtBu)-OH should have been deprotected.[4] Mass spectrometry can then be used to confirm the masses of these deletion peptides.[4]

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal (typically around 301 nm).[1][4] A slow or incomplete release profile for the 3-Me-Glu(OtBu)-OH cycle compared to other residues indicates a problem.[5]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a few beads of the peptide-resin.[4] A negative result (yellow/brown color) after the deprotection step indicates that the Fmoc group is still attached and primary amines are not present.[4]

Troubleshooting Guide

Problem: HPLC analysis of my crude peptide shows a significant deletion sequence at the position where this compound was incorporated.

This is a classic symptom of incomplete Fmoc deprotection. Follow these steps to diagnose and resolve the issue.

Step 1: Initial Diagnosis and Quick Fixes

  • Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh. Piperidine can degrade over time.

  • Check Resin Swelling: Confirm that the resin was properly swelled before synthesis. Inadequate swelling is a common cause of reagent accessibility issues.[1][4]

  • Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for the problematic cycle.[4]

Step 2: Modify the Deprotection Protocol

If initial checks do not resolve the issue, the steric hindrance of the 3-Me-Glu residue requires a more robust deprotection strategy.

  • Extend Deprotection Time: The simplest approach is to increase the reaction time. Instead of a single 20-minute treatment, perform two separate treatments with fresh deprotection solution (e.g., 1 x 5 minutes, followed by a second treatment of 1 x 15-20 minutes).[2] This ensures a higher effective concentration of the base.

  • Increase Deprotection Temperature: Gently heating the reaction vessel (e.g., to 40°C) can sometimes improve deprotection efficiency for difficult sequences, although this should be done with caution to avoid potential side reactions.

Step 3: Use Stronger or Alternative Deprotection Reagents

If extended piperidine treatment is insufficient, a stronger or alternative base cocktail is necessary.

  • Add DBU to the Mix: The addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base, can significantly accelerate the removal of sterically hindered Fmoc groups.[2]

    • Caution: DBU is known to promote aspartimide formation, a side reaction particularly relevant for glutamic acid derivatives.[2][6] Use with caution.

  • Switch to Piperazine-Based Cocktails: Piperazine is a milder base that can reduce the risk of side reactions like aspartimide formation.[7] A combination of piperazine and DBU can offer rapid deprotection while minimizing side reactions.[7][8]

Comparative Data on Deprotection Reagents
Deprotection CocktailKey AdvantagesKey DisadvantagesRecommended Use Case
20% Piperidine in DMF Standard, well-established reagent.May be too slow or inefficient for sterically hindered residues like 3-Me-Glu.[2]Standard deprotection for non-hindered amino acids.
2% DBU / 2% Piperidine in DMF Very fast and effective for sterically hindered residues.[2]Significantly increases the risk of aspartimide formation and racemization.[2][7]For persistent incomplete deprotection where extended piperidine treatment fails.
5% Piperazine / 2% DBU in DMF Offers rapid deprotection with a reduced risk of side reactions compared to piperidine/DBU.[7]More complex cocktail to prepare.A safer alternative for hindered residues where side reactions are a concern.
4-Methylpiperidine (4-MP) Similar performance to piperidine, potentially with minor improvements in reducing side reactions.[7][9]May not be sufficient for highly hindered residues.A direct, potentially slightly better, substitute for piperidine.[9]
Pyrrolidine Efficient in less polar solvent mixtures, expanding solvent options for "green" SPPS.[10]May increase side-product formation (e.g., aspartimide) in prone sequences.[10]For syntheses where alternative solvent systems are desired.

Experimental Protocols

Protocol 1: Enhanced Fmoc Deprotection using Extended Piperidine Treatment

This protocol is the first recommended step for addressing incomplete deprotection of this compound.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 5 minutes.[2]

  • Drain and Repeat: Drain the deprotection solution. Add a fresh solution of 20% (v/v) piperidine in DMF.[2]

  • Final Deprotection: Agitate the mixture at room temperature for an additional 15-20 minutes.[2]

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[2]

  • Confirmation: Perform a Kaiser test (see Protocol 3) to confirm the presence of a free primary amine.[1]

Protocol 2: Fmoc Deprotection using a DBU/Piperidine Cocktail

Use this protocol when extended piperidine treatment fails.

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[2]

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]

  • Deprotection: Drain the DMF and add the DBU/piperidine deprotection solution to the resin.

  • Agitation: Agitate the mixture at room temperature. Reaction times are typically short (e.g., 2-5 minutes). Monitor reaction progress carefully.

  • Wash: Drain the deprotection solution immediately and wash the resin thoroughly with DMF (at least 6-8 times) to remove all traces of DBU and piperidine.[1]

  • Confirmation: Perform a Kaiser test (see Protocol 3) to confirm successful deprotection.

Protocol 3: Kaiser (Ninhydrin) Test for Free Primary Amines

This test confirms the successful removal of the Fmoc group.[4]

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.[1][4]

    • Reagent B: 80 g phenol in 20 mL ethanol.[1][4]

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1][4]

  • Sample Collection: After the deprotection and washing steps, take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100-110°C for 5 minutes.[4][11]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).[4]

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[4]

Protocol 4: UV-Vis Monitoring of Fmoc Deprotection

This method quantifies the release of the Fmoc group, allowing for kinetic analysis.

  • Collect Filtrate: During the deprotection step, collect the filtrate containing the DBF-piperidine adduct.

  • Dilute Sample: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF or ethanol) to bring the absorbance into the linear range of the spectrophotometer.[1][4]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-adduct (typically ~301 nm).[1]

  • Analysis: A plateau in absorbance over time indicates the completion of the deprotection reaction. Comparing the final absorbance value to the theoretical maximum based on resin loading can determine the reaction's completeness.

Visual Guides

G start Incomplete Deprotection Suspected for This compound check_reagents Step 1: Verify Reagents & Resin Swelling start->check_reagents extend_time Step 2: Extend Deprotection Time (e.g., 2x Piperidine) check_reagents->extend_time kaiser_test1 Perform Kaiser Test extend_time->kaiser_test1 stronger_base Step 3: Use Stronger Base Cocktail (e.g., DBU/Piperidine) kaiser_test1->stronger_base Negative (Yellow) success Proceed to Next Coupling kaiser_test1->success Positive (Blue) kaiser_test2 Perform Kaiser Test stronger_base->kaiser_test2 alternative Consider Alternative Reagents (e.g., Piperazine) or Advanced Strategies kaiser_test2->alternative Negative (Yellow) kaiser_test2->success Positive (Blue)

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

G cluster_0 Mechanism of Fmoc Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) Piperidine->Intermediate Adduct DBF-Piperidine Adduct Piperidine->Adduct Proton_Abstraction Proton Abstraction DBF Dibenzofulvene (DBF) Intermediate->DBF E1cB Free_Amine H2N-Peptide (Free Amine) Intermediate->Free_Amine Elimination β-Elimination DBF->Adduct + Piperidine Scavenging Scavenging

Caption: The β-elimination mechanism of Fmoc group removal by a secondary amine base.[7]

References

unexpected byproducts in synthesis with "Fmoc-3-Me-Glu(OtBu)-OH"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting syntheses involving Fmoc-3-Me-Glu(OtBu)-OH. This guide is designed for researchers, scientists, and drug development professionals to address common and unexpected byproducts encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using Fmoc-Glu(OtBu)-OH and its derivatives like this compound?

A1: The most prevalent side reactions are pyroglutamate formation at the N-terminus and the generation of tert-butylated byproducts during final cleavage. While these are known for the standard Fmoc-Glu(OtBu)-OH, the presence of a 3-methyl group can introduce additional challenges related to steric hindrance.

Q2: How does the 3-methyl group in this compound affect peptide synthesis?

A2: The β-methyl group introduces steric hindrance, which can lead to slower and less efficient coupling reactions. This may result in a higher proportion of deletion sequences where the this compound residue fails to couple to the growing peptide chain.

Q3: Can the 3-methyl group influence the rate of pyroglutamate formation?

A3: The 3-methyl group is not expected to significantly alter the propensity for N-terminal pyroglutamate formation, as the cyclization mechanism primarily involves the N-terminal amine and the side-chain carboxyl group. However, if coupling of the subsequent amino acid is slow due to steric hindrance from the 3-methyl group, the N-terminal 3-Me-Glu residue will be exposed to basic conditions for a longer period, which could potentially increase the likelihood of cyclization.

Q4: Are there any unique byproducts expected from the use of this compound?

A4: Currently, there is no widespread documentation of unique byproducts specifically arising from the 3-methyl group itself under standard SPPS conditions. The primary challenges are related to coupling efficiency. However, any side reaction promoted by prolonged exposure to coupling or deprotection reagents due to sluggish reactions could be indirectly attributed to the derivative.

Troubleshooting Guides

Problem 1: Identification of a Deletion Sequence Lacking the 3-Me-Glu Residue

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the target peptide minus the 3-Me-Glu residue.

  • Sequencing data confirms the absence of the 3-Me-Glu residue.

Root Cause:

  • Incomplete coupling of this compound due to steric hindrance from the β-methyl group.

Troubleshooting Workflow for Incomplete Coupling

G cluster_0 Troubleshooting Incomplete Coupling A Deletion Sequence Detected (Missing 3-Me-Glu) B Optimize Coupling Protocol A->B C Use a more potent coupling reagent (e.g., HATU, HCTU) B->C Reagent Choice D Increase coupling time (e.g., double coupling) B->D Reaction Time E Increase reagent excess (3-5 equivalents) B->E Stoichiometry F Perform a test cleavage and analyze by MS C->F D->F E->F G Problem Resolved F->G Successful Coupling

Caption: Workflow for troubleshooting incomplete coupling of this compound.

Problem 2: Detection of a -18 Da Peak in the N-terminal 3-Me-Glu Peptide

Symptoms:

  • MS analysis shows a peak with a mass 18 Da lower than the expected mass of the full-length peptide.

  • This issue is only observed when the 3-Me-Glu residue is at the N-terminus.

Root Cause:

  • Formation of pyroglutamate, a cyclic lactam, from the N-terminal 3-Me-Glu residue. This involves the loss of a water molecule.

Mechanism of Pyroglutamate Formation

G cluster_1 Pyroglutamate Formation A N-terminal 3-Me-Glu (after Fmoc deprotection) B Intramolecular Cyclization (Nucleophilic attack of N-terminal amine on side-chain carboxyl) A->B Base or Acid Catalyzed C Formation of Pyroglutamate (-18 Da mass shift) B->C Loss of H2O

Caption: Mechanism of N-terminal pyroglutamate formation from a 3-Me-Glu residue.

Problem 3: Observation of a +56 Da Adduct in the Final Peptide

Symptoms:

  • MS analysis of the cleaved peptide shows a peak with a mass 56 Da higher than the target peptide mass.

  • This adduct may be present on the 3-Me-Glu residue or other susceptible amino acids like Trp, Met, or Cys.

Root Cause:

  • During final cleavage with trifluoroacetic acid (TFA), the tert-butyl (OtBu) protecting group is removed, forming a reactive tert-butyl cation. This cation can then alkylate nucleophilic side chains on the peptide.

Troubleshooting Workflow for Tert-Butylation

G cluster_2 Troubleshooting Tert-Butylation A Tert-Butylated Byproduct Detected (+56 Da) B Optimize Cleavage Cocktail A->B C Add/Increase Scavengers (e.g., TIS, EDT, Thioanisole) B->C Composition D Reduce Cleavage Time B->D Duration E Perform Cleavage at Lower Temperature B->E Temperature F Analyze Cleaved Peptide C->F D->F E->F G Problem Resolved F->G Clean Product

Caption: Workflow for mitigating tert-butylation during peptide cleavage.

Data Presentation

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseKey Advantages
HATU HOAtDIPEA/CollidineHigh efficiency for sterically hindered couplings.
HCTU -DIPEA/CollidineFast and efficient, good for difficult sequences.
DIC OxymaPure-Reduced risk of racemization.

Table 2: Common Scavengers to Prevent Tert-Butylation

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) Trp, general carbocation scavenger2.5% - 5%
1,2-Ethanedithiol (EDT) Cys, Trp2.5%
Thioanisole Met, Trp5%
Water General2.5% - 5%

Experimental Protocols

Protocol 1: Optimized Coupling of this compound
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. For very difficult couplings, a second coupling (double coupling) with fresh reagents may be necessary.

  • Monitoring: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, wash the resin extensively with DMF and dichloromethane (DCM).

Protocol 2: Cleavage and Deprotection with an Optimized Scavenger Cocktail
  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a peptide containing the 3-Me-Glu residue and other sensitive amino acids like Trp or Cys, a recommended cocktail is 90% TFA, 5% thioanisole, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Drying and Analysis: Dry the peptide under vacuum and analyze by HPLC and MS to confirm purity and identity.

Technical Support Center: Enhancing the Solubility of Peptides Containing 3-Methyl-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the solubility of synthetic peptides containing the modified amino acid 3-methyl-glutamic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 3-methyl-glutamic acid exhibiting poor solubility?

A1: The solubility of any peptide is primarily dictated by its amino acid composition, sequence, length, and overall charge.[1][2][3] The inclusion of 3-methyl-glutamic acid introduces specific factors that can negatively impact solubility:

  • Increased Hydrophobicity: While glutamic acid is a hydrophilic amino acid, the addition of a methyl group to the 3-position increases the hydrophobicity of its side chain.[4] If the rest of your peptide sequence already contains a high proportion of non-polar amino acids (e.g., Leucine, Valine, Phenylalanine), the inclusion of 3-methyl-glutamic acid will further contribute to poor aqueous solubility.[5][6]

  • Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), which is the pH at which they have a net neutral charge. At the pI, the lack of electrostatic repulsion can lead to aggregation and precipitation.[6][7]

  • Secondary Structure Formation: Peptides with a tendency to form stable secondary structures, such as beta-sheets, can promote intermolecular hydrogen bonding. This leads to self-aggregation and reduces solubility.[8][9] The stereochemistry of the 3-methyl-glutamic acid ((2S,3R) is common) could influence the peptide backbone conformation and aggregation propensity.[10]

  • Peptide Length: Longer peptides generally have lower solubility due to an increased number of hydrophobic interactions that encourage self-association.[3]

Q2: How does the 3-methyl-glutamic acid residue specifically impact the peptide's overall charge and pI compared to a standard glutamic acid?

A2: The methyl group on the 3-position of the glutamic acid side chain is electronically neutral and does not alter the charge of the gamma-carboxyl group. Therefore, 3-methyl-glutamic acid is still considered an acidic amino acid, contributing a negative charge at a neutral pH, similar to glutamic acid. However, the increased hydrophobicity can influence how the peptide folds and interacts with other hydrophobic residues, which can indirectly affect which charged groups are exposed to the solvent and slightly alter the apparent pI and solubility behavior of the peptide as a whole.[4]

Q3: What is the most important first step before attempting to dissolve the entire batch of my peptide?

A3: Always start by testing the solubility on a small aliquot of the peptide.[1][5] This prevents the potential loss of your entire sample if the chosen solvent is inappropriate. Lyophilized peptides should be stored at -20°C or preferably -80°C.[1] Before drawing a sample, it is crucial to allow the vial to warm to room temperature to avoid condensation of moisture onto the peptide powder.

Troubleshooting Guide for Peptide Dissolution

This guide provides a systematic approach to solubilizing your peptide containing 3-methyl-glutamic acid.

My peptide won't dissolve in pure water. What should I do?

If your peptide is not readily soluble in deionized water or your desired buffer, the first step is to use gentle physical methods to aid dissolution. Gentle vortexing and sonication in a water bath for several minutes can help break up aggregates and increase the surface area for solvation.[2] Avoid excessive heating, as it can degrade the peptide.

I've tried sonication, but it's still insoluble. What is the next step?

The next step is to analyze your peptide's sequence to determine its overall charge at a neutral pH. The presence of 3-methyl-glutamic acid contributes a negative charge.

  • If your peptide has a net positive charge (basic): Try dissolving it in an acidic solution, such as 10-30% acetic acid in water.[1][11]

  • If your peptide has a net negative charge (acidic): Try dissolving it in a basic solution, such as 0.1% ammonium hydroxide (NH₄OH) in water.[2][11]

  • If your peptide has a net zero charge (neutral) or is highly hydrophobic: These peptides are often the most difficult to dissolve in aqueous solutions. You will likely need to use an organic co-solvent.[1][2]

My peptide is neutral/hydrophobic, or it failed to dissolve in acidic/basic solutions. How do I use organic solvents?

For very hydrophobic peptides, the recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent.[5][11]

  • Add a small volume (e.g., 50-100 µL) of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to your peptide aliquot.

  • Vortex or sonicate until the peptide is fully dissolved.

  • Once a clear stock solution is formed, slowly add your desired aqueous buffer to the peptide-organic solvent mixture drop-by-drop while continuously vortexing. This gradual dilution is critical to prevent the peptide from crashing out of solution.

Note: Be mindful that high concentrations of organic solvents may be incompatible with biological assays.[2]

My peptide precipitated when I added the aqueous buffer to the organic stock. What does this mean?

This indicates that you have exceeded the peptide's solubility limit in that specific aqueous/organic solvent ratio. To resolve this, you can:

  • Reduce the final target concentration: Your peptide may be soluble, but at a lower concentration.

  • Increase the percentage of the organic co-solvent: If your experimental system allows, a higher ratio of organic solvent may be necessary to keep the peptide in solution.

  • Try alternative solvents: Other useful organic solvents include acetonitrile, methanol, or isopropanol.[2][11]

Data and Analysis

To effectively troubleshoot, you must first analyze your peptide's sequence.

Table 1: Properties of Amino Acid Side Chains

ClassificationAmino AcidsCharge at pH 7General Solubility Contribution
Acidic Aspartic Acid (D), Glutamic Acid (E), 3-Methyl-Glutamic Acid Negative (-1)Hydrophilic
Basic Arginine (R), Lysine (K), Histidine (H)Positive (+1)Hydrophilic
Polar Uncharged Serine (S), Threonine (T), Asparagine (N), Glutamine (Q)NeutralGenerally Hydrophilic
Hydrophobic Alanine (A), Valine (V), Isoleucine (I), Leucine (L), Methionine (M), Phenylalanine (F), Tyrosine (Y), Tryptophan (W), Proline (P), Glycine (G)NeutralHydrophobic

To estimate the net charge, sum the charges of the acidic and basic residues, the N-terminus (+1), and the C-terminus (-1).

Table 2: Systematic Solvent Selection Guide

StepActionRationalePotential Issue
1 Dissolve in deionized H₂O or buffer.Safest starting point for most peptides.Fails for hydrophobic or neutral peptides at their pI.
2 Sonicate for 5-10 minutes.Breaks up aggregates to aid solvation.Can cause heating; keep the sample cool.
3 If basic, add 10% Acetic Acid.Increases net positive charge, enhancing solubility.May not work if hydrophobicity is the main issue.
4 If acidic, add 0.1% NH₄OH.Increases net negative charge, enhancing solubility.Avoid with Cys-containing peptides to prevent oxidation.[2]
5 Dissolve in minimal DMSO, then slowly add buffer.DMSO is a strong solvent for hydrophobic peptides.Peptide may precipitate if diluted too quickly or if the final organic concentration is too low.

Experimental Protocols

Protocol 1: General Peptide Solubilization Test

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening. Weigh out a small, precise amount (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a calculated volume of your primary solvent (e.g., sterile deionized water) to achieve a high stock concentration (e.g., 1-2 mg/mL).[1]

  • Vortexing: Vortex the tube for 30-60 seconds. Visually inspect for complete dissolution against a dark background.

  • Sonication: If the solution is cloudy or contains visible particles, place the tube in a bath sonicator for 5-10 minutes.[3] Be careful to avoid overheating the sample.

  • Assessment: If the solution becomes clear, the peptide is soluble in this solvent. If not, proceed to pH modification or organic co-solvent protocols.

Protocol 2: Solubilization using pH Adjustment

  • Sequence Analysis: Calculate the theoretical net charge of your peptide at neutral pH based on the amino acid composition (see Table 1).

  • Acidic Peptides (Net Charge < 0): To a new small aliquot of peptide, add a small volume of 0.1% ammonium hydroxide. Vortex. If it dissolves, you can slowly add your aqueous buffer to reach the desired final concentration and pH.

  • Basic Peptides (Net Charge > 0): To a new small aliquot of peptide, add a small volume of 10% acetic acid. Vortex. If it dissolves, slowly add your aqueous buffer.

Protocol 3: Solubilization using an Organic Co-Solvent

  • Initial Dissolution: To a new small aliquot of peptide, add a minimal volume (e.g., 20-50 µL) of pure DMSO. Vortex or sonicate until fully dissolved.

  • Dilution: Place the tube on a vortex mixer at a medium speed. Using a pipette, add your desired aqueous buffer drop-by-drop to the peptide-organic solvent mixture.

  • Observation: Continuously monitor the solution for any signs of precipitation. If the solution remains clear, you have successfully solubilized your peptide. If it becomes cloudy, the solubility limit has been reached.

  • Final Step: Always centrifuge your final peptide solution at high speed (e.g., >10,000 x g) for 5 minutes before use to pellet any microscopic, undissolved particles.[3] Use the supernatant for your experiments.

References

Technical Support Center: Modifying Cleavage Conditions for Peptides with Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the cleavage of peptides containing the modified amino acid Fmoc-3-Me-Glu(OtBu)-OH. The presence of a methyl group at the 3-position of the glutamic acid side chain can introduce steric hindrance, potentially impacting the efficiency of side-chain deprotection and overall cleavage yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing 3-Me-Glu(OtBu)?

The main anticipated challenge is steric hindrance caused by the methyl group at the 3-position of the glutamic acid residue. This can potentially hinder the access of trifluoroacetic acid (TFA) to the tert-butyl (OtBu) protecting group, leading to incomplete deprotection.

Q2: Are there any specific side reactions I should be aware of with this modified residue?

While specific side reactions for 3-Me-Glu are not extensively documented, general side reactions during cleavage should be considered. These include oxidation of sensitive residues like methionine and tryptophan, alkylation of tryptophan by carbocations generated from protecting groups, and aspartimide formation if aspartic acid is present.[1] O-methylation of glutamic acid side chains has been observed when using acidified methanol/water mixtures, so care should be taken with solvent choices during workup.

Q3: Can I use standard cleavage cocktails for peptides with this compound?

Yes, standard cleavage cocktails are the recommended starting point. However, due to potential steric hindrance, you may need to optimize the cleavage time and scavenger composition. A trial cleavage on a small amount of resin is highly recommended to determine the optimal conditions.[2]

Q4: How does the 3-methyl group affect the stability of the peptide backbone during cleavage?

There is no direct evidence to suggest that the 3-methyl group significantly alters the stability of the peptide backbone under standard TFA cleavage conditions. The primary concern remains the efficient removal of the OtBu group.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing this compound.

Problem 1: Incomplete Removal of the OtBu Protecting Group

Symptoms:

  • Mass spectrometry data shows a persistent +56 Da mass addition to the expected peptide mass.

  • The HPLC chromatogram displays a more hydrophobic (later eluting) peak corresponding to the partially protected peptide.

Possible Causes:

  • Steric Hindrance: The 3-methyl group is sterically hindering the access of TFA to the OtBu ester.

  • Insufficient Cleavage Time: The reaction time is not long enough for complete deprotection.

  • Inadequate TFA Concentration: The concentration of TFA in the cleavage cocktail is too low.

Solutions:

Solution IDProposed SolutionRationale
S1-1Extend Cleavage Time: Allows more time for the sterically hindered deprotection to proceed to completion.
Increase the cleavage reaction time in increments (e.g., from 2 hours to 4-6 hours). Monitor the progress by cleaving a small aliquot of resin at different time points and analyzing by MS.
S1-2Increase Scavenger Concentration: While seemingly counterintuitive, some scavengers can help to swell the resin and may improve access to the cleavage site.
Increase the concentration of a scavenger like triisopropylsilane (TIS).
S1-3Perform a Repeat Cleavage: If the first cleavage is incomplete, a second treatment with a fresh cleavage cocktail can help to remove the remaining protecting groups.[3]
After filtering the peptide from the first cleavage, wash the resin and subject it to a second round of cleavage with a fresh cocktail.
Problem 2: Low Cleavage Yield

Symptoms:

  • The final yield of the crude peptide is lower than expected.

  • Significant amounts of peptide remain on the resin after cleavage (can be checked by a small-scale re-cleavage of the used resin).

Possible Causes:

  • Incomplete Cleavage from the Resin: The linkage to the resin is not being efficiently cleaved.

  • Peptide Precipitation on Resin: The cleaved peptide may be precipitating on the resin beads.

  • Steric hindrance from the 3-Me-Glu residue affecting resin linker accessibility.

Solutions:

Solution IDProposed SolutionRationale
S2-1Increase Cleavage Cocktail Volume: A larger volume of the cleavage cocktail can improve the swelling of the resin and the solubility of the peptide.
Use a higher ratio of cleavage cocktail to resin (e.g., 15-20 mL per gram of resin).
S2-2Modify the Scavenger Cocktail: The choice of scavengers can influence the overall effectiveness of the cleavage.
For peptides containing sensitive residues (e.g., Cys, Met, Trp), ensure an appropriate scavenger cocktail is used (e.g., Reagent K).[1]
S2-3Alter Peptide Precipitation Method: If the peptide is precipitating prematurely, modifying the precipitation step can improve recovery.
Instead of direct precipitation in a large volume of cold ether, first concentrate the TFA solution under a gentle stream of nitrogen before adding cold ether.[3]

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides with 3-Me-Glu(OtBu)

This protocol is a starting point for the cleavage of peptides containing this compound and other non-sensitive amino acids.

  • Resin Preparation:

    • After solid-phase synthesis, ensure the final N-terminal Fmoc group is removed.

    • Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual dimethylformamide (DMF).

    • Dry the resin under high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Use approximately 10-15 mL of the cocktail per gram of resin.

    • Add the cleavage cocktail to the dried resin in a suitable reaction vessel.

    • Allow the mixture to react at room temperature with occasional swirling for 2-4 hours. A longer time may be necessary due to the 3-methyl group.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin from the peptide-containing solution.

    • Wash the resin 2-3 times with a small volume of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether.

    • Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry to determine purity and confirm the removal of the OtBu group.

Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues

This protocol is recommended for peptides containing 3-Me-Glu(OtBu) that also have residues susceptible to side reactions, such as Cys, Met, or Trp.

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1.

  • Cleavage Reaction:

    • Prepare fresh Reagent K: TFA/Phenol/H₂O/Thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/w/v/v/v).[1]

    • Use approximately 10-15 mL of the cocktail per gram of resin.

    • Add the cleavage cocktail to the resin and allow the mixture to react at room temperature with occasional swirling for 2-4 hours.

  • Peptide Isolation and Analysis:

    • Follow the same procedures for peptide isolation and analysis as described in Protocol 1.

Data Presentation

Table 1: Common Cleavage Cocktails
Reagent NameCompositionPrimary Use
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose, for peptides without sensitive residues.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative to cocktails with thioanisole/EDT.[4]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTFor peptides containing sensitive residues like Cys, Met, Trp.[1]

Visualizations

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete OtBu Deprotection (MS shows +56 Da) q1 Was the cleavage time at least 2 hours? start->q1 a1_yes Increase cleavage time to 4-6 hours q1->a1_yes Yes a1_no Extend cleavage time to at least 2 hours q1->a1_no No q2 Is the issue resolved? a1_yes->q2 a1_no->q2 a2_yes Process complete q2->a2_yes Yes a2_no Perform a second cleavage on the resin with fresh cocktail q2->a2_no No end Analyze crude product by MS and HPLC a2_yes->end a2_no->end

Caption: Troubleshooting decision tree for incomplete OtBu deprotection.

General Cleavage Workflow

G cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation cluster_analysis Analysis prep_resin Wash and Dry Peptide-Resin add_cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) prep_resin->add_cocktail react React for 2-4 hours at room temperature add_cocktail->react filter_resin Filter to separate resin react->filter_resin precipitate Precipitate peptide in cold ether filter_resin->precipitate centrifuge Centrifuge and wash pellet precipitate->centrifuge dry Dry crude peptide centrifuge->dry analyze Analyze by HPLC and MS dry->analyze

Caption: General experimental workflow for peptide cleavage.

References

Technical Support Center: HPLC Purification of Peptides Containing Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC purification of peptides incorporating the sterically hindered amino acid, Fmoc-3-Me-Glu(OtBu)-OH. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these complex peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges expected during the HPLC purification of peptides containing 3-Me-Glu(OtBu)?

A1: The main challenges stem from the steric hindrance introduced by the methyl group at the 3-position of the glutamic acid residue. This can lead to:

  • Poor chromatographic resolution: The bulky side chain can cause peak broadening and tailing, making it difficult to separate the target peptide from closely eluting impurities.[1][2][3]

  • Peptide aggregation: The increased hydrophobicity and steric bulk can promote intermolecular interactions, leading to aggregation. Aggregated peptides may precipitate on the column or elute as broad, poorly defined peaks.

  • Formation of diastereomers: The 3-methylglutamic acid introduces a second chiral center, potentially leading to the synthesis of diastereomeric peptides. These isomers can be very difficult to separate by standard reversed-phase HPLC.[4][5]

  • Incomplete coupling during synthesis: The steric hindrance can impede the coupling reaction during solid-phase peptide synthesis (SPPS), resulting in a higher proportion of deletion sequences in the crude product, further complicating purification.

Q2: How does the 3-methyl group on the glutamic acid side chain affect the peptide's retention time in reversed-phase HPLC?

A2: The methyl group increases the hydrophobicity of the amino acid residue.[6][7][8][9] Consequently, peptides containing 3-Me-Glu(OtBu) will generally have a longer retention time on a reversed-phase column compared to their non-methylated counterparts, eluting at a higher concentration of organic solvent.[6][7][8][9] The exact shift in retention time will depend on the overall sequence and folding of the peptide.

Q3: What are the initial signs of a problematic purification for a peptide with 3-Me-Glu(OtBu)?

A3: Early indicators of a challenging purification include:

  • Broad, asymmetrical peaks in the analytical chromatogram of the crude peptide.

  • Multiple, poorly resolved peaks around the expected mass of the target peptide, which could indicate the presence of diastereomers or other closely related impurities.

  • High backpressure during the HPLC run, which may be a sign of peptide precipitation or aggregation on the column.

  • Low recovery of the peptide from the column.

Q4: Can the diastereomers of a 3-Me-Glu containing peptide be separated by standard reversed-phase HPLC?

A4: Separating diastereomers on a standard achiral reversed-phase column (like a C18) can be challenging, as they often have very similar hydrophobicities.[4][10] However, it is sometimes possible by optimizing chromatographic conditions such as the mobile phase, temperature, and gradient slope. In some cases, specialized chiral stationary phases may be required for baseline separation.[5][11][12]

Troubleshooting Guides

This section provides structured guidance for overcoming common issues encountered during the HPLC purification of peptides containing this compound.

Problem 1: Poor Peak Shape (Broadening and Tailing)

dot

References

minimizing deletion sequences with "Fmoc-3-Me-Glu(OtBu)-OH"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis utilizing Fmoc-3-Me-Glu(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this sterically hindered amino acid. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to help minimize deletion sequences and optimize your synthetic outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.

Issue Potential Cause(s) Recommended Solution(s)
High Level of [Glu(OtBu)] Deletion Sequence Detected Incomplete Coupling: The primary reason for deletion sequences is the failure of the amino acid to couple completely to the N-terminus of the growing peptide chain. This is often due to the steric hindrance from the methyl group on the glutamic acid derivative.[1][2][3]1. Optimize Coupling Reagent: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids.[2][4][5] 2. Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[2] 3. Increase Reagent Excess: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).[4] 4. Extend Reaction Time: Longer coupling times (e.g., 2-4 hours or even overnight) can improve yields.[1]
Low Overall Yield of the Final Peptide Peptide Aggregation: The growing peptide chain may aggregate, blocking the N-terminal amine and preventing efficient coupling.[6]1. Solvent Choice: Switch from DMF to NMP or use a mixture of DMF and DCM. In some cases, the addition of chaotropic salts like LiCl can disrupt aggregation. 2. Microwave-Assisted Synthesis: Employing microwave energy can accelerate difficult couplings and help overcome aggregation.[7]
Presence of Unexpected Side Products Racemization: Harsher coupling conditions required for sterically hindered residues can increase the risk of epimerization.[8] Diketopiperazine (DKP) Formation: If the N-terminal two residues are prone to cyclization, DKP formation can occur, cleaving the dipeptide from the resin. This is more common with proline or other N-methylated amino acids in the first or second position.[2]1. Minimize Racemization: Use a coupling reagent known for low racemization levels, such as those incorporating HOAt or OxymaPure. Avoid prolonged pre-activation times.[9] 2. Prevent DKP Formation: If this compound is the second residue, consider using a resin with a bulky linker (e.g., 2-chlorotrityl chloride resin) and couple the third amino acid immediately after the deprotection of the second.[2]
False Negative Coupling Test Unreliable Colorimetric Test: The standard Kaiser test may give a false negative (yellow beads) with sterically hindered N-terminal residues, as the primary amine is less accessible.1. Alternative Monitoring: Use the bromophenol blue test, which is more reliable for monitoring couplings to hindered amines. A blue or green color indicates incomplete coupling, while yellow signifies completion.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The methyl group at the 3-position of the glutamic acid side chain introduces significant steric hindrance. This bulkiness physically obstructs the approach of the activated carboxyl group to the free amine of the growing peptide chain, slowing down the reaction kinetics and leading to incomplete coupling.[3][7] This can result in the formation of deletion sequences, where the final peptide is missing the intended glutamic acid residue.[3]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids, high-reactivity coupling reagents are recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimides. Reagents such as HATU, HCTU, PyAOP, and COMU are considered among the most efficient for these challenging couplings.[2][9]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[2] This technique is employed when a single coupling is likely to be incomplete, which is often the case with sterically hindered residues like this compound. It is a proactive strategy to maximize the coupling efficiency and minimize the formation of deletion sequences.

Q4: Can I use standard Fmoc-SPPS protocols for this amino acid?

A4: While the fundamental steps of the Fmoc-SPPS cycle remain the same, standard protocols often need to be modified to successfully incorporate sterically hindered amino acids. These modifications may include using more potent coupling reagents, increasing reaction times, performing double couplings, and potentially using microwave assistance to enhance coupling efficiency.[4][7]

Q5: How can I monitor the completion of the coupling reaction for this compound?

A5: While the Kaiser test is commonly used to detect free primary amines, it can be unreliable for sterically hindered residues. The bromophenol blue test is a recommended alternative.[4] A blue to green color indicates the presence of unreacted amines (incomplete coupling), while a yellow color suggests the reaction is complete.[3]

Data Presentation

The choice of coupling reagent is critical for minimizing deletion sequences when working with sterically hindered amino acids. The following table summarizes the performance of common coupling reagents based on their effectiveness in similar challenging couplings.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acid Couplings

Coupling ReagentReagent TypeBase RequiredKey AdvantagesConsiderations
HBTU/HCTU Uronium/Aminium SaltDIPEA/NMMWidely used, cost-effective.May be less effective for highly hindered couplings.[4]
HATU Uronium/Aminium SaltDIPEA/NMMHighly effective for sterically hindered and N-methylated amino acids.[2][5]Requires a non-nucleophilic base like DIPEA.
PyBOP Phosphonium SaltDIPEA/NMMEffective for hindered couplings, lower risk of racemization compared to some uronium salts.Byproducts can be more difficult to wash away.
COMU Uronium/Aminium SaltDIPEA/NMMHigh coupling efficiency, comparable to HATU, with improved safety profile (non-explosive byproducts).[9]Generally more expensive.
PyBrOP Phosphonium SaltDIPEAExtremely reactive, can be used for the most difficult couplings.Higher cost and potential for side reactions if not used carefully.[2]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed to maximize the coupling efficiency of the sterically hindered this compound.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound

  • HATU (or another potent coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Bromophenol blue solution in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU (relative to resin loading) in DMF or NMP.

    • Add 8 equivalents of DIPEA to the mixture and agitate for 1-2 minutes.

  • First Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Monitoring and Decision for Second Coupling:

    • Remove a small sample of resin beads and wash them with DMF.

    • Perform the bromophenol blue test. If the beads are blue or green, proceed with a second coupling.

  • Second Coupling (Double Coupling):

    • Drain the reaction vessel and wash the resin with DMF (3 times).

    • Repeat steps 3 and 4 with fresh reagents.

  • Washing:

    • Once the coupling is complete (bromophenol blue test is yellow), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle.

Protocol 2: Bromophenol Blue Test

Procedure:

  • After the coupling step, remove a small sample of resin (approx. 10-20 beads).

  • Wash the beads thoroughly with methanol in a small test tube.

  • Add 1-2 drops of the bromophenol blue solution in DMF.

  • Observe the color of the beads and the solution.

    • Yellow: Coupling is complete.

    • Blue/Green: Incomplete coupling, free amines are present.

Visualizations

SPPS_Workflow_Hindered Resin Start: Peptide-Resin Swell Swell Resin (DMF/NMP) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple1 1st Coupling (2 hours) Wash1->Couple1 Activate Pre-activate Amino Acid (this compound + HATU + DIPEA) Activate->Couple1 Monitor Monitoring (Bromophenol Blue Test) Couple1->Monitor Couple2 2nd Coupling (2 hours) Monitor->Couple2 Incomplete Wash2 Wash (DMF/DCM) Monitor->Wash2 Complete Couple2->Wash2 Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Incomplete Incomplete Complete Complete

Caption: Optimized workflow for coupling sterically hindered this compound.

Troubleshooting_Logic Start Deletion Sequence Detected? Cause Likely Incomplete Coupling (Steric Hindrance) Start->Cause Solution1 Use Potent Coupling Reagent (e.g., HATU, COMU) Cause->Solution1 Solution2 Perform Double Coupling Cause->Solution2 Solution3 Extend Reaction Time (2-4 hours) Cause->Solution3 Solution4 Consider Microwave Synthesis Cause->Solution4 Verify Verify with Bromophenol Blue Test, not Kaiser Cause->Verify

References

Technical Support Center: Analysis of 3-Methylated Peptides in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of 3-methylation, particularly 3-methylhistidine, on peptide fragmentation in mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of 3-methylhistidine on peptide fragmentation in Collision-Induced Dissociation (CID)?

A1: The presence of a histidine residue, including 3-methylhistidine, can lead to enhanced cleavage of the peptide bond C-terminal to the histidine residue. This is a known effect for peptides containing basic residues. However, specific, universally accepted diagnostic ions or neutral losses that are unique to the 3-methylhistidine modification and allow for its unambiguous identification directly from CID spectra are not well-documented in current literature.

Q2: Can Electron Transfer Dissociation (ETD) be used to confidently identify the location of 3-methylhistidine?

A2: ETD is generally effective for localizing post-translational modifications because it tends to preserve labile modifications on the peptide backbone. While ETD will likely keep the methyl group attached to the histidine side chain and produce c- and z-type fragment ions that localize the modification to the histidine residue, it does not inherently provide fragment ions that can distinguish between the 3-methyl and 1-methyl isomers.

Q3: How can I distinguish between 1-methylhistidine and 3-methylhistidine in a peptide using mass spectrometry?

A3: Distinguishing between these two isomers by their fragmentation patterns alone is a significant challenge. The most reliable method for separating and identifying these isomers is through chromatographic separation prior to mass spectrometric analysis, often using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). Ion mobility mass spectrometry has also been shown to be effective in separating the isomeric peptidoforms.[1][2]

Q4: Are there known characteristic neutral losses for 3-methylhistidine during CID?

A4: While peptides containing histidine can exhibit neutral losses, there are no well-established, unique neutral losses that are considered diagnostic for the 3-methylhistidine modification itself. Researchers should be cautious when assigning a modification based solely on an observed neutral loss without further validation.

Q5: Does 3-methylation affect proteolytic digestion?

A5: Methylation of the peptide backbone (N-methylation) has been shown to inhibit proteolytic cleavage. While 3-methylation occurs on the histidine side chain, the added steric bulk of the methyl group could potentially influence the efficiency of cleavage by proteases like trypsin at nearby cleavage sites, although this effect is not as pronounced as with backbone modifications.

Troubleshooting Guides

Problem 1: Inability to Distinguish Between 1-Methylhistidine and 3-Methylhistidine Peptides
  • Symptom: Two peptides with the same mass and similar retention times are observed, and fragmentation data cannot differentiate between the two isomers.

  • Potential Cause: Co-elution of the 1-methylhistidine and 3-methylhistidine containing peptides. Standard reversed-phase chromatography may not be sufficient to separate these isomers.

  • Recommended Solution:

    • Optimize Chromatography: Implement a HILIC separation method. The difference in polarity between the two isomers is often sufficient for baseline separation with HILIC.

    • Adjust Mobile Phase: Experiment with different mobile phase compositions and pH to enhance separation.

    • Consider Ion Mobility MS: If available, ion mobility spectrometry can separate the isomers in the gas phase based on their different collision cross-sections.[1][2]

Problem 2: Poor Fragmentation of a 3-Methylated Peptide
  • Symptom: The MS/MS spectrum of a peptide suspected to be 3-methylated shows low sequence coverage.

  • Potential Cause:

    • Charge State: The precursor ion may have a low charge state, which can lead to less efficient fragmentation in ETD.

    • Proton Sequestration: In CID, the basicity of the methylated histidine and other basic residues can sequester the proton, leading to limited fragmentation along the backbone.

  • Recommended Solution:

    • Optimize Fragmentation Method: If using CID, try increasing the collision energy. If the peptide is of a higher charge state (3+ or more), ETD is likely to yield better fragmentation and more complete sequence coverage.

    • Use Complementary Fragmentation: If your instrument allows, acquiring both CID and ETD spectra for the same precursor can provide complementary fragmentation information.

Problem 3: Unexpected Mass Shifts or Modifications
  • Symptom: The observed mass of the peptide does not correspond to the expected mass of the 3-methylated peptide.

  • Potential Cause:

    • Other Modifications: The peptide may have other modifications, such as oxidation or deamidation, that occurred during sample preparation.

    • Incorrect Precursor Assignment: The instrument may have incorrectly assigned the monoisotopic peak of the precursor ion.

  • Recommended Solution:

    • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain an accurate mass measurement of the precursor ion. This can help to narrow down the possible elemental compositions and identify any unexpected modifications.

    • Database Search Parameters: Ensure that your database search parameters include potential variable modifications that are common artifacts of sample preparation.

    • Manual Spectral Interpretation: Manually inspect the MS/MS spectrum to look for evidence of other modifications.

Quantitative Data

For quantitative analysis of 3-methylhistidine, Multiple Reaction Monitoring (MRM) is a common approach. The following table provides MRM transitions for the analysis of free 1-methylhistidine and 3-methylhistidine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
1-Methylhistidine170.1126.1
3-Methylhistidine170.1124.1
Data from a study on the quantification of 1- and 3-methylhistidine in human urine using UPLC-MS/MS.[3][4]

Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion for LC-MS/MS Analysis

This protocol provides a general workflow for the digestion of proteins prior to the analysis of methylated peptides.

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0).

  • Reduction:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Dilution and Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the sample using a nano-LC system coupled to a high-resolution mass spectrometer.

Protocol 2: UPLC-MS/MS for Separation and Quantification of 1- and 3-Methylhistidine

This protocol is adapted from a method for the analysis of free methylhistidine isomers in biological fluids.[5]

  • Sample Preparation:

    • To 100 µL of plasma or urine, add an appropriate internal standard (e.g., isotopically labeled 1- and 3-methylhistidine).

    • Precipitate proteins by adding 400 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the sample in the initial mobile phase.

  • UPLC Conditions:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from high organic to high aqueous (e.g., 95% B to 40% B over several minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As listed in the quantitative data table above.

Visualizations

experimental_workflow Experimental Workflow for 3-Methylated Peptide Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation protein_extraction Protein Extraction in_solution_digestion In-Solution Digestion (Trypsin) protein_extraction->in_solution_digestion desalting Desalting (C18) in_solution_digestion->desalting lc_separation LC Separation (HILIC for Isomers) desalting->lc_separation ms_analysis MS Analysis (Precursor Scan) lc_separation->ms_analysis msms_fragmentation MS/MS Fragmentation (CID/ETD) ms_analysis->msms_fragmentation database_search Database Search msms_fragmentation->database_search manual_validation Manual Validation database_search->manual_validation

Caption: Workflow for the analysis of 3-methylated peptides.

troubleshooting_logic Troubleshooting Isomer Differentiation start Indistinguishable Isomers in MS/MS check_chromatography Review Chromatographic Separation start->check_chromatography is_separation_adequate Is Separation Adequate? check_chromatography->is_separation_adequate optimize_hplc Optimize HPLC: - Use HILIC Column - Adjust Gradient/pH is_separation_adequate->optimize_hplc No no_solution Differentiation by Fragmentation is a Known Challenge is_separation_adequate->no_solution Yes consider_imms Consider Ion Mobility MS optimize_hplc->consider_imms end_solution Isomers Differentiated optimize_hplc->end_solution consider_imms->end_solution

Caption: Troubleshooting logic for differentiating methylated isomers.

References

strategies for confirming incorporation of "Fmoc-3-Me-Glu(OtBu)-OH"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-3-Me-Glu(OtBu)-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming the successful incorporation of this modified amino acid and to troubleshoot potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in confirming the incorporation of this compound?

A1: The main challenge lies in differentiating the methylated glutamic acid residue from its unmodified counterpart and other potential side-products. The addition of a single methyl group results in a small mass shift and subtle changes in chromatographic and spectroscopic properties, requiring high-resolution analytical techniques for unambiguous confirmation.

Q2: Will the 3-methyl group on the glutamic acid side chain significantly alter the retention time of my peptide in reverse-phase HPLC?

A2: Yes, you can expect a shift in retention time. The methyl group increases the hydrophobicity of the amino acid side chain. In reverse-phase HPLC, this will typically lead to a longer retention time compared to the corresponding peptide containing an unmodified glutamic acid residue. The exact shift will depend on the overall sequence and the specific HPLC conditions.

Q3: Can I use standard mass spectrometry techniques to confirm the incorporation?

A3: Yes, high-resolution mass spectrometry (HRMS) is a critical tool. You will need to look for a specific mass increase in your peptide corresponding to the addition of a methyl group (+14.01565 Da). Tandem mass spectrometry (MS/MS) can further help to pinpoint the location of the modification within the peptide sequence.

Q4: Are there any specific considerations for NMR analysis of peptides containing 3-Me-Glu?

A4: In ¹H NMR, you should look for a new signal corresponding to the methyl group protons, typically a doublet in the aliphatic region. In ¹³C NMR, a new carbon signal will also be present. 2D NMR techniques like HSQC and HMBC are essential to unambiguously assign these signals to the 3-position of the glutamic acid residue.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound.

Problem Potential Cause Recommended Solution
Mass spectrometry shows a mixed population of peptide with and without the methyl group. Incomplete coupling of this compound.Optimize coupling conditions. Increase the coupling time, use a more efficient coupling reagent (e.g., HATU, HCTU), or perform a double coupling for this residue.
Steric hindrance due to the methyl group affecting coupling efficiency.Consider using a lower substitution resin to reduce steric hindrance between peptide chains.
HPLC analysis shows a broad or tailing peak for the desired peptide. On-column aggregation of the peptide.Modify the HPLC gradient to be shallower. Increase the column temperature slightly. Add a small percentage of a different organic solvent (e.g., isopropanol) to the mobile phase.
Presence of diastereomers if the stereochemistry of this compound is not pure.Verify the stereochemical purity of the starting amino acid material. Chiral HPLC may be necessary to separate diastereomers.
Tandem MS/MS spectra are difficult to interpret and do not clearly show the location of the methylation. The fragmentation pattern is complex or the key fragment ions are of low intensity.Optimize the collision energy in your MS/MS experiment. Consider using a different fragmentation method if available (e.g., ETD instead of CID).
The methyl group is lost during fragmentation.Look for a neutral loss of 14 Da in the MS/MS spectrum, which can be indicative of the methyl group's presence.
NMR signals for the 3-Me-Glu residue are overlapped with other signals. The chemical environment of the peptide is causing signal overlap.Acquire 2D NMR spectra (COSY, TOCSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity. Changing the solvent or temperature may also help to improve signal dispersion.

Quantitative Data Summary

The following tables provide estimated quantitative data to aid in the analysis of peptides containing 3-Methyl-Glutamic acid. Note that these are estimations and actual values may vary based on the peptide sequence and experimental conditions.

Table 1: Estimated Mass Spectrometry Data

ParameterValue
Monoisotopic Mass of this compound ~439.215 g/mol
Mass Difference (3-Me-Glu vs. Glu) +14.01565 Da
Expected Mass Shift in Peptide (incorporation) +14.01565 Da

Table 2: Estimated HPLC Retention Time Shift

Peptide CharacteristicEstimated Retention Time Change (vs. unmodified Glu peptide)
Short to medium-sized peptides +1 to +5 minutes (on a standard C18 column with a 30-minute gradient)
Highly hydrophobic peptides May show a more pronounced increase in retention time

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for the 3-Methyl Group

NucleusEstimated Chemical Shift (ppm)Multiplicity
¹H (Methyl protons) 0.9 - 1.2Doublet
¹³C (Methyl carbon) 15 - 20Quartet (in proton-coupled spectrum)

Experimental Protocols

Mass Spectrometry Analysis for Incorporation Confirmation
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in 50% acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the peptide. Look for the [M+H]⁺ ion (or other charge states) and confirm that the measured mass corresponds to the theoretical mass of the peptide containing the 3-Me-Glu residue.

  • Tandem MS/MS: Select the precursor ion of the methylated peptide for fragmentation.

  • Data Analysis: Analyze the fragmentation pattern to confirm the amino acid sequence. Look for the characteristic mass shift of +14 Da in the fragment ions containing the 3-Me-Glu residue.

HPLC Analysis for Purity and Incorporation Assessment
  • Column: Use a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: Run a linear gradient from 5% to 95% B over 30 minutes.

  • Detection: Monitor the elution profile at 220 nm.

  • Analysis: Compare the chromatogram of the peptide containing 3-Me-Glu with a standard of the unmodified peptide if available. The methylated peptide should have a longer retention time. Assess the purity of the methylated peptide by integrating the peak area.

NMR Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O with DSS as an internal standard).

  • ¹H NMR: Acquire a 1D ¹H NMR spectrum. Look for a doublet signal in the aliphatic region (around 0.9-1.2 ppm) corresponding to the methyl group protons.

  • 2D NMR:

    • COSY/TOCSY: Use these experiments to identify the spin system of the 3-Me-Glu residue and to confirm the coupling between the methyl group protons and the H-3 proton.

    • HSQC: This experiment will correlate the methyl protons to the methyl carbon, confirming their direct bond.

    • HMBC: This experiment will show long-range correlations from the methyl protons to other carbons in the residue, which is crucial for confirming the position of the methyl group at C-3.

  • Data Analysis: Assign all relevant proton and carbon signals for the 3-Me-Glu residue to unambiguously confirm its structure and incorporation.

Visual Workflow

The following diagram illustrates a general workflow for confirming the successful incorporation of this compound into a synthetic peptide.

start Start: Peptide Synthesis with This compound cleavage Cleavage from Resin & Deprotection start->cleavage purification Crude Peptide Purification (Reverse-Phase HPLC) cleavage->purification analysis Analytical Confirmation purification->analysis ms Mass Spectrometry (LC-MS & MS/MS) analysis->ms Primary Method hplc Analytical HPLC analysis->hplc Purity Check nmr NMR Spectroscopy (1D & 2D) analysis->nmr Structural Detail confirm_mass Confirm Molecular Weight (+14 Da shift) ms->confirm_mass confirm_sequence Confirm Sequence & Methylation Site ms->confirm_sequence confirm_purity Assess Purity & Retention Time Shift hplc->confirm_purity confirm_structure Confirm Structure & Methyl Group Position nmr->confirm_structure success Incorporation Confirmed confirm_mass->success Correct troubleshoot Troubleshoot Synthesis or Purification confirm_mass->troubleshoot Incorrect confirm_sequence->success Correct confirm_sequence->troubleshoot Incorrect confirm_purity->success Correct confirm_purity->troubleshoot Incorrect confirm_structure->success Correct confirm_structure->troubleshoot Incorrect

Caption: Workflow for confirming this compound incorporation.

handling and stability issues of "Fmoc-3-Me-Glu(OtBu)-OH"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling and stability issues related to Fmoc-3-Me-Glu(OtBu)-OH. The information is tailored for professionals engaged in peptide synthesis and drug development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. For short-term storage, room temperature is acceptable.[1] Improper storage can lead to degradation of the Fmoc group.

Q2: What is the recommended solvent for dissolving this compound during solid-phase peptide synthesis (SPPS)?

A2: N,N-Dimethylformamide (DMF) is the most commonly used solvent for SPPS and is generally suitable for dissolving Fmoc-amino acids. However, for sterically hindered amino acids like this compound, which may be prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a better choice due to its superior solvating properties.[2][3] In cases of severe aggregation, a mixture of NMP/DMSO or the addition of chaotropic salts like LiCl might be beneficial.[4]

Q3: What are the potential side reactions associated with the use of this compound in SPPS?

A3: The primary potential side reactions include:

  • Incomplete Coupling: Due to the steric hindrance from the 3-methyl group, coupling reactions may be slower and less efficient.

  • Pyroglutamate Formation: If the 3-Me-Glu residue is at the N-terminus of the peptide, it can cyclize to form pyroglutamate, especially under basic or acidic conditions.[5][6][7]

  • Aspartimide Formation (if applicable to glutamic acid derivatives): While more common with aspartic acid, glutamic acid derivatives can also undergo a similar side reaction under basic conditions, leading to the formation of a cyclic imide.[8]

Q4: How can I monitor the completion of coupling and deprotection steps when using this sterically hindered amino acid?

A4: The Kaiser test is a common method to qualitatively monitor the completion of a coupling reaction by detecting free primary amines.[4] For monitoring Fmoc deprotection, the UV absorbance of the dibenzofulvene-piperidine adduct in the wash solution can be measured.[9]

Section 2: Troubleshooting Guides

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test double_coupling Perform Double Coupling start->double_coupling re_evaluate_reagents Re-evaluate Coupling Reagents double_coupling->re_evaluate_reagents Still Positive proceed Proceed to Deprotection double_coupling->proceed Negative Test extend_time Extend Coupling Time re_evaluate_reagents->extend_time change_solvent Optimize Solvent System extend_time->change_solvent use_stronger_reagent Use More Potent Coupling Reagent change_solvent->use_stronger_reagent cap_unreacted (Optional) Cap Unreacted Amines use_stronger_reagent->cap_unreacted Still Positive use_stronger_reagent->proceed Negative Test cap_unreacted->proceed G start N-terminal 3-Me-Glu control_ph Maintain pH between 6.0 and 7.0 start->control_ph direct_coupling Couple Pyroglutamic Acid Directly start->direct_coupling Alternative Strategy mild_deprotection Use Mild Deprotection Conditions control_ph->mild_deprotection additives Consider Additives in Deprotection Solution mild_deprotection->additives result Minimized Pyroglutamate Formation additives->result direct_coupling->result G start Start of Cycle deprotection Fmoc Deprotection (Extended Time) start->deprotection wash1 Thorough Washing deprotection->wash1 coupling Coupling (Potent Reagent, Extended Time) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Washing kaiser_test->wash2 Negative double_couple Double Coupling kaiser_test->double_couple Positive end_cycle End of Cycle wash2->end_cycle double_couple->kaiser_test

References

Validation & Comparative

A Comparative Guide to Fmoc-3-Me-Glu(OtBu)-OH and Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid derivatives is critical to achieving high yields and purity of the target peptide. This guide provides a comprehensive comparison of the standard Fmoc-Glu(OtBu)-OH and its methylated analogue, Fmoc-3-Me-Glu(OtBu)-OH, offering insights into their respective performance, applications, and the experimental considerations for their use.

Introduction to the Amino Acid Derivatives

Fmoc-Glu(OtBu)-OH is a widely used and foundational building block in Fmoc-based SPPS. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group, which is removable under acidic conditions, offering an orthogonal protection strategy. This derivative is known for its high coupling efficiency and reliability in the synthesis of a broad range of peptides.

This compound is a specialized derivative of glutamic acid, featuring a methyl group at the 3-position (beta-carbon) of the amino acid backbone. This modification introduces a chiral center and additional steric bulk near the peptide bond. The incorporation of 3-methyl-glutamic acid can be found in some natural lipopeptide antibiotics, such as daptomycin. In synthetic peptides, this modification can be used to introduce conformational constraints, enhance metabolic stability, or probe structure-activity relationships.

Chemical Structures

Caption: Chemical structures of Fmoc-Glu(OtBu)-OH and this compound.

Performance Comparison in SPPS

The primary difference in the performance of these two derivatives in SPPS arises from the steric hindrance introduced by the 3-methyl group in this compound. This additional bulk can significantly impact coupling efficiency and kinetics.

ParameterFmoc-Glu(OtBu)-OHThis compound
Primary Application Standard incorporation of glutamic acid in Fmoc-SPPS.Introduction of conformational constraints, metabolic stability, or for synthesizing analogues of natural products.
Coupling Efficiency High (typically >99% with standard coupling reagents).Expected to be lower due to steric hindrance; may require optimized conditions.
Side Reaction Profile - Pyroglutamate formation (especially at the N-terminus).- Aspartimide formation (under basic conditions).- Side reactions from t-butyl cations during cleavage (requires scavengers).Similar to Fmoc-Glu(OtBu)-OH, but with a higher risk of incomplete coupling leading to deletion sequences.
Purity of Crude Peptide Generally high, sequence-dependent.Potentially lower due to incomplete couplings, requiring more rigorous purification.
Ease of Use in SPPS Standard, straightforward protocols are well-established.Requires specialized protocols for sterically hindered amino acids.

Experimental Protocols

Standard Protocol for Fmoc-Glu(OtBu)-OH in SPPS

This protocol outlines the standard manual steps for incorporating Fmoc-Glu(OtBu)-OH into a peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Glu(OtBu)-OH:

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin extensively with DMF and dichloromethane (DCM

The Strategic Advantage of Fmoc-3-Me-Glu(OtBu)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance peptide stability and conformational control, the use of modified amino acids is a cornerstone of modern peptide chemistry. This guide provides a detailed comparison of Fmoc-3-Me-Glu(OtBu)-OH and its conventional counterpart, Fmoc-Glu(OtBu)-OH, offering insights into the strategic advantages conferred by beta-methylation.

The introduction of a methyl group at the 3-position of the glutamic acid side chain in this compound offers distinct benefits over the standard Fmoc-Glu(OtBu)-OH. These advantages primarily revolve around increased proteolytic resistance and the ability to induce specific secondary structures in the resulting peptides. While direct, head-to-head quantitative comparisons in coupling efficiency are not extensively documented in publicly available literature, the known effects of beta-methylation allow for a robust qualitative and theoretical comparison.

Performance Comparison: A Data-Driven Overview

The decision to incorporate this compound into a peptide sequence is driven by the desired final properties of the peptide. The beta-methyl group introduces steric hindrance and conformational constraints that can significantly impact the peptide's biological activity and stability.

FeatureThis compoundFmoc-Glu(OtBu)-OHRationale & Supporting Evidence
Conformational Control Induces stable secondary structures (e.g., β-turns, helices)Flexible, adopts various conformationsThe methyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds of the glutamic acid side chain, leading to a more defined peptide backbone conformation. This is a known strategy for stabilizing specific secondary structures.
Proteolytic Stability Enhanced resistance to enzymatic degradationSusceptible to cleavage by proteasesThe steric bulk of the beta-methyl group can hinder the approach of proteolytic enzymes, thereby increasing the in-vivo half-life of the peptide. This is a well-established principle for designing more stable peptide therapeutics.
Pyroglutamate Formation Potentially reduced tendencyProne to N-terminal cyclizationN-terminal glutamic acid can cyclize to form pyroglutamate, an often-undesired side reaction. The steric hindrance from the 3-methyl group may disfavor the conformation required for this intramolecular reaction, although specific experimental data on this is limited.
Coupling Efficiency May require optimized coupling conditionsHigh coupling efficiency with standard protocolsThe increased steric bulk of the methylated amino acid can slightly decrease coupling efficiency. Optimization of coupling reagents (e.g., using HATU or HCTU) and longer reaction times may be necessary to ensure complete incorporation.

Experimental Protocols

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) follows a standard protocol with minor modifications to account for the potential for slower coupling kinetics.

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (0.1 mmol) in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling:

  • For Fmoc-Glu(OtBu)-OH (Standard):

    • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (0.4 mmol, 4 eq), HCTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • For this compound (Modified):

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF.

    • Pre-activate the mixture for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. A longer coupling time is recommended to overcome potential steric hindrance.

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive (blue beads), repeat the coupling step.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

6. Repetitive Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

8. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key chemical structures and the overall workflow of solid-phase peptide synthesis.

cluster_0 Chemical Structures cluster_1 Key Advantages Fmoc_Glu Fmoc-Glu(OtBu)-OH Fmoc_3_Me_Glu This compound Conformational_Control Conformational Control Fmoc_3_Me_Glu->Conformational_Control induces Proteolytic_Stability Proteolytic Stability Fmoc_3_Me_Glu->Proteolytic_Stability enhances

Key advantages of this compound.

Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Wash (DMF, DCM) Fmoc_Deprotection->Washing_1 Final_Cleavage Final Cleavage & Deprotection (TFA) Fmoc_Deprotection->Final_Cleavage Final Cycle Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing_1->Coupling Washing_2 Wash (DMF) Coupling->Washing_2 Kaiser_Test Kaiser Test Washing_2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection  Negative (Complete) Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive (Incomplete) Repeat_Coupling->Coupling

Solid-Phase Peptide Synthesis Workflow.

A Comparative Analysis of Coupling Efficiency: Methylated vs. Non-Methylated Glutamate Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the coupling efficiency of the endogenous neurotransmitter glutamate and its synthetic, methylated counterparts, N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), with their respective ionotropic glutamate receptors (iGluRs). This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

The data presented herein, compiled from multiple studies, offers a quantitative comparison of binding affinities and receptor activation, alongside detailed experimental protocols and signaling pathway diagrams to provide a comprehensive overview of the functional differences between these critical ligands.

Quantitative Comparison of Agonist Coupling Efficiency

The coupling efficiency of an agonist to its receptor is a critical determinant of the physiological response. This is often quantified by two key parameters: the equilibrium dissociation constant (Kd) and the half-maximal effective concentration (EC50). Kd represents the affinity of a ligand for a receptor, with a lower value indicating higher affinity. EC50 is a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum effect, indicating the agonist's potency.

Receptor SubtypeAgonistKd (nM)EC50 (µM)Source
NMDA Receptor L-GlutamateHigh Affinity (qualitative)1.7[1]
NMDALower Affinity than Glutamate (qualitative)36[1][2]
AMPA Receptor (GluA2 subunit) L-Glutamate~33,000 (low-affinity) / ~800 (high-affinity)66 - 296[3][4]
AMPANot explicitly found11 - 66.2[4][5]

Note: The affinity of glutamate for the AMPA receptor can exist in high and low-affinity states.[3] Recombinantly expressed receptors often exhibit higher affinity than native brain receptors.[3]

Experimental Methodologies

The determination of Kd and EC50 values relies on precise experimental techniques. The two primary methods employed in the cited studies are radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay for Determining Kd

Radioligand binding assays are a powerful tool for characterizing the affinity of a ligand for its receptor.[6] This method involves the use of a radioactively labeled ligand that binds specifically to the receptor of interest.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue Homogenization centrifuge1 Centrifugation (low speed) tissue->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifugation (high speed) supernatant1->centrifuge2 pellet Resuspend Pellet (Membrane Fraction) centrifuge2->pellet incubation Incubate Membranes with Radioligand & Competitor pellet->incubation filtration Rapid Filtration incubation->filtration washing Wash to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting washing->scintillation cpm Counts Per Minute (CPM) scintillation->cpm binding_curve Generate Binding Curve cpm->binding_curve kd_calc Calculate Kd binding_curve->kd_calc

Caption: Workflow for a Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.[7][8]

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cellular debris.[7]

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[9]

    • Resuspend the final pellet in a buffer and determine the protein concentration.[9]

  • Competitive Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site).[10]

    • Add varying concentrations of the unlabeled competitor ligand (e.g., L-glutamate or NMDA).

    • Incubate the mixture to allow binding to reach equilibrium.[9]

  • Separation and Quantification:

    • Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.[9]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[9]

    • Measure the radioactivity retained on the filters using liquid scintillation counting.[9]

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (and thus Kd) value using the Cheng-Prusoff equation.[7]

Whole-Cell Patch-Clamp Electrophysiology for Determining EC50

Whole-cell patch-clamp electrophysiology is a technique used to measure the ion flow through receptor channels in response to agonist application, allowing for the determination of agonist potency (EC50).[11][12]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis slice Prepare Acute Brain Slices or Cultured Neurons chamber Transfer to Recording Chamber slice->chamber patch Establish Whole-Cell Patch Clamp chamber->patch agonist Perfuse with Increasing Agonist Concentrations patch->agonist record Record Ionic Currents agonist->record current Measure Current Amplitude record->current dose_response Construct Dose-Response Curve current->dose_response ec50_calc Calculate EC50 dose_response->ec50_calc

Caption: Workflow for EC50 Determination via Electrophysiology.

Detailed Protocol:

  • Cell Preparation:

    • Prepare acute brain slices or use cultured neurons expressing the glutamate receptor of interest.[13]

    • Place the preparation in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Whole-Cell Recording:

    • Using a micropipette, form a high-resistance seal with the membrane of a target neuron and then rupture the membrane patch to gain electrical access to the cell's interior (whole-cell configuration).[11]

    • Voltage-clamp the neuron at a specific holding potential (e.g., -60 mV) to measure agonist-evoked currents.[11]

  • Agonist Application:

    • Apply the agonist (L-glutamate, NMDA, or AMPA) at various concentrations to the perfusion solution.[14]

    • To isolate specific receptor currents, pharmacological blockers for other receptor types are often included in the aCSF (e.g., using an NMDA receptor antagonist to isolate AMPA receptor currents).[11]

  • Data Analysis:

    • Measure the peak amplitude of the inward current at each agonist concentration.

    • Normalize the responses to the maximal response and plot them against the logarithm of the agonist concentration to generate a dose-response curve.

    • Fit the curve with a sigmoidal function to determine the EC50 value.

Signaling Pathways

The binding of glutamate or its synthetic analogs to ionotropic receptors initiates a cascade of intracellular events. While both NMDA and AMPA receptors are ligand-gated ion channels, their activation leads to distinct downstream signaling.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor is unique in that it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a magnesium ion (Mg²⁺) block.[15] The subsequent influx of Ca²⁺ acts as a critical second messenger.

G cluster_membrane Postsynaptic Membrane cluster_cytosol Intracellular Signaling NMDAR NMDA Receptor Ca_influx Ca2+ Influx NMDAR->Ca_influx Glutamate Glutamate Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Depolarization Depolarization (removes Mg2+ block) Depolarization->NMDAR CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC nNOS nNOS CaM->nNOS CREB CREB Activation CaMKII->CREB PKC->CREB LTP Long-Term Potentiation (LTP) CREB->LTP Gene Expression

Caption: NMDA Receptor Signaling Cascade.

AMPA Receptor Signaling Pathway

AMPA receptors mediate fast excitatory neurotransmission.[16] Upon glutamate binding, the channel opens, leading to a rapid influx of Na⁺ ions, which causes depolarization of the postsynaptic membrane. This depolarization is crucial for relieving the Mg²⁺ block of nearby NMDA receptors.

G cluster_membrane Postsynaptic Membrane cluster_downstream Downstream Effects AMPAR AMPA Receptor Na_influx Na+ Influx AMPAR->Na_influx Glutamate Glutamate Glutamate->AMPAR Depolarization Depolarization Na_influx->Depolarization NMDAR_activation NMDA Receptor Activation (via depolarization) Depolarization->NMDAR_activation EPSP Fast Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP

Caption: AMPA Receptor Signaling and its Role in Depolarization.

Conclusion

The comparative analysis reveals distinct coupling efficiencies between the endogenous neurotransmitter glutamate and its synthetic methylated analogs, NMDA and AMPA. Glutamate demonstrates a high affinity and potent activation of NMDA receptors, while NMDA itself acts as a less potent agonist.[1][2] At the AMPA receptor, both glutamate and AMPA are effective agonists, with AMPA generally exhibiting higher potency.[4][5] These differences in coupling efficiency, underscored by their distinct Kd and EC50 values, are fundamental to their specific roles in fast excitatory neurotransmission and synaptic plasticity. The provided experimental protocols offer a framework for the precise determination of these key pharmacological parameters, and the signaling pathway diagrams illustrate the downstream consequences of receptor activation. This guide serves as a valuable resource for researchers investigating the intricate mechanisms of glutamatergic neurotransmission.

References

The "Magic Methyl" Effect: A Comparative Guide to the Influence of 3-Methyl Groups on Peptide Conformation and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical step in transforming promising candidates into effective therapeutics. The introduction of a simple methyl group, a modification often dubbed the "magic methyl," can profoundly alter a peptide's three-dimensional structure and, consequently, its biological activity. This guide provides a comprehensive comparison of the effects of incorporating a 3-methyl group on peptide conformation and function, supported by experimental data and detailed methodologies.

This guide will delve into the nuanced impacts of different types of methylation, including modifications to the peptide backbone (N-methylation) and the amino acid side-chain (Cα- and Cβ-methylation), with a particular focus on the "3-methyl" position. We will explore how this seemingly minor addition can lead to significant improvements in proteolytic stability, receptor binding affinity, and overall therapeutic potential.

Conformational Consequences of Methylation: A More Rigid Structure

The introduction of a methyl group imposes significant steric constraints on the peptide backbone, restricting the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. This reduction in conformational flexibility can "lock" the peptide into a more defined three-dimensional structure, a process known as pre-organization. By favoring a specific conformation, methylation can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced binding affinity and selectivity.

One of the key conformational changes induced by N-methylation is the disruption of hydrogen-bonding patterns that are crucial for the formation of secondary structures like α-helices and β-sheets. The replacement of an amide proton with a methyl group eliminates a hydrogen bond donor, which can destabilize these structures. However, this disruption can also promote the formation of alternative structures, such as β-turns or more extended conformations, which may be the bioactive conformation for a particular receptor.[1]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Conceptual flow of how 3-methyl group modifications impact peptide conformation and function.

Enhancing Biological Activity and Stability: A Quantitative Look

The conformational changes induced by methylation have a direct and measurable impact on a peptide's biological activity and metabolic stability. By pre-organizing the peptide into its bioactive form, methylation can lead to a significant increase in receptor binding affinity. However, the effect is highly context-dependent; if the induced conformation is not optimal for the receptor's binding pocket, a decrease in affinity can occur.

Perhaps the most significant advantage of methylation is the dramatic increase in proteolytic stability. Proteases, the enzymes that degrade peptides in the body, often recognize and bind to the peptide backbone through hydrogen bonding. N-methylation, by removing a key hydrogen bond donor and introducing steric bulk, effectively shields the peptide bond from enzymatic cleavage.[1]

Comparative Data on Proteolytic Stability

The following table summarizes the impact of N-methylation on the half-life of various peptides in the presence of proteases.

PeptideModificationProteaseHalf-life (t½) of Unmodified PeptideHalf-life (t½) of Methylated PeptideFold Increase in StabilityReference
G-protein-binding peptideN-Me-Lys (P1 position)Trypsin~2.5 min> 42 h> 1000
Melanocortin Peptide AnalogN-methylationIntestinal Homogenate-Maintained Stability-
Antimicrobial Peptide (TA4)N-Methyl-LysSerum~40% remaining after 1h~65% remaining after 1h~1.6[2]
Comparative Data on Receptor Binding Affinity

The influence of methylation on receptor binding affinity is highly dependent on the position of the modification. The following tables provide examples of how N-methylation can modulate the binding affinity (Ki or IC50) of peptide analogs for their receptors.

Somatostatin Analogues [3]

Position of N-Methylationsst1 (Ki, nM)sst2 (Ki, nM)sst3 (Ki, nM)sst4 (Ki, nM)sst5 (Ki, nM)
Unmodified15 ± 20.5 ± 0.111 ± 225 ± 51.8 ± 0.3
N-Me-D-Trp8120 ± 202.5 ± 0.515 ± 3150 ± 300.3 ± 0.1
N-Me-Phe7>1000>1000>1000>1000>1000

Cyclic Enkephalin Analogues [3]

Peptideμ-opioid Receptor (Ki, nM)δ-opioid Receptor (Ki, nM)κ-opioid Receptor (Ki, nM)
c[D-Pen², D-Pen⁵]enkephalin3.5 ± 0.50.2 ± 0.03150 ± 20
N-Me-c[D-Pen², D-Pen⁵]enkephalin15 ± 20.8 ± 0.1250 ± 30

Substance P Antagonist [4]

CompoundReceptor Affinity (IC50, nM)
Biotinyl-apa-[D-Pro⁹, Trp¹¹]SP-
Biotinyl-apa-[D-Pro⁹, MePhe(pBz)¹⁰, Trp¹¹]SPHigh Affinity

Experimental Protocols

Reproducible and rigorous experimental methods are essential for accurately assessing the impact of peptide modifications. Below are detailed protocols for key experiments cited in this guide.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol describes a general method for the on-resin N-methylation of a peptide during solid-phase synthesis.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) and perform the standard coupling of the first amino acid.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

  • o-NBS Protection: Introduce the o-nitrobenzenesulfonyl (o-NBS) protecting group to the free amine by reacting the resin with o-NBS-Cl and a base like diisopropylethylamine (DIEA) in dichloromethane (DCM).

  • Methylation: Methylate the sulfonamide using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

  • o-NBS Deprotection: Remove the o-NBS group using a thiol, such as 2-mercaptoethanol, and a base in DMF.

  • Coupling of the Next Amino Acid: Couple the next Fmoc-protected amino acid to the newly formed secondary amine using a strong coupling reagent like HATU or HBTU.

  • Repeat and Cleave: Repeat the deprotection, coupling, and methylation steps as needed to complete the peptide sequence. Finally, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

dot digraph "SPPS_of_N_Methylated_Peptide" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Workflow for the solid-phase synthesis of an N-methylated peptide.

In Vitro Proteolytic Stability Assay

This protocol outlines a general method for assessing the stability of a peptide in the presence of a specific protease or in a biological matrix like serum.

  • Peptide Solution Preparation: Prepare stock solutions of the methylated and non-methylated peptides in a suitable buffer.

  • Incubation: Incubate a known concentration of each peptide with the protease solution (e.g., trypsin) or with human serum at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as trichloroacetic acid (TCA), to precipitate the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.

  • Analysis: Analyze the concentration of the remaining intact peptide in the supernatant using a validated analytical method, such as RP-HPLC or LC-MS.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide under the assay conditions.[3]

Receptor Binding Assay (Competitive Binding)

This protocol describes a common method to determine the binding affinity of a peptide to its receptor.

  • Reagent Preparation: Prepare a radiolabeled version of a known ligand for the receptor, the unlabeled test peptides (methylated and non-methylated), and a source of the receptor (e.g., cell membrane preparations).

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand and the receptor with varying concentrations of the unlabeled test peptide.

  • Separation of Bound and Free Ligand: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand. This is often done by rapid filtration through a filter that traps the cell membranes.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand as a function of the concentration of the unlabeled test peptide. Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[5]

dot digraph "Receptor_Binding_Assay_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} General workflow for a competitive receptor binding assay.

Conclusion

The incorporation of a 3-methyl group is a powerful and versatile strategy in peptide drug design. By inducing conformational constraints, methylation can pre-organize a peptide into its bioactive conformation, leading to enhanced receptor binding affinity and selectivity. Furthermore, the steric hindrance provided by the methyl group significantly improves proteolytic stability, a critical factor for in vivo efficacy. The choice of methylation strategy—be it on the backbone nitrogen or the amino acid side-chain—and the precise position of the modification are crucial determinants of the final biological outcome. The quantitative data and detailed protocols presented in this guide provide a framework for the rational design and evaluation of methylated peptides with improved therapeutic potential.

References

The Impact of 3-Methyl-Glutamic Acid on Peptide Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of 3-methyl-glutamic acid in place of glutamic acid within a peptide sequence can significantly influence its biological activity. This modification, while seemingly minor, has been shown to be a critical determinant of a peptide's therapeutic efficacy, particularly in the case of lipopeptide antibiotics like daptomycin.

A key example highlighting the importance of this methylation is found in the structure-activity relationship of daptomycin, a last-resort antibiotic used against serious Gram-positive bacterial infections. When the native (2S, 3R)-3-methyl-glutamic acid at position 12 is replaced with glutamic acid, the resulting analogue exhibits a substantial decrease in antibacterial potency. Specifically, this substitution leads to an 8-fold increase in the minimal inhibitory concentration (MIC), indicating that a much higher concentration of the drug is required to inhibit bacterial growth[1][2]. This underscores the crucial role of the methyl group for the full biological function of daptomycin[1][2].

Comparative Performance Data

The following table summarizes the known impact of substituting 3-methyl-glutamic acid with glutamic acid on the biological activity of daptomycin.

ParameterPeptide with 3-Methyl-Glutamic Acid (Daptomycin)Peptide with Glutamic Acid (Glu12-Daptomycin)Fold Change
Biological Activity (MIC) Lower MIC (Higher Potency)8-fold Higher MIC (Lower Potency)[1][2]8x Decrease in Potency

Mechanism of Action and the Role of Key Residues

Daptomycin exerts its bactericidal effect through a complex, calcium-dependent mechanism that targets the bacterial cell membrane. The process involves several key steps:

  • Calcium Binding: Daptomycin's activity is contingent on the presence of calcium ions, which are believed to induce a conformational change in the peptide, facilitating its interaction with the bacterial membrane[3][4].

  • Membrane Binding: The daptomycin-calcium complex then binds to the bacterial cell membrane, a process that is highly dependent on the presence of phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes[5][6].

  • Oligomerization and Pore Formation: Upon membrane insertion, daptomycin molecules oligomerize, leading to the formation of pores or ion channels[6][7][8].

  • Disruption of Cellular Processes: This disruption of the membrane leads to ion leakage, particularly potassium efflux, causing membrane depolarization. The loss of membrane potential ultimately inhibits the synthesis of DNA, RNA, and proteins, leading to bacterial cell death[7][9]. Additionally, there is evidence that daptomycin interferes with the peptidoglycan synthesis pathway[10][11].

The 3-methyl-glutamic acid residue is thought to be crucial for maintaining the specific conformation required for efficient calcium binding and subsequent membrane insertion and oligomerization. The addition of the methyl group can introduce steric constraints and alter the hydrophobicity in the local environment of the peptide, which can have a profound impact on its three-dimensional structure and its interaction with binding partners.

Experimental Protocols

To comparatively assess the performance of peptides with and without 3-methyl-glutamic acid, a series of in vitro experiments are essential. Below are detailed methodologies for key assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a peptide in plasma, providing an indication of its in vivo half-life.

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent)

  • Human or animal plasma

  • Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile)

  • HPLC or LC-MS system

Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration of 10 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.

  • Plot the percentage of intact peptide remaining versus time to determine the half-life (t½).

Peptide-Protein Binding Affinity Assay (ELISA)

This enzyme-linked immunosorbent assay can be adapted to measure the binding affinity of a peptide to a target protein.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., 50 mM sodium carbonate, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • The peptide of interest and its target protein

  • Primary antibody against the target protein or peptide

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the target protein (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Wash the wells three times with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add serial dilutions of the peptide to the wells and incubate for 1-2 hours at room temperature.

  • Wash the wells to remove unbound peptide.

  • Add the primary antibody and incubate for 1 hour at room temperature.

  • Wash the wells and add the enzyme-conjugated secondary antibody, incubating for 1 hour.

  • Wash the wells and add the substrate. Allow the color to develop.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • The binding affinity (Kd) can be determined by plotting the absorbance versus the peptide concentration and fitting the data to a binding curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action for daptomycin and a generalized workflow for assessing peptide stability.

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Dap Daptomycin DapCa Daptomycin-Ca²⁺ Complex Dap->DapCa Binds Ca Ca²⁺ Ca->DapCa MembraneBinding Membrane Binding DapCa->MembraneBinding Targets PG PG Phosphatidylglycerol (PG) PG->MembraneBinding Oligomerization Oligomerization MembraneBinding->Oligomerization Pore Pore Formation Oligomerization->Pore K_out K⁺ Efflux Pore->K_out Depolarization Membrane Depolarization K_out->Depolarization Inhibition Inhibition of DNA, RNA, Protein & Peptidoglycan Synthesis Depolarization->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed mechanism of action for the lipopeptide antibiotic daptomycin.

Peptide_Stability_Workflow Peptide Test Peptide Incubation Incubate at 37°C Peptide->Incubation Plasma Human/Animal Plasma Plasma->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench with Acid/Solvent Sampling->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS Centrifugation->Analysis Data Calculate % Remaining and Half-life (t½) Analysis->Data

Caption: Experimental workflow for in vitro plasma stability assay of peptides.

References

Enhancing Peptide Therapeutics: The Role of 3-Methyl-Glutamic Acid in Proteolytic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide-based drugs is a continuous endeavor. A key challenge in this pursuit is the inherent susceptibility of peptides to degradation by proteases. This guide provides a comparative analysis of the potential of 3-methyl-glutamic acid as a tool to enhance the proteolytic stability of therapeutic peptides, supported by established experimental methodologies.

The modification of amino acid residues within a peptide sequence is a well-established strategy to improve its pharmacokinetic profile, including its resistance to enzymatic degradation.[1][2] One such modification is the introduction of a methyl group to the gamma-carbon of glutamic acid, forming 3-methyl-glutamic acid. While direct comparative studies on the proteolytic stability of peptides containing 3-methyl-glutamic acid versus standard glutamic acid are not extensively available in the current literature, the principles of steric hindrance and altered enzyme recognition suggest a potential for enhanced stability.

Understanding Proteolytic Degradation

Proteases are enzymes that catalyze the breakdown of proteins and peptides by hydrolyzing their peptide bonds.[3] The specificity of a protease is determined by the amino acid residues flanking the cleavage site.[4] Modifications to these residues can disrupt the binding and catalytic activity of proteases, thereby slowing down the degradation of the peptide.[2] Common strategies to enhance proteolytic stability include the incorporation of D-amino acids, N-methylation of the peptide backbone, and side-chain modifications.[1][5]

The Potential of 3-Methyl-Glutamic Acid

The introduction of a methyl group at the 3-position of the glutamic acid side chain introduces steric bulk in the vicinity of the peptide backbone. This additional methyl group can physically hinder the approach and binding of proteases to the adjacent peptide bonds. Furthermore, the altered chemical structure of the side chain may no longer be recognized as a preferred substrate by certain proteases that specifically target glutamic acid residues. While quantitative data on the half-life of peptides with 3-methyl-glutamic acid is limited, the rationale for its stabilizing effect is grounded in these fundamental principles of enzyme-substrate interaction.

Comparative Data on Peptide Stability with Modified Residues

While specific data for 3-methyl-glutamic acid is scarce, studies on other peptide modifications provide a useful benchmark for understanding the potential impact on stability. The following table summarizes the half-life of various peptides with and without modifications that enhance proteolytic resistance.

Peptide/ModificationProtease/MediumHalf-life (t½)Reference
Native PeptideSerumMinutes to hours[6]
Peptide with D-amino acid substitutionSerumSignificantly increased[2]
N-methylated PeptideChymotrypsin77-116 min (single methylation)[2]
N-methylated PeptideChymotrypsin335 min (double methylation)[2]
Backbone Cyclized PeptideIntestinal FluidNo significant improvement[1]
Site-specific Cα- or Nα-methylationIntestinal FluidEffectively prevented metabolism[1][4]

This table is a summary of data from various studies and is intended for illustrative purposes. Direct comparison of half-lives requires identical experimental conditions.

Experimental Protocols for Assessing Proteolytic Stability

To empirically determine the effect of 3-methyl-glutamic acid on peptide stability, a standardized proteolytic stability assay is essential. The following is a detailed methodology for a typical in vitro assay.

Materials and Reagents:
  • Peptide with standard glutamic acid (Control Peptide)

  • Peptide with 3-methyl-glutamic acid (Test Peptide)

  • Protease of interest (e.g., trypsin, chymotrypsin, or a mixture like serum/plasma)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Trifluoroacetic acid (TFA) or other quenching agent

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS)

Experimental Workflow:

The following diagram illustrates the typical workflow for a proteolytic stability assay.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Peptide_Stock Prepare Peptide Stock Solutions (Control and Test) Reaction_Mixture Prepare Reaction Mixtures (Peptide + Protease in Buffer) Peptide_Stock->Reaction_Mixture Protease_Stock Prepare Protease Stock Solution Protease_Stock->Reaction_Mixture Incubation Incubate at 37°C Reaction_Mixture->Incubation Time_Points Collect Aliquots at Specific Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with TFA) Time_Points->Quench HPLC Analyze by RP-HPLC Quench->HPLC MS Confirm Degradation Products by Mass Spectrometry HPLC->MS Quantification Quantify Remaining Peptide HPLC->Quantification Half_Life Calculate Half-Life (t½) Quantification->Half_Life

Experimental workflow for assessing proteolytic stability.
Detailed Procedure:

  • Peptide and Protease Preparation:

    • Dissolve the control and test peptides in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.

    • Prepare a stock solution of the desired protease in the same buffer. The concentration of the protease will depend on the specific enzyme and the desired rate of degradation.

  • Proteolytic Assay:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution to initiate the reaction. A typical peptide-to-protease ratio is 100:1 (w/w).

    • Incubate the reaction mixtures at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add a quenching agent, such as 1% TFA, to the collected aliquots to stop the enzymatic reaction.

  • Analysis by RP-HPLC:

    • Analyze the quenched samples using a reverse-phase HPLC system.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time. The peak area is proportional to the concentration of the remaining peptide.

  • Confirmation by Mass Spectrometry:

    • Collect the fractions from the HPLC and analyze them using mass spectrometry to identify the degradation products and confirm the cleavage sites.[4]

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

Conclusion

While direct experimental evidence is still emerging, the incorporation of 3-methyl-glutamic acid into peptide sequences presents a promising strategy for enhancing proteolytic stability. The rationale is based on the well-established principles of steric hindrance and altered enzyme recognition. The detailed experimental protocol provided in this guide offers a robust framework for researchers to systematically evaluate the impact of this and other amino acid modifications on peptide stability. By employing these methods, the development of more stable and effective peptide therapeutics can be significantly advanced.

References

spectroscopic comparison of peptides with methylated and non-methylated Glu

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to Analyzing Peptides with Methylated vs. Non-Methylated Glutamic Acid

For researchers engaged in peptide design and drug development, the strategic modification of amino acid side chains is a critical tool for modulating peptide structure, stability, and function. The methylation of glutamic acid (Glu) to form glutamic acid methyl ester (Glu-OMe) is one such modification that can significantly alter a peptide's physicochemical properties by neutralizing a negative charge and increasing hydrophobicity. This guide provides a comparative overview of key spectroscopic techniques used to differentiate between peptides containing canonical glutamic acid and its methylated counterpart, supported by experimental data and detailed protocols.

Spectroscopic Comparison Overview

The primary spectroscopic differences between peptides with methylated and non-methylated glutamic acid arise from the conversion of the side-chain carboxylic acid to a methyl ester. This change is readily detectable by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy. Circular Dichroism (CD) can be employed to assess secondary structure perturbations resulting from this modification.

Data Presentation: A Quantitative Comparison

The following tables summarize the expected quantitative data from various spectroscopic techniques when comparing a peptide containing glutamic acid with the same peptide containing glutamic acid methyl ester.

Table 1: Mass Spectrometry Data

FeaturePeptide with GluPeptide with Glu-OMeRationale
Mass Shift (Δm/z) Reference Mass+14 Da per methylationAddition of a methyl group (CH₂) and loss of a proton (H⁺).[1]
Fragmentation (CID/ETD) Neutral loss of H₂O and CO from the side chain.Characteristic neutral loss of methanol (CH₃OH, 32 Da).The methyl ester allows for a distinct fragmentation pathway.

Table 2: NMR Spectroscopy Data (Typical Chemical Shifts in ppm)

NucleusPeptide with GluPeptide with Glu-OMeRationale
¹H NMR (Side Chain) -CH₂-CH₂-COOH (~2.1-2.5 ppm)-CH₂-CH₂-COOCH₃ (~2.1-2.5 ppm)-COOCH₃ (~3.7 ppm, singlet)Appearance of a distinct singlet for the methyl ester protons.
¹³C NMR (Side Chain) -CH₂-C H₂-COOH (~34 ppm)-CH₂-CH₂-C OOH (~182 ppm)-CH₂-C H₂-COOCH₃ (~34 ppm)-CH₂-CH₂-C OOCH₃ (~175 ppm)-COOC H₃ (~52 ppm)Downfield shift of the carboxyl carbon and appearance of the methyl carbon signal.[2]

Table 3: FTIR Spectroscopy Data (Typical Vibrational Frequencies in cm⁻¹)

Vibrational ModePeptide with GluPeptide with Glu-OMeRationale
C=O Stretch (Side Chain) ~1710 cm⁻¹ (protonated)~1572 cm⁻¹ (deprotonated)[3]~1735 cm⁻¹ (ester)The C=O stretching frequency is higher for esters than for carboxylic acids.[4]
Amide I ~1650 cm⁻¹May shift slightlyChanges in hydrogen bonding and conformation can influence the amide I band.[5]

Table 4: Circular Dichroism Spectroscopy Data

FeaturePeptide with GluPeptide with Glu-OMeRationale
Molar Ellipticity Dependent on secondary structure.May show altered spectra.Neutralization of the negative charge and increased steric bulk can induce conformational changes.[6][7]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the key experiments.

Mass Spectrometry Analysis

Objective: To determine the molecular weight and confirm the methylation site.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid. To avoid artificial methylation, use of methanol in the sample preparation should be avoided.[8]

    • The final concentration should be approximately 10-100 µM.

  • Instrumentation:

    • Utilize an electrospray ionization (ESI) mass spectrometer coupled with a liquid chromatography system (LC-MS).[8]

  • Data Acquisition:

    • Acquire full MS scans to determine the parent ion mass-to-charge ratio (m/z).

    • Perform tandem MS (MS/MS) on the parent ions of interest using collision-induced dissociation (CID) or electron-transfer dissociation (ETD) to generate fragment ions.[9]

  • Data Analysis:

    • Compare the measured m/z of the parent ion with the theoretical mass for both the methylated and non-methylated peptides.

    • Analyze the MS/MS fragmentation pattern to localize the modification on the glutamic acid residue.

NMR Spectroscopy Analysis

Objective: To unambiguously confirm the presence and location of the methyl ester.

  • Sample Preparation:

    • Dissolve the peptide sample (1-5 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM.

    • Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[10]

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to identify the characteristic methyl ester singlet.

    • Acquire 2D experiments such as TOCSY (to identify spin systems), HSQC (to correlate protons with their directly attached carbons), and HMBC (to identify long-range H-C correlations, which can confirm the connectivity between the methyl protons and the carboxyl carbon).[2]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances and compare the chemical shifts to the expected values for glutamic acid and its methyl ester.

FTIR Spectroscopy Analysis

Objective: To observe changes in the vibrational modes of the glutamic acid side chain.

  • Sample Preparation:

    • Prepare the peptide sample as a thin, hydrated film on an appropriate IR-transparent window (e.g., CaF₂) or as a solution in D₂O to minimize water absorption interference in the amide I region.

    • For solution measurements, use a concentration of 1-10 mg/mL.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a sensitive detector (e.g., MCT).

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (4000-1000 cm⁻¹).

    • Collect a background spectrum of the solvent or buffer and subtract it from the sample spectrum.[5]

  • Data Analysis:

    • Identify the peak corresponding to the side-chain C=O stretch and compare its position for the methylated and non-methylated peptides.

    • Analyze any shifts in the amide I and amide II bands, which may indicate secondary structure changes.[3]

Circular Dichroism Spectroscopy

Objective: To assess the impact of methylation on the peptide's secondary structure.

  • Sample Preparation:

    • Dissolve the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.[11]

    • Ensure the buffer has low absorbance in the far-UV region.

  • Instrumentation:

    • Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a 1 mm path length.

    • Collect a baseline spectrum of the buffer and subtract it from the sample spectrum.[11]

  • Data Analysis:

    • Convert the raw data (in millidegrees) to molar ellipticity.

    • Compare the spectra of the methylated and non-methylated peptides to identify any significant changes indicative of a conformational transition.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental process and the key differences observed.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Spectroscopic Analysis cluster_results Comparative Data Peptide_Glu Peptide with Glu MS Mass Spectrometry Peptide_Glu->MS NMR NMR Spectroscopy Peptide_Glu->NMR FTIR FTIR Spectroscopy Peptide_Glu->FTIR CD Circular Dichroism Peptide_Glu->CD Peptide_GluOMe Peptide with Glu-OMe Peptide_GluOMe->MS Peptide_GluOMe->NMR Peptide_GluOMe->FTIR Peptide_GluOMe->CD MS_Results Mass Shift (+14 Da) MS->MS_Results observe NMR_Results Methyl Singlet (~3.7 ppm) NMR->NMR_Results observe FTIR_Results Ester C=O (~1735 cm-1) FTIR->FTIR_Results observe CD_Results Conformational Changes CD->CD_Results observe

Caption: Experimental workflow for the spectroscopic comparison of peptides.

signaling_pathway_comparison cluster_glu Peptide with Glutamic Acid (Glu) cluster_glu_ome Peptide with Glutamic Acid Methyl Ester (Glu-OMe) Glu_Peptide Side Chain: -CH2-CH2-COOH Charge Negative Charge at pH 7.4 Glu_Peptide->Charge H_Bond_Donor H-Bond Donor/Acceptor Glu_Peptide->H_Bond_Donor GluOMe_Peptide Side Chain: -CH2-CH2-COOCH3 Neutral Neutral Charge GluOMe_Peptide->Neutral H_Bond_Acceptor H-Bond Acceptor Only GluOMe_Peptide->H_Bond_Acceptor

Caption: Key physicochemical differences between Glu and Glu-OMe side chains.

References

Unlocking Enhanced Biological Activity: A Comparative Guide to Peptides Synthesized with Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is perpetual. The incorporation of modified amino acids is a key strategy in this endeavor. This guide provides an objective comparison of the biological activity of peptides synthesized using Fmoc-3-Me-Glu(OtBu)-OH versus those containing the standard Fmoc-Glu(OtBu)-OH and other glutamate analogs, supported by experimental data from the literature.

The strategic substitution of natural amino acids with their modified counterparts can profoundly influence a peptide's pharmacological properties, including its binding affinity, enzymatic stability, and overall in vivo efficacy. The introduction of a methyl group to the glutamate side chain, creating 3-methyl-glutamate (3-Me-Glu), is a subtle yet powerful modification. This alteration can induce conformational constraints and alter hydrophobic and electronic interactions, leading to significant changes in biological activity.

The most compelling evidence for the pivotal role of 3-Me-Glu comes from studies on the lipopeptide antibiotic daptomycin. Naturally containing (2S, 3R)-3-methyl-glutamate, this residue has been demonstrated to be crucial for its potent antibacterial activity.

Performance Comparison: The Impact of 3-Methyl-Glutamate on Antibacterial Efficacy

Structure-activity relationship studies on daptomycin have provided direct quantitative comparisons between peptides containing 3-Me-Glu and its analogs. The data consistently demonstrates that the presence of the 3-methyl group on the glutamate residue is critical for optimal biological activity.

Peptide/AnalogModification at position 12Test OrganismMIC (µg/mL)Fold Change vs. DaptomycinReference
Daptomycin (2S, 3R)-3-methyl-glutamate (3-Me-Glu) S. aureus (MRSA)1 - [1]
Analog 1Glutamate (Glu)S. aureus (MRSA)88-fold increase[1]
Analog 2(2S, 3R)-methyl-glutamine (mGln)Not specifiedActivity assessed-[2][3]
Analog 33,3-dimethyl-glutamic acidNot specifiedActivity assessed-[2][3]
Analog 4(2S, 3R)-ethyl-glutamic acid (eGlu)Not specifiedActivity assessed-[2][3]

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) of Daptomycin and its Analogs with Modifications at the Glutamate Position.

As highlighted in Table 1, the replacement of 3-methyl-glutamate with the natural glutamate in daptomycin results in a significant, eight-fold increase in the Minimum Inhibitory Concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA).[1] This substantial decrease in potency underscores the critical contribution of the methyl group to the antibiotic's efficacy. Further studies have synthesized and evaluated daptomycin analogs with other modifications at this position, such as (2S, 3R)-methyl-glutamine, 3,3-dimethyl-glutamic acid, and (2S, 3R)-ethyl-glutamic acid, to further probe the structure-activity relationship.[2][3]

Experimental Protocols

The evaluation of the biological activity of peptides synthesized with this compound and its comparators relies on a set of well-established experimental protocols. The following are key methodologies cited in the comparative studies.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of daptomycin analogs and other modified peptides is routinely achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow for SPPS of Modified Peptides:

Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Fmoc_Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for each amino acid Washing->Repeat Next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing->Cleavage Final cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized peptides is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth supplemented with calcium for daptomycin testing).

  • Peptide Dilution Series: A serial two-fold dilution of each peptide is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted peptide is inoculated with the bacterial suspension. Control wells (no peptide) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

While the precise mechanism by which the 3-methyl group on glutamate enhances daptomycin's activity is still under investigation, it is believed to be related to the peptide's calcium-dependent interaction with the bacterial cell membrane. The modification likely influences the peptide's conformation, promoting a structure that is optimal for membrane binding, oligomerization, and subsequent disruption of membrane integrity, leading to bacterial cell death.

Hypothesized Mechanism of Action for Daptomycin:

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Dap Daptomycin (with 3-Me-Glu) Oligomer Daptomycin-Ca2+ Oligomer Dap->Oligomer + Ca2+ Ca Ca2+ Ions Ca->Oligomer Membrane Pore Membrane Pore/ Channel Formation Oligomer->Pore inserts into Depolarization Membrane Depolarization Pore->Depolarization Ion_Efflux K+ Efflux Depolarization->Ion_Efflux Cell_Death Bacterial Cell Death Ion_Efflux->Cell_Death

Caption: Proposed mechanism of daptomycin's antibacterial action.

Conclusion

The incorporation of 3-methyl-glutamate, facilitated by the use of this compound in peptide synthesis, represents a validated strategy for enhancing the biological activity of certain peptides. The case of daptomycin provides compelling evidence that this modification can be critical for achieving high potency. For researchers engaged in the design and development of novel peptide-based therapeutics, this compound is a valuable building block for exploring structure-activity relationships and optimizing lead candidates. The experimental protocols outlined in this guide provide a framework for the comparative evaluation of these modified peptides, enabling a data-driven approach to peptide drug discovery.

References

A Researcher's Guide to Fmoc-3-Me-Glu(OtBu)-OH: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the selection of building blocks is a critical determinant of experimental success and therapeutic potential. The incorporation of modified amino acids is a key strategy to enhance the pharmacological properties of peptides. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-3-Me-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS), offering a comparison with its alternatives and supported by experimental considerations.

Executive Summary

The use of this compound, a side-chain methylated glutamic acid derivative, presents a trade-off between potential conformational control and synthetic complexity. The introduction of a methyl group at the 3-position of the glutamic acid side chain can influence the local conformational preferences of the peptide backbone. However, this modification also introduces significant steric hindrance, which can complicate the coupling process during SPPS, potentially requiring specialized reagents and longer reaction times. Furthermore, as a non-standard amino acid derivative, this compound is associated with a significantly higher cost compared to the standard Fmoc-Glu(OtBu)-OH. This guide provides a detailed comparison to aid in the decision-making process for incorporating this unique building block into peptide-based research and development.

Data Presentation: A Quantitative Comparison

The decision to use this compound should be weighed against its cost and the availability and properties of viable alternatives. The following tables summarize the key quantitative data for a comprehensive comparison.

Table 1: Cost Comparison of Fmoc-Glu(OtBu)-OH and its Methylated Alternatives

CompoundSupplier Example(s)Estimated Price (per gram)Key Considerations
Fmoc-Glu(OtBu)-OHP3 BioSystems[1], Sigma-Aldrich[2], Alkali Scientific[3]~$9 - $20Standard, widely available, and cost-effective building block for introducing glutamic acid residues.
Fmoc-N-Me-Glu(OtBu)-OHChemShuttle[4], Sigma-Aldrich[5], RayBiotech[6], ChemPep[7], Chem-Impex[8]~$91 - $4800 (Varies significantly by supplier and purity)N-methylation can enhance proteolytic stability and membrane permeability. However, it introduces steric hindrance at the amide bond, complicating subsequent couplings.
This compound MedChemExpress[9]Custom Synthesis (Price on request) As a specialized, non-standard amino acid, it is not readily available and requires custom synthesis, leading to a significantly higher cost. The primary benefit is the potential for conformational constraint of the side chain.

Table 2: Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)

ParameterFmoc-Glu(OtBu)-OHFmoc-N-Me-Glu(OtBu)-OHThis compound
Coupling Efficiency High with standard coupling reagents (e.g., HBTU, DIC/Oxyma).Lower due to steric hindrance at the N-terminus. Requires more potent coupling reagents (e.g., HATU, PyBOP) and potentially longer coupling times or double coupling.Lower due to steric hindrance from the side-chain methyl group. Requires potent coupling reagents and optimized conditions.
Potential Side Reactions Standard SPPS side reactions (e.g., racemization, aspartimide formation if Asp is present).Increased risk of incomplete coupling leading to deletion sequences.Increased risk of incomplete coupling. Potential for altered side-chain reactivity is not well-documented.
Impact on Peptide Properties Standard incorporation of a negatively charged residue (at physiological pH).Can increase resistance to enzymatic degradation and improve cell permeability. May alter receptor binding affinity.May induce local conformational constraints, potentially influencing secondary structure and receptor interaction. The precise effects are not extensively studied.

Experimental Protocols

The successful incorporation of sterically hindered amino acids like this compound requires optimized SPPS protocols. Below are detailed methodologies for standard and challenging coupling reactions.

Protocol 1: Standard Coupling of Fmoc-Glu(OtBu)-OH

Materials:

  • Fmoc-Glu(OtBu)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Coupling of Sterically Hindered this compound

Materials:

  • This compound

  • Potent coupling reagent (e.g., HATU, HCTU, or PyBOP)

  • All other reagents from Protocol 1

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling (using HATU):

    • In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, or the temperature can be slightly elevated (e.g., to 40°C).

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. If the test is positive (blue/purple color), a second coupling ("double coupling") with fresh reagents is recommended.

  • Washing and Subsequent Steps: Follow steps 4-7 from Protocol 1.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a general G-Protein Coupled Receptor (GPCR) signaling pathway, a common target for peptide-based drugs. The incorporation of conformationally constrained amino acids like 3-methylglutamic acid could be a strategy to enhance the binding affinity and selectivity of peptide ligands for such receptors.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Ligand Peptide Ligand (e.g., containing 3-Me-Glu) GPCR G-Protein Coupled Receptor (GPCR) Peptide_Ligand->GPCR Binding G_Protein G-Protein (inactive) (GDP-bound) GPCR->G_Protein Activation G_Protein_active G-Protein (active) (GTP-bound) G_Protein->G_Protein_active GDP -> GTP Exchange Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_active->Effector_Enzyme Activation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling cascade.

Experimental Workflow Diagram

The following diagram outlines the key steps in a solid-phase peptide synthesis cycle, highlighting the decision-making process for coupling a sterically hindered amino acid.

SPPS_Workflow Start Start: Resin with N-terminal deprotected peptide Coupling Couple Sterically Hindered Amino Acid (e.g., this compound) with potent coupling reagent (HATU/PyBOP) Start->Coupling Monitoring Monitor Coupling Reaction (Ninhydrin Test) Coupling->Monitoring Washing Wash Resin (DMF, DCM) Monitoring->Washing Negative (Complete) Double_Coupling Perform Double Coupling with fresh reagents Monitoring->Double_Coupling Positive (Incomplete) Next_Cycle Proceed to Next Synthesis Cycle Washing->Next_Cycle Double_Coupling->Monitoring

Caption: Workflow for coupling a sterically hindered amino acid in SPPS.

References

A Comparative Guide to Protecting Groups for 3-Methyl-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high yield and purity. This is particularly true for complex amino acids like 3-methyl-glutamic acid, which possesses three reactive functional groups: an α-amino group, an α-carboxylic acid, and a γ-carboxylic acid. The presence of a methyl group on the β-carbon adds a layer of steric consideration to the selection of an appropriate protection strategy. This guide provides a comparative analysis of alternative protecting groups for 3-methyl-glutamic acid, supported by experimental data and detailed protocols.

Orthogonal Protection: The Key to Selective Modification

The synthesis of peptides and complex molecules containing 3-methyl-glutamic acid necessitates an orthogonal protection strategy. This approach allows for the selective deprotection of one functional group while others remain intact, enabling precise molecular construction.[1][2] The most common strategies in peptide synthesis are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) methods.[3][4]

Protecting the α-Amino Group

The choice of the α-amino protecting group is critical as it dictates the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS). The two most widely used amino-protecting groups are Boc and Fmoc.

Protecting GroupIntroduction ReagentTypical YieldDeprotection ConditionsTypical YieldKey Features
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OHighStrong acids (e.g., TFA, HCl)[5][6]HighAcid-labile, stable to bases and hydrogenolysis.[6]
Fmoc (9-fluorenylmethoxycarbonyl)Fmoc-Cl, Fmoc-OSuHighMild base (e.g., 20% piperidine in DMF)[7]HighBase-labile, stable to acids and hydrogenolysis.[7]
Cbz (Carboxybenzyl)Benzyl chloroformateHighCatalytic hydrogenation (e.g., H₂, Pd/C)[6]HighRemovable by hydrogenolysis, stable to mild acid and base.[6]

dot

Amino_Protection_Workflow cluster_start cluster_boc Boc Protection cluster_fmoc Fmoc Protection Start 3-Methyl-Glutamic Acid Boc_Reagent (Boc)₂O, Base Start->Boc_Reagent Fmoc_Reagent Fmoc-OSu, Base Start->Fmoc_Reagent Boc_Product N-Boc-3-Methyl- Glutamic Acid Boc_Reagent->Boc_Product Fmoc_Product N-Fmoc-3-Methyl- Glutamic Acid Fmoc_Reagent->Fmoc_Product

Workflow for N-terminal protection.

Protecting the Carboxyl Groups

The selective protection of the α- and γ-carboxylic acids is crucial for controlling peptide bond formation and side-chain modifications. Esterification is the most common method for carboxyl protection.

Protecting GroupIntroduction MethodTypical YieldDeprotection ConditionsKey Features
Methyl (Me) Ester Methanol, Acid catalyst (e.g., SOCl₂, H₂SO₄)[8][9]Good to Excellent[9]Saponification (e.g., NaOH, LiOH)Small size, but deprotection can lead to racemization.[10]
Benzyl (Bzl) Ester Benzyl alcohol, Acid catalystGoodHydrogenolysis (H₂, Pd/C)Orthogonal to Boc and Fmoc.[10]
tert-Butyl (tBu) Ester Isobutylene, Acid catalystGoodStrong acids (e.g., TFA)[10]Acid-labile, orthogonal to Fmoc and Cbz.
Allyl (All) Ester Allyl alcohol, DCC/DMAP or Mitsunobu reaction[11]71% (for a glutamic acid analog)[11]Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[12]Orthogonal to Fmoc, Boc, and most other protecting groups.[12]

dot

Carboxyl_Protection_Strategy cluster_alpha α-Carboxyl Protection cluster_gamma γ-Carboxyl Protection cluster_di Di-protection Start N-Protected-3-Methyl-Glutamic Acid Alpha_Ester Selective α-Esterification Start->Alpha_Ester Gamma_Ester Selective γ-Esterification Start->Gamma_Ester Di_Ester Di-esterification Start->Di_Ester Product_Alpha α-Ester Alpha_Ester->Product_Alpha Product_Gamma γ-Ester Gamma_Ester->Product_Gamma Product_Di Di-ester Di_Ester->Product_Di

Carboxyl protection strategies.

Experimental Protocols

N-Boc Protection of 3-Methyl-Glutamic Acid

Materials:

  • 3-Methyl-Glutamic Acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methyl-glutamic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

  • Add NaHCO₃ (3.0 eq.) to the solution and cool the mixture to 0°C in an ice bath.

  • Add (Boc)₂O (1.1 eq.) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield N-Boc-3-methyl-glutamic acid.

N-Fmoc Protection of 3-Methyl-Glutamic Acid

Materials:

  • 3-Methyl-Glutamic Acid

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1M HCl

  • Ethyl acetate

Procedure:

  • Dissolve 3-methyl-glutamic acid (1.0 eq.) in a 10% aqueous solution of NaHCO₃.

  • Add a solution of Fmoc-OSu (1.05 eq.) in acetone dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with ether.

  • Acidify the aqueous layer to pH 2 with 1M HCl at 0°C, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum. If precipitation is not complete, extract with ethyl acetate.

Selective γ-Benzyl Esterification of N-Boc-3-Methyl-Glutamic Acid

Materials:

  • N-Boc-3-methyl-glutamic acid

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-3-methyl-glutamic acid (1.0 eq.) in DMF.

  • Add Cs₂CO₃ (1.0 eq.) and stir for 30 minutes at room temperature.

  • Add benzyl bromide (1.0 eq.) and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-methyl-glutamic acid γ-benzyl ester.

Deprotection of Fmoc Group

Materials:

  • N-Fmoc protected peptide resin

  • 20% Piperidine in DMF

Procedure:

  • Swell the resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.

  • Wash the resin thoroughly with DMF, followed by dichloromethane and methanol, to remove residual piperidine and the dibenzofulvene-piperidine adduct.

dot

Deprotection_Workflow cluster_start cluster_deprotection Fmoc Deprotection Start Fmoc-Peptide-Resin Reagent 20% Piperidine in DMF Start->Reagent Product H₂N-Peptide-Resin Reagent->Product

Fmoc deprotection workflow.

Conclusion

The selection of an appropriate protecting group strategy for 3-methyl-glutamic acid is contingent upon the overall synthetic goal. For solid-phase peptide synthesis, the Fmoc/tBu strategy remains the most prevalent due to the mild deprotection conditions for the Fmoc group.[12][13] For solution-phase synthesis, a wider array of protecting groups can be employed, with the choice often guided by the desired orthogonality to other functional groups in the molecule. The experimental data and protocols provided in this guide offer a starting point for researchers to develop robust and efficient synthetic routes for molecules incorporating 3-methyl-glutamic acid.

References

A Comparative Guide to HATU and HBTU for the Coupling of Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of peptides containing sterically hindered amino acids is a significant challenge. The presence of bulky side chains, such as the methyl group in Fmoc-3-Me-Glu(OtBu)-OH, can impede reaction kinetics, leading to lower yields and increased risk of side reactions. The choice of coupling reagent is therefore critical to success. This guide provides an objective comparison of two common aminium/uronium salt-based coupling reagents, HATU and HBTU, for the acylation of the sterically hindered this compound.

Performance Comparison: HATU vs. HBTU

While direct comparative studies on the coupling of this compound are not extensively documented, data from the synthesis of other challenging and sterically hindered peptides consistently demonstrate the superiority of HATU over HBTU.[1][2] HATU generally provides faster reaction times, higher purity, and a lower risk of epimerization.[1][3]

The enhanced performance of HATU is attributed to its structure. HATU contains a 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate with the carboxylic acid.[1][4] The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the active ester more susceptible to nucleophilic attack by the amine.[1] In contrast, HBTU contains a standard benzotriazole (HOBt) moiety, resulting in a less reactive OBt-ester.[1][4]

ParameterHATUHBTURationale
Coupling Efficiency Very HighHighHATU forms a more reactive OAt-ester, which is particularly beneficial for sterically hindered couplings.[2][5]
Reaction Speed FasterSlowerThe higher reactivity of the OAt-ester leads to more rapid acylation.[1][3]
Crude Peptide Purity HigherLowerFaster and more complete reactions result in fewer deletion products and other side reactions.[1]
Racemization Risk LowerHigherThe efficiency of HATU can lead to shorter reaction times, reducing the window for epimerization.[1]
Side Reactions Lower potential for side reactionsHigher propensity for side reactionsIncomplete couplings with HBTU can lead to a higher incidence of byproducts. Both reagents can cause guanidinylation of the N-terminal amine if used in excess.[2][4]

Experimental Protocols

The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound. These protocols assume a standard Fmoc-SPPS workflow on a resin support with a free N-terminal amine.

Protocol 1: Coupling using HATU

Materials:

  • Resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Standard SPPS washing solvents (e.g., Dichloromethane - DCM)

Procedure:

  • Resin Preparation: If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.[5]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-2 hours. For a sterically hindered residue like this compound, a longer coupling time or a double coupling may be necessary.[6]

  • Monitoring and Washing: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). Once complete, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

Protocol 2: Coupling using HBTU

Materials:

  • Resin with a free N-terminal amine

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Standard SPPS washing solvents (e.g., Dichloromethane - DCM)

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1, step 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution. Allow for a pre-activation time of 1-2 minutes.[5]

  • Coupling Reaction: Add the activated amino acid mixture to the resin. Agitate the reaction at room temperature. Due to the lower reactivity of HBTU with sterically hindered amino acids, a longer reaction time (e.g., 2-4 hours) or a double coupling is more likely to be required.[2][6]

  • Monitoring and Washing: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). Once complete, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the mechanistic difference in the activation step between HATU and HBTU.

Resin Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Wash1->Coupling Preactivation Pre-activation (Fmoc-AA-OH + Reagent + Base) Preactivation->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

cluster_HATU HATU Activation cluster_HBTU HBTU Activation AA1 Fmoc-AA-OH OAt_ester Highly Reactive OAt-ester AA1->OAt_ester + HATU + Base HATU HATU Base1 Base Peptide_Bond Peptide Bond Formation OAt_ester->Peptide_Bond AA2 Fmoc-AA-OH OBt_ester Reactive OBt-ester AA2->OBt_ester + HBTU + Base HBTU HBTU Base2 Base OBt_ester->Peptide_Bond Resin_Amine Resin-Bound Amine (R'-NH2) Resin_Amine->Peptide_Bond

Caption: Activation of the carboxylic acid for peptide bond formation.

Conclusion

For the successful incorporation of the sterically hindered this compound, the use of a high-potency coupling reagent is crucial. The available evidence from challenging peptide syntheses strongly supports the selection of HATU over HBTU.[1][2][7] HATU's ability to form a more reactive active ester translates to higher coupling efficiency, faster reaction times, and increased purity of the final peptide product.[1] While HBTU is a capable reagent for many standard couplings, its reduced efficacy in sterically demanding situations makes HATU the more reliable choice for synthesizing peptides containing residues like this compound, ultimately saving time and resources.

References

The Influence of 3-Methylation on Peptide Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aiming to enhance therapeutic properties such as stability, permeability, and binding affinity. Among the various chemical modifications, methylation has emerged as a powerful tool. While N-methylation of the peptide backbone is a widely studied strategy, side-chain methylation, particularly at the 3-position (gamma-position), offers a nuanced approach to modulating peptide conformation and interaction with biological targets. This guide provides a comparative analysis of the influence of 3-methylation on peptide binding affinity, supported by experimental data from a key study on stapled peptides targeting the estrogen receptor.

Impact of γ-Methylation on Peptide Binding: A Case Study

A study by Speltz et al. provides compelling evidence for the significant impact of gamma-methylation on the binding affinity of stapled peptides designed to inhibit the interaction between the estrogen receptor α (ERα) and the steroid receptor coactivator 2 (SRC2).[1] Stapled peptides are synthetic peptides with a covalent linkage between two amino acid side chains, which helps to constrain the peptide into a specific secondary structure, often an α-helix.

In this study, the researchers introduced a methyl group at the γ-position of one of the unnatural amino acids forming the hydrocarbon staple. This modification was designed to mimic the side chains of isoleucine and leucine, which are critical for the interaction with ERα.[1] The binding affinities of the unmodified and γ-methylated stapled peptides were determined using a fluorescence polarization assay.

The results, summarized in the table below, demonstrate that the introduction of a γ-methyl group can substantially enhance binding affinity.

Peptide IDDescriptionIC50 (nM)Fold Improvement (vs. SRC2-SP1)
SRC2-SP1 Unsubstituted Stapled Peptide760-
SRC2-SP2 Unsubstituted Stapled Peptide390~2
SRC2-SP4 S-γ-methyl Stapled Peptide89~8.5
(Data sourced from Speltz et al., 2016)[1]

As the data illustrates, the S-γ-methylated stapled peptide (SRC2-SP4) exhibited a significantly lower IC50 value of 89 nM, representing an approximately 8.5-fold increase in binding affinity compared to the unsubstituted stapled peptide SRC2-SP1.[1] This enhancement is attributed to the γ-methyl group making favorable hydrophobic interactions within the binding pocket of the estrogen receptor, effectively mimicking the natural interacting residues.[1]

This case study underscores the potential of 3-methylation as a strategy to optimize peptide-based therapeutics by improving their target engagement. The precise positioning of a methyl group on a side chain can lead to a more favorable conformation and improved interactions with the target protein, ultimately resulting in higher binding affinity.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the detailed experimental protocol for the key binding assay is provided below.

Fluorescence Polarization Assay for Peptide-Estrogen Receptor Binding

Objective: To determine the binding affinity (IC50) of synthetic peptides to the estrogen receptor α ligand-binding domain (ERα-LBD).

Principle: Fluorescence polarization (FP) measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low polarization of emitted light. When this peptide binds to the much larger ERα-LBD, the complex tumbles more slowly, leading to an increase in the polarization of the emitted light. This change in polarization is proportional to the fraction of bound peptide and can be used to determine the binding affinity.

Materials:

  • Purified recombinant ERα-LBD

  • Fluorescein-labeled tracer peptide (e.g., a known ERα-binding peptide)

  • Unlabeled competitor peptides (unmodified and γ-methylated stapled peptides)

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA) and 5% dimethyl sulfoxide (DMSO)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Dissolve the fluorescein-labeled tracer peptide and all unlabeled competitor peptides in DMSO to create stock solutions.

    • Prepare a series of dilutions of the competitor peptides in the assay buffer.

    • Dilute the ERα-LBD to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Dilute the tracer peptide in the assay buffer to a final concentration that gives a stable and robust fluorescence signal.

  • Assay Setup:

    • To each well of the 384-well plate, add the assay buffer.

    • Add the serially diluted competitor peptides to the appropriate wells. Include control wells with no competitor peptide (maximum binding) and wells with a large excess of a known high-affinity unlabeled peptide (minimum binding/background).

    • Add the ERα-LBD solution to all wells except for the "no protein" control wells.

    • Add the fluorescein-labeled tracer peptide solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 1-2 hours). The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • The raw fluorescence polarization data is plotted against the logarithm of the competitor peptide concentration.

    • The data is then fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each competitor peptide. The IC50 is the concentration of the competitor peptide that inhibits 50% of the tracer peptide binding.

Visualizing the Impact of 3-Methylation

To conceptualize the influence of 3-methylation on peptide binding, the following diagrams illustrate the logical relationships and experimental workflow.

G Influence of 3-Methylation on Peptide Binding Affinity cluster_0 Peptide Modification cluster_1 Conformational & Interactional Effects cluster_2 Binding Outcome Unmodified_Peptide Unmodified Peptide Target_Protein Target Protein (e.g., Estrogen Receptor) Unmodified_Peptide->Target_Protein Binds to 3_Methylated_Peptide 3-Methylated Peptide Altered_Conformation Altered Side-Chain Conformation 3_Methylated_Peptide->Altered_Conformation Induces 3_Methylated_Peptide->Target_Protein Binds to Improved_Hydrophobic_Interaction Improved Hydrophobic Interaction Altered_Conformation->Improved_Hydrophobic_Interaction Leads to Increased_Binding_Affinity Increased Binding Affinity (Lower IC50) Improved_Hydrophobic_Interaction->Increased_Binding_Affinity Results in Target_Protein->Increased_Binding_Affinity

Caption: Logical flow of 3-methylation's effect on peptide binding.

G Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents 1. Prepare Reagents: - Labeled Tracer Peptide - Unlabeled Competitor Peptides - Target Protein Start->Prepare_Reagents Plate_Setup 2. Set up 384-well plate: - Add buffer, competitor peptides, target protein, and tracer peptide Prepare_Reagents->Plate_Setup Incubation 3. Incubate at RT to reach equilibrium Plate_Setup->Incubation FP_Measurement 4. Measure Fluorescence Polarization Incubation->FP_Measurement Data_Analysis 5. Analyze Data: - Plot data - Determine IC50 FP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Fluorescence Polarization binding assay.

References

A Comparative Guide to Fmoc-3-Me-Glu(OtBu)-OH in Drug Discovery: Enhancing Peptide Therapeutics Through Strategic Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide drug discovery, the incorporation of non-canonical amino acids is a key strategy for optimizing therapeutic candidates. This guide provides a comparative analysis of Fmoc-3-Me-Glu(OtBu)-OH , a side-chain methylated glutamic acid derivative, against the standard Fmoc-Glu(OtBu)-OH and other alternative amino acids. By examining the structural and functional implications of this modification, researchers can make informed decisions in the design of next-generation peptide-based drugs with enhanced stability, conformational rigidity, and biological activity.

Performance Comparison: The Impact of β-Methylation

The introduction of a methyl group at the 3-position (β-position) of the glutamic acid side chain in This compound offers distinct advantages over the conventional Fmoc-Glu(OtBu)-OH. This modification introduces a conformational constraint, influencing the peptide backbone and side-chain orientation. This can lead to a more pre-organized structure, potentially increasing receptor binding affinity and proteolytic stability.[1]

Below is a summary of the expected performance characteristics when incorporating these amino acids into a peptide sequence.

ParameterFmoc-Glu(OtBu)-OHThis compound Other Constrained Alternatives (e.g., N-methylated amino acids, Aib)
Primary Application Standard incorporation of glutamic acid in Fmoc-SPPS.[2]Introduction of conformational constraint; enhanced stability and receptor affinity.Introduction of specific secondary structures (e.g., β-turns, helices); improved pharmacokinetic properties.[1][3]
Expected Coupling Efficiency High (>98% with standard reagents).[2]Potentially slightly lower due to steric hindrance; may require optimized coupling conditions.Variable; can be lower and require specialized protocols.
Conformational Flexibility HighReduced; restricted side-chain and backbone torsion angles.[4]Significantly reduced; induces specific secondary structures.[1]
Proteolytic Stability Susceptible to enzymatic cleavage.Expected to be higher due to steric shielding at the β-position.Generally high due to backbone modification or steric hindrance.[1]
Potential for Side Reactions Pyroglutamate formation at N-terminus.[5]Similar potential for pyroglutamate formation.Dependent on the specific amino acid; N-methylated amino acids can favor cis-amide bonds.[1]
Impact on Biological Activity Serves as a standard acidic residue.Can enhance binding affinity by pre-organizing the peptide into a bioactive conformation.Can significantly alter binding affinity and selectivity based on the induced conformation.[3]

Experimental Protocols

The incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) follows a standard protocol similar to that of other Fmoc-protected amino acids. However, optimization of coupling times or the use of more potent coupling reagents may be necessary to overcome potential steric hindrance.

General Protocol for Fmoc-SPPS Incorporation

This protocol outlines the manual coupling of a protected amino acid to a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid (e.g., this compound) (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Peptide-resin with a free N-terminal amine

  • 20% Piperidine in DMF for Fmoc deprotection

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and coupling reagent in DMF. Add DIPEA to the mixture to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). For this compound, an extended coupling time or a double coupling may be beneficial.

  • Washing: After complete coupling, wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Strategy: Workflows and Pathways

Diagrams created using Graphviz help to visualize the experimental workflow and the strategic rationale for using constrained amino acids in drug discovery.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final amino acid Purification RP-HPLC Purification Cleavage->Purification Drug_Discovery_Logic cluster_0 Lead Peptide Challenges cluster_1 Strategic Modification cluster_2 Improved Properties Flexibility High Conformational Flexibility Modification Incorporate This compound Flexibility->Modification Instability Low Proteolytic Stability Instability->Modification Rigidity Conformational Rigidity Modification->Rigidity Stability Enhanced Stability Modification->Stability Affinity Increased Binding Affinity Rigidity->Affinity Optimized_Candidate Optimized Drug Candidate Stability->Optimized_Candidate Affinity->Optimized_Candidate

References

A Comparative Guide to the Application of Fmoc-3-Me-Glu(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of Fmoc-3-Me-Glu(OtBu)-OH, a methylated amino acid derivative used in peptide synthesis. It objectively compares its potential performance with its non-methylated counterpart, Fmoc-Glu(OtBu)-OH, and provides insights based on available experimental data and established principles of peptide chemistry.

Introduction

This compound, or Fmoc-(2S,3R)-3-methylglutamic acid(OtBu), is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The introduction of a methyl group at the 3-position of the glutamic acid side chain offers a strategic modification to introduce conformational constraints and potentially enhance the biological properties of synthetic peptides. This guide explores the synthesis of this unique building block, its incorporation into peptide chains, and the comparative effects of this modification.

Comparison with the Non-Methylated Analogue

While direct, quantitative head-to-head comparative studies are limited in publicly available literature, the introduction of a β-methyl group is known to impart specific characteristics to the resulting peptide. The following table summarizes the anticipated effects based on general principles of peptide methylation and β-amino acid incorporation.

FeatureFmoc-Glu(OtBu)-OH (Standard)This compound (Methylated)Rationale / Supporting Data
Conformational Flexibility HighReducedThe steric hindrance from the 3-methyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds of the glutamic acid side chain, leading to a more constrained local conformation.[1] This can be advantageous in stabilizing specific secondary structures like β-turns.[2]
Metabolic Stability Susceptible to enzymatic degradationPotentially enhancedMethylation can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation and prolonging its in vivo half-life.[1]
Membrane Permeability LowerPotentially higherThe methyl group increases the lipophilicity of the amino acid residue, which can improve the passive diffusion of the peptide across cell membranes.[3]
Coupling Efficiency in SPPS HighPotentially lowerThe steric bulk of the methyl group may slightly decrease the coupling efficiency during solid-phase peptide synthesis, potentially requiring optimized coupling reagents or longer reaction times.[1]
Biological Activity Varies depending on the peptide sequencePotentially alteredThe conformational constraints imposed by the 3-methyl group can lead to a more defined peptide structure, which may result in altered binding affinity and specificity to biological targets. The natural occurrence of (2S,3R)-3-methylglutamate in bioactive lipopeptides like daptomycin suggests its importance for their activity.

Experimental Protocols

Synthesis of Fmoc-(2S,3R)-3-methylglutamic acid(OtBu)

A reported enantioselective synthesis of Fmoc-(2S,3R)-3-methylglutamate protected for Fmoc SPPS has been developed. While the full detailed protocol is proprietary, the key steps involve a multi-step synthesis starting from a protected Garner's aldehyde. This method allows for the preparation of the desired (2S,3R) stereoisomer, which is the naturally occurring configuration.[4]

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS. The following is a generalized protocol:

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • This compound is pre-activated using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed. Monitoring for complete coupling is recommended (e.g., using a Kaiser test). Due to potential steric hindrance, extended coupling times or the use of stronger coupling reagents may be necessary compared to the non-methylated analogue.[1]

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the 3-methyl-glutamic acid) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (this compound) Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for next amino acid? Washing->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection Repeat->Cleavage No Purification Purification Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conformational_Constraint cluster_0 Glutamic Acid (Flexible) cluster_1 3-Methyl-Glutamic Acid (Constrained) Glu_backbone Peptide Backbone Glu_sidechain Cα-Cβ-Cγ-Cδ Glu_backbone->Glu_sidechain Rotation1 Rotation Glu_sidechain->Rotation1 3MeGlu_backbone Peptide Backbone 3MeGlu_sidechain Cα-Cβ(Me)-Cγ-Cδ 3MeGlu_backbone->3MeGlu_sidechain No_Rotation Restricted Rotation 3MeGlu_sidechain->No_Rotation

Conformational constraint by 3-methylation.

Conclusion

This compound is a valuable, albeit specialized, building block for peptide synthesis. The introduction of a 3-methyl group offers a promising strategy to enhance the conformational stability, metabolic resistance, and potentially the biological activity of synthetic peptides. While the synthesis of this amino acid derivative has been established, further research is needed to provide detailed, quantitative comparisons of its performance in SPPS against its non-methylated counterpart. Researchers and drug developers are encouraged to consider the strategic incorporation of this compound to fine-tune the properties of peptide-based therapeutics.

References

A Researcher's Guide to Validating the Stereochemistry of 3-Methyl-Glutamic Acid in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of non-standard amino acids within a peptide is a critical step in establishing structure-activity relationships and ensuring the safety and efficacy of peptide-based therapeutics. This guide provides a comparative overview of the primary analytical techniques used to validate the stereochemistry of 3-methyl-glutamic acid (3-Me-Glu), a modified amino acid found in various natural and synthetic peptides.

The presence of a methyl group on the β-carbon of glutamic acid introduces a second chiral center, resulting in four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Distinguishing between these diastereomers and enantiomers within a peptide sequence requires robust and sensitive analytical methods. This guide details the principles, advantages, and limitations of the most common approaches, providing experimental protocols and comparative data to aid in method selection.

Comparison of Analytical Methods for 3-Methyl-Glutamic Acid Stereochemical Validation

The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity and throughput, and the availability of instrumentation and stereochemically pure standards. The following table summarizes the key characteristics of the primary techniques.

MethodPrincipleThroughputSensitivityKey AdvantagesKey Limitations
LC-MS with Chiral Derivatization Peptide hydrolysis followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that are separable by reverse-phase LC-MS.MediumHighHigh sensitivity and specificity; compatible with complex matrices; widely used and well-documented.[1]Indirect method requiring complete hydrolysis and derivatization; potential for racemization during hydrolysis; requires a chiral derivatizing agent.
Chiral HPLC Peptide hydrolysis followed by direct separation of the underivatized 3-Me-Glu enantiomers/diastereomers on a chiral stationary phase (CSP).MediumMediumDirect analysis of enantiomers without derivatization; various CSPs available for different amino acids.[2]Requires complete hydrolysis; sensitivity can be lower than derivatization methods; method development may be required to find a suitable CSP.
Chiral GC-MS Peptide hydrolysis, followed by derivatization of the amino acids to make them volatile, and separation of the enantiomers/diastereomers on a chiral GC column.HighHighHigh resolution and sensitivity; established method for amino acid analysis.Requires derivatization to ensure volatility; potential for racemization during hydrolysis and derivatization.
NMR Spectroscopy Analysis of the intact peptide in solution to determine its three-dimensional structure, from which the stereochemistry of the 3-Me-Glu residue can be inferred through NOE contacts and coupling constants.LowLowProvides structural information on the intact peptide without hydrolysis; can confirm the configuration of multiple chiral centers simultaneously.Requires relatively large amounts of pure sample; complex data analysis; may not be suitable for flexible peptides.[3]
LC-MS/MS of Intact Peptide Fragmentation of the intact diastereomeric peptides in a mass spectrometer. Different stereoisomers can sometimes produce distinct fragmentation patterns or fragment ion ratios.HighHighRapid analysis without hydrolysis; can provide information on the location of the isomeric residue.Fragmentation patterns may not be sufficiently different for unambiguous assignment; requires access to all possible synthetic diastereomeric peptide standards for comparison.[4]
Enzymatic Assays Use of stereospecific enzymes (e.g., proteases) that are sensitive to the stereochemistry of amino acid residues. D-amino acids or certain diastereomers can impede or halt enzymatic cleavage.MediumMediumRelatively simple and cost-effective screening method; can provide information on the general location of a non-standard stereocenter.Indirect method; not quantitative for stereoisomer ratios; requires enzymes with known stereospecificity for the residue of interest.

Experimental Protocols

Stereochemical Analysis by LC-MS after Chiral Derivatization (Marfey's Method)

This protocol is a widely adopted method for determining the stereochemistry of amino acids in peptides.[1]

a) Peptide Hydrolysis:

  • Accurately weigh 50-100 µg of the peptide into a hydrolysis tube.

  • Add 200 µL of 6 M HCl.

  • Seal the tube under vacuum or flush with nitrogen.

  • Heat at 110 °C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitute the dried hydrolysate in 50 µL of 0.1 M triethylammonium acetate buffer (pH 8.0).

b) Derivatization with Marfey's Reagent (FDAA):

  • To the reconstituted hydrolysate, add 100 µL of a 1% (w/v) solution of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) in acetone.

  • Add 20 µL of 1 M NaHCO₃.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and quench the reaction by adding 10 µL of 2 M HCl.

  • Evaporate the solvent to dryness.

  • Reconstitute the sample in 100 µL of 50% acetonitrile/water for LC-MS analysis.

c) LC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Flow Rate: 0.2 mL/min.

  • Detection: ESI-MS in positive ion mode, monitoring for the specific m/z of the derivatized 3-Me-Glu.

  • Standard Preparation: Prepare standards of all four stereoisomers of 3-Me-Glu and derivatize them in the same manner to determine their retention times.

Stereochemical Analysis by Chiral HPLC

This protocol describes the direct analysis of underivatized 3-Me-Glu stereoisomers after peptide hydrolysis.

a) Peptide Hydrolysis:

  • Follow the same hydrolysis procedure as described in the chiral derivatization protocol.

  • After evaporation of HCl, reconstitute the hydrolysate in the initial mobile phase for HPLC analysis.

b) Chiral HPLC Analysis:

  • Column: A chiral stationary phase column suitable for amino acid separation (e.g., a teicoplanin-based CSP like Astec CHIROBIOTIC T).[2]

  • Mobile Phase: A typical mobile phase for this type of separation is a mixture of methanol, water, and a small amount of acid and base (e.g., 80:20 methanol/water with 0.1% acetic acid and 0.05% triethylamine). The exact composition may need to be optimized for the 3-Me-Glu stereoisomers.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at 210 nm or connection to a mass spectrometer.

  • Standard Preparation: Inject standards of the four stereoisomers of 3-Me-Glu to determine their individual retention times and elution order.

Visualizing the Workflow and Logic

To further clarify the experimental process and decision-making, the following diagrams illustrate a typical workflow for stereochemical validation and a logic tree for method selection.

experimental_workflow cluster_hydrolysis Peptide Hydrolysis cluster_derivatization Chiral Derivatization cluster_analysis Analysis cluster_result Result peptide Peptide Sample hydrolysis Acid Hydrolysis (6M HCl, 110°C) peptide->hydrolysis hydrolysate Amino Acid Hydrolysate hydrolysis->hydrolysate derivatization Derivatization with Marfey's Reagent hydrolysate->derivatization derivatized_sample Diastereomeric Mixture derivatization->derivatized_sample lcms Reverse-Phase LC-MS/MS derivatized_sample->lcms data_analysis Data Analysis lcms->data_analysis result Stereochemical Assignment data_analysis->result standards Derivatized 3-Me-Glu Standards standards->lcms

Caption: Workflow for stereochemical validation using chiral derivatization and LC-MS.

method_selection cluster_screening Initial Screening (Optional) cluster_definitive Definitive Analysis start Need to Validate 3-Me-Glu Stereochemistry enzymatic Enzymatic Digestion start->enzymatic hydrolysis_needed Is Hydrolysis Feasible? start->hydrolysis_needed enzymatic->hydrolysis_needed lcms_derivatization LC-MS with Chiral Derivatization hydrolysis_needed->lcms_derivatization Yes chiral_hplc Chiral HPLC hydrolysis_needed->chiral_hplc Yes nmr NMR of Intact Peptide hydrolysis_needed->nmr No intact_ms LC-MS/MS of Intact Peptide hydrolysis_needed->intact_ms No

References

Safety Operating Guide

Proper Disposal of Fmoc-3-Me-Glu(OtBu)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Fmoc-protected amino acids must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-3-Me-Glu(OtBu)-OH, a specialized amino acid derivative used in peptide synthesis. While Safety Data Sheets (SDS) for similar compounds indicate they are not classified as hazardous, it is imperative to treat all laboratory chemicals as potentially hazardous and manage their disposal accordingly.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[2][4] All handling and disposal operations should be conducted within a well-ventilated fume hood to minimize the risk of inhalation.[1][5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to manage it as chemical waste. This compound should not be disposed of with household garbage or allowed to enter the sewage system.[1]

  • Waste Segregation and Collection :

    • Solid Waste : Collect all solid this compound waste, including residual amounts from original containers and contaminated items like weighing paper or pipette tips, in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[6]

    • Liquid Waste : If this compound is part of a solution, the entire solution must be treated as hazardous waste. Waste streams from peptide synthesis may contain solvents like dimethylformamide (DMF) and reagents such as piperidine, used for Fmoc deprotection.[7][8] These liquid wastes must be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Contaminated PPE : Any PPE, such as gloves, that has come into contact with the chemical should be disposed of as contaminated solid waste.[6]

  • Container Labeling :

    • All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound". If it is part of a solution, list all components and their approximate concentrations.

  • Storage of Chemical Waste :

    • Store sealed hazardous waste containers in a designated, well-ventilated waste accumulation area. This area should be secure and segregated from incompatible chemicals to prevent accidental reactions.[6] Waste containers should not be filled beyond 90% of their capacity.[9]

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][6] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Summary of Key Data

For quick reference, the following table summarizes essential information derived from the Safety Data Sheets of similar compounds.

PropertyValueSource(s)
Chemical Name Nα-Fmoc-L-glutamic acid γ-tert-butyl ester[4]
CAS Number 71989-18-9[1][2][4]
Molecular Formula C24H27NO6[4]
Hazard Classification Not classified as hazardous[1][2][3]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[2][4]
Incompatible Materials Strong oxidizing agents[1][10]
Disposal Recommendation Dispose of as hazardous waste via an approved plant[1][5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Powder, Contaminated Items) C->D Is it solid? E Liquid Waste (Solutions containing the compound) C->E Is it liquid? F Collect in Labeled Hazardous Waste Container (Solid) D->F G Collect in Labeled Hazardous Waste Container (Liquid) E->G H Store Securely in Designated Waste Accumulation Area F->H G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-3-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before working with Fmoc-3-Me-Glu(OtBu)-OH, a thorough risk assessment should be conducted for specific laboratory tasks to determine if additional personal protective equipment (PPE) is required.[2] Always handle this compound with care to minimize exposure.

Engineering Controls

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3] Appropriate exhaust ventilation should be in place where dust may be generated.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[2] Must meet appropriate government standards (e.g., ANSI Z87.1).[2]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended.[2][3] Gloves should be inspected before use and changed immediately after contact with the chemical.[2][4]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2][3]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.

  • Weighing : When weighing the solid compound, do so carefully to avoid generating dust. Use appropriate respiratory protection.

  • Dissolution : If preparing a solution, add the solid to the solvent slowly. Common solvents in solid-phase peptide synthesis (SPPS) include dimethylformamide (DMF).[5][6]

  • Reaction : During the coupling steps in SPPS, the Fmoc protecting group is removed using a weak base, typically a 20% solution of piperidine in DMF.[6][7] The subsequent coupling involves activating the amino acid.[5]

  • Post-Reaction : After the synthesis is complete, the peptide is cleaved from the resin, often using a strong acid like trifluoroacetic acid (TFA).[6][8]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[1][3] Do not dispose of it down the drain or in regular trash.[3]

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including unused this compound, contaminated weighing paper, pipette tips, and other labware, in a designated and clearly labeled hazardous waste container.[2][3]
Liquid Waste Solutions containing this compound, as well as waste from synthesis steps (e.g., solutions with DMF, piperidine, TFA), must be collected in a separate, compatible, and clearly labeled hazardous waste container.[3]
Contaminated PPE Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as solid hazardous waste.[3]
Empty Containers Empty containers may retain product residue and should be treated as hazardous waste.[1] Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous liquid waste.[1]

All hazardous waste containers must be kept sealed and stored in a designated, well-ventilated, and secure area away from incompatible materials.[1] Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start wear_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_start->wear_ppe prep_fume_hood Prepare Workspace in Chemical Fume Hood wear_ppe->prep_fume_hood weigh Weigh Solid Compound (Use Respiratory Protection) prep_fume_hood->weigh dissolve Dissolve in Solvent (e.g., DMF) weigh->dissolve react Perform Synthesis Steps (e.g., Deprotection, Coupling) dissolve->react segregate_waste Segregate Waste (Solid, Liquid, PPE) react->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste end End dispose_waste->end End

Caption: A workflow diagram illustrating the safe handling procedure for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.